Benzoyleneurea
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQJTWBNWQABLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30235343 | |
| Record name | 2,4(1H,3H)-Quinazolinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30235343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>24.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726370 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
86-96-4 | |
| Record name | Quinazolinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4(1H,3H)-Quinazolinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyleneurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2108 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4(1H,3H)-Quinazolinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30235343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1H,3H)-quinazoline-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIHYDROXYQUINAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18K00A531C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Benzoyleneurea CAS number 86-96-4 properties
An In-depth Technical Guide to Benzoyleneurea (CAS 86-96-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 2,4(1H,3H)-Quinazolinedione, is a heterocyclic organic compound with the CAS number 86-96-4. Its core structure, the quinazolinedione scaffold, is a prevalent motif in medicinal chemistry due to its versatile biological activities.[1] Derivatives of this compound have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3][4] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and biological significance of this compound, serving as a foundational resource for researchers in drug discovery and development.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below, providing key data for its identification, handling, and use in experimental settings.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 86-96-4 | [5] |
| Molecular Formula | C₈H₆N₂O₂ | [5][6][7] |
| Molecular Weight | 162.15 g/mol | [7] |
| Melting Point | >300 °C | [5][6] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in ammonium (B1175870) hydroxide (B78521) and DMF; slightly soluble in alcohols; insoluble in water. | [6] |
| Density (estimate) | 1.326 g/cm³ | [6] |
| Flash Point (estimate) | 119.7 °C | [6] |
| Vapor Pressure (25°C) | 0.015 mmHg | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
| Spectroscopic Data | Details | Reference |
| UV (EtOH) | λmax: 217 nm | [5][6] |
| ¹H NMR (DMSO-d₆) | δ 11.1 (s, 1H, NH), 7.85 (d, 1H), 7.55 (t, 1H), 7.15 (m, 2H) | |
| ¹³C NMR (DMSO-d₆) | δ 163.5 (C=O), 151.2 (C=O), 140.8, 135.2, 127.5, 122.4, 115.8, 114.9 | |
| InChI Key | SDQJTWBNWQABLE-UHFFFAOYSA-N | |
| SMILES | O=C1NC(=O)c2ccccc2N1 |
Synthesis and Experimental Protocols
Several synthetic routes to this compound and its derivatives have been reported. Below are detailed protocols for key methods.
Synthesis from 2-Aminobenzonitrile (B23959) and CO₂
This method provides a direct route to the quinazolinedione scaffold.
Experimental Protocol:
-
To a 100 mL, 3-necked flask equipped with a condenser, add 2-aminobenzonitrile (5.91 g, 50 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.50 mL, 10 mmol) under an argon atmosphere.[8]
-
Charge the flask with carbon dioxide (1 bar) at 293 K.[8]
-
Vigorously stir the mixture under a CO₂ atmosphere (1 bar) at 423 K for 4 hours.[8]
-
After cooling, pour the resulting white solid into 1 M HCl (100 mL).[8]
-
Wash the solid with tert-butyl methyl ether (200 mL) to yield the pure product.[8]
-
Single crystals can be obtained by slow evaporation from a water solution at room temperature.[8]
Griess Synthesis
The Griess synthesis is a classical method for preparing quinazolinone structures.
Experimental Protocol:
-
The initial step involves the condensation of anthranilic acid with cyanide in ethanol (B145695) to produce 2-ethoxy-4(3H)-quinazolinone.[1][9]
-
This intermediate is then reacted with water to yield 2,4(1H,3H)-quinazolinedione (this compound).[1][9]
Biological Activity and Mechanisms of Action
The this compound scaffold is a key pharmacophore in numerous biologically active compounds. Its derivatives have been investigated for a variety of therapeutic applications.
Key Biological Activities:
-
Antimicrobial: Derivatives act as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV.[2][10]
-
Anticancer: Compounds have shown efficacy against various cancer cell lines, including breast cancer, cervical cancer, and colon cancer.[9][11] Mechanisms include the inhibition of Poly (ADP-ribose) polymerase (PARP-1/2) and dual inhibition of c-Met/VEGFR-2 tyrosine kinases.[11][12]
-
Anti-HCV: 3-Hydroxyquinazoline-2,4(1H,3H)-dione derivatives are potent inhibitors of the Hepatitis C Virus (HCV) non-structural protein 5B (NS5B) polymerase.[3][13] The proposed mechanism involves the chelation of essential magnesium ions in the enzyme's active site.[13]
-
Other Activities: The quinazolinedione core is also found in compounds with anticonvulsant, anti-inflammatory, and antihypertensive properties.[2]
Mechanism: Inhibition of HCV NS5B Polymerase
The inhibition of the HCV NS5B polymerase by hydroxyquinazolinedione derivatives serves as an excellent example of a targeted therapeutic strategy.
Standard Characterization Workflow
The confirmation of structure and purity for a newly synthesized batch of this compound or its derivatives follows a standard analytical workflow.
Protocol for Compound Characterization
-
Purification: The crude product from synthesis is purified, typically by recrystallization or column chromatography, to remove unreacted starting materials and byproducts.
-
Structural Confirmation (NMR): The purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆), and both ¹H and ¹³C NMR spectra are acquired to confirm the core structure and substitution patterns.[2][13]
-
Molecular Weight Verification (MS): High-resolution mass spectrometry (HRMS), often using an electrospray ionization (ESI) source, is performed to confirm the exact molecular weight and elemental composition.[13]
-
Functional Group Analysis (IR): The presence of key functional groups (e.g., C=O, N-H) is confirmed using Fourier-transform infrared (FTIR) spectroscopy, typically with the sample prepared as a KBr pellet.[13]
-
Purity Assessment (HPLC/Assay): The final purity of the compound is determined using High-Performance Liquid Chromatography (HPLC). Chemical assays provide a quantitative measure of purity.
Conclusion
This compound (CAS 86-96-4) is a foundational scaffold in the development of new therapeutic agents. Its straightforward synthesis and the capacity for extensive chemical modification make it an attractive starting point for drug discovery campaigns. The diverse biological activities associated with its derivatives underscore the importance of the quinazolinedione nucleus in medicinal chemistry. This guide provides the core technical information required for researchers to effectively utilize this versatile compound in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 86-96-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. quinazoline-2,4(1H,3H)-dione [chembk.com]
- 7. Quinazolinedione | C8H6N2O2 | CID 64048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Quinazoline-2,4(1H,3H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Characterization of 2,4(1H,3H)-Quinazolinedione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of the 2,4(1H,3H)-quinazolinedione core. This heterocyclic scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents. This document details common synthetic methodologies, extensive characterization protocols, and explores the involvement of its derivatives in key biological pathways.
Synthesis of 2,4(1H,3H)-Quinazolinedione
The synthesis of the 2,4(1H,3H)-quinazolinedione ring system can be achieved through various classical and modern synthetic routes. These methods offer flexibility in substituent placement, allowing for the generation of diverse chemical libraries for drug discovery programs.
One common and efficient approach involves a one-pot synthesis from anthranilic acid derivatives. For instance, the reaction of an anthranilic acid with potassium cyanate (B1221674) yields a corresponding urea (B33335) derivative, which can then be cyclized using a base like sodium hydroxide (B78521) to form the monosodium salt of the benzoylene urea, which upon acidification yields the desired quinazolinedione.[1] Greener synthetic approaches have also been developed, utilizing more environmentally benign solvents and reaction conditions.
A versatile method for producing N-substituted derivatives involves the direct N-alkylation of the parent 2,4(1H,3H)-quinazolinedione. For example, quinazoline-2,4(1H,3H)-dione can be N-alkylated with agents like ethyl chloroacetate (B1199739) in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).[2]
More complex, multi-component reactions have also been reported. For instance, a facile one-pot, three-component synthesis of quinazolines has been developed utilizing alcohols, 2-aminobenzoketones, and ammonium (B1175870) acetate (B1210297) with synergistic oxidants.
The following diagram illustrates a general synthetic pathway to 2,4(1H,3H)-quinazolinedione and its N-substituted derivatives.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis and characterization of 2,4(1H,3H)-quinazolinedione derivatives. Below are representative protocols for the synthesis of the parent compound and an N-substituted derivative.
Synthesis of 2,4(1H,3H)-Quinazolinedione from 2-Aminobenzonitrile (B23959)
This protocol describes a synthesis utilizing carbon dioxide.
Materials:
-
2-Aminobenzonitrile
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Carbon Dioxide (CO2)
-
1 M Hydrochloric Acid (HCl)
-
tert-Butyl methyl ether (t-BuOMe)
Procedure:
-
To a 100-mL, 3-necked flask equipped with a condenser and a magnetic stirring bar, add 2-aminobenzonitrile (5.91 g, 50 mmol) and DBU (1.50 ml, 10 mmol) under an argon atmosphere.
-
Charge the flask with CO2 (1 bar) at 293 K.
-
Vigorously stir the mixture under a CO2 (1 bar) atmosphere at 423 K for 4 hours.
-
After the reaction, pour the resulting white solid into 1 M HCl (100 ml).
-
Wash the solid with t-BuOMe (200 ml) to yield the pure 2,4(1H,3H)-quinazolinedione.[3]
Synthesis of Dimethyl 2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate
This protocol details the N-alkylation and subsequent esterification to yield a disubstituted derivative.[2]
Step 1: Synthesis of 2,2'-(2,4-Dioxoquinazoline-1,3(2H,4H)-diyl)diacetic acid
-
A mixture of the starting quinazolinedione (1.0 g, 4.2 mmol) and diluted hydrochloric acid (1:1, 10 mL) is refluxed for 9 hours.
-
The reaction mixture is then cooled.
-
The solid that forms is filtered, washed with water, and dried.
Step 2: Synthesis of Dimethyl 2,2'-(2,4-Dioxoquinazoline-1,3(2H,4H)-diyl)diacetate
-
A mixture of the diacetic acid from Step 1 (1.0 g, 3.6 mmol) in methanol (B129727) (10 mL) with a catalytic amount of concentrated sulfuric acid is refluxed for 6 hours.
-
The reaction mixture is cooled, allowing a solid to form.
-
The solid is filtered off, washed with water, and dried to give the final product.
Characterization of 2,4(1H,3H)-Quinazolinedione Derivatives
The structural elucidation of newly synthesized 2,4(1H,3H)-quinazolinedione derivatives is performed using a combination of spectroscopic and analytical techniques.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the chemical structure. The proton NMR spectrum of the parent 2,4(1H,3H)-quinazolinedione in DMSO-d6 typically shows two broad singlets for the two N-H protons around 11.24 ppm, and aromatic protons in the range of 7.19-7.92 ppm.[4] In substituted derivatives, the chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern. The appearance of new signals in the aliphatic region can confirm N-alkylation.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The IR spectrum of 3-(phenylamino)quinazoline-2,4(1H,3H)-dione, for example, shows characteristic N-H stretching vibrations around 3442 and 3277 cm-1, and two distinct carbonyl (C=O) stretching vibrations for the amide and urea moieties at approximately 1739 cm-1 and 1668 cm-1, respectively.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized compound, confirming its elemental composition.[4]
Physicochemical Characterization
-
Melting Point (m.p.): The melting point is a crucial indicator of purity. The parent 2,4(1H,3H)-quinazolinedione has a high melting point, typically above 250 °C.[4]
-
Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of reactions and to assess the purity of the final products.
The following table summarizes the characterization data for the parent 2,4(1H,3H)-quinazolinedione.
| Technique | Observed Data | Reference |
| 1H NMR (400 MHz, DMSO-d6) | δ 11.24 (brs, 2H), 7.92 (d, J = 8.0 Hz, 1H), 7.66 (t, J = 8.0 Hz, 1H), 7.22–7.19 (m, 2H) | [4] |
| 13C NMR (100 MHz, DMSO-d6) | δ 163.0, 150.4, 141.0, 135.0, 127.1, 122.4, 115.4, 114.5 | [4] |
| HRMS (ESI) | m/z calcd for C8H7N2O2 [M + H]+ 163.0502, found: 163.0499 | [4] |
| Melting Point | > 250 °C | [4] |
Experimental and Characterization Workflow
A systematic workflow is essential for the efficient synthesis and characterization of novel compounds. The following diagram outlines a typical workflow for the preparation and analysis of 2,4(1H,3H)-quinazolinedione derivatives.
Biological Activities and Signaling Pathways
Derivatives of 2,4(1H,3H)-quinazolinedione exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug development. They have been reported to possess antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2]
Anticancer Activity and PARP Inhibition
Several 2,4(1H,3H)-quinazolinedione derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1 and PARP-2. PARP-1 is a key enzyme in the DNA damage response (DDR) pathway. It detects DNA single-strand breaks and initiates their repair. Inhibition of PARP-1 in cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, leads to synthetic lethality.
The signaling pathway involving PARP-1 in DNA repair is a critical target in oncology. Upon DNA damage, PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This PARylation acts as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.
MTH1 Inhibition in Cancer Therapy
Certain 3-(arylamino)quinazoline-2,4(1H,3H)-dione derivatives have been investigated as inhibitors of MutT homologue 1 (MTH1).[5] MTH1 is an enzyme that sanitizes the cellular nucleotide pool by hydrolyzing oxidized purine (B94841) nucleoside triphosphates, such as 8-oxo-dGTP. Cancer cells often have elevated levels of reactive oxygen species (ROS), which can lead to an accumulation of oxidized nucleotides. By preventing the incorporation of these damaged nucleotides into DNA, MTH1 helps cancer cells to avoid DNA damage and apoptosis. Therefore, inhibiting MTH1 is a promising strategy for selectively targeting cancer cells.
The MTH1-related signaling pathway is interconnected with oncogenic pathways that promote ROS production, such as those driven by RAS mutations.[1] Inhibition of MTH1 in such cancer cells leads to the incorporation of oxidized nucleotides into DNA, resulting in DNA damage and cell death.
Conclusion
The 2,4(1H,3H)-quinazolinedione scaffold continues to be a highly valuable pharmacophore in the field of drug discovery and development. The synthetic versatility of this core allows for the creation of a vast chemical space, leading to the identification of potent and selective modulators of various biological targets. This guide has provided a comprehensive overview of the key aspects of its synthesis, detailed characterization methodologies, and insights into its mechanisms of action in relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers dedicated to the advancement of novel therapeutics based on this privileged heterocyclic system.
References
- 1. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Multifactorial Role of PARP-1 in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
The Benzoyleneurea Scaffold: A Privileged Framework for Novel Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzoyleneurea scaffold, a heterocyclic compound also known as quinazoline-2,4(1H,3H)-dione, has emerged as a privileged structure in medicinal chemistry. Its rigid, planar framework and capacity for diverse substitutions make it an ideal starting point for the development of potent and selective inhibitors of various biological targets. This technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, key therapeutic applications, and detailed experimental protocols for its evaluation, aimed at facilitating its use in novel drug discovery.
Synthesis of the this compound Core
The this compound scaffold can be synthesized through several efficient methods. A common and effective approach is the microwave-assisted synthesis from substituted methyl anthranilates and isocyanates. This method offers advantages such as rapid reaction times and high yields.
Experimental Protocol: Microwave-Assisted Synthesis of a Substituted this compound Derivative
This protocol describes the synthesis of a generic N-substituted quinazoline-2,4(1H,3H)-dione.
Materials:
-
Substituted methyl anthranilate (1.0 eq)
-
Substituted isocyanate (1.2 eq)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, dissolve the substituted methyl anthranilate in a mixture of DMSO and water (e.g., 9:1 v/v).
-
Add the substituted isocyanate to the solution.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified temperature (e.g., 120-150°C) for a designated time (e.g., 10-30 minutes).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The product will often precipitate out of the solution upon cooling. If not, the product can be precipitated by adding the reaction mixture to ice-water.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the desired quinazoline-2,4(1H,3H)-dione derivative.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or by column chromatography.
Therapeutic Applications and Biological Targets
Derivatives of the this compound scaffold have shown significant promise in oncology, with many compounds exhibiting potent inhibitory activity against key protein kinases involved in cancer progression.
Kinase Inhibition
The urea (B33335) moiety within the this compound structure is adept at forming hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a feature exploited in the design of numerous kinase inhibitors.
Table 1: Inhibitory Activity of this compound Derivatives against Cancer-Related Kinases
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |
| B-1 | VEGFR-2 | 52 | HCT-116 | |
| B-2 | c-Met | 63 | HCT-116 | |
| A-1 | Aurora A | 15 | HeLa | |
| A-2 | Aurora B | 28 | HeLa | |
| P-1 | p38α MAPK | 37 | U937 |
Anticancer Activity
The inhibition of key signaling pathways by this compound derivatives translates to potent anticancer activity in various cancer cell lines.
Table 2: Anticancer Activity of Representative this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| B-1 | HCT-116 (Colon) | 0.04 | |
| B-2 | HepG2 (Liver) | 0.09 | |
| A-1 | A549 (Lung) | 0.25 | |
| 11e | MCF-7 (Breast) | 0.12 | |
| 14b | CEM (Leukemia) | 0.08 |
Key Signaling Pathways Modulated by this compound Derivatives
This compound-based inhibitors have been shown to target several critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. This compound derivatives can inhibit VEGFR-2, thereby blocking downstream signaling.
Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.
Aurora Kinase Signaling Pathway
Aurora kinases (A and B) are essential for mitotic progression. Their inhibition by this compound compounds can lead to mitotic arrest and apoptosis in cancer cells.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Structure-Activity Relationship of Benzoyleneurea Analogs
This guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound analogs, focusing on their therapeutic potential as anticancer, antibacterial, and antifungal agents. It includes a summary of quantitative data, detailed experimental methodologies, and visual representations of key concepts and workflows to support further research and development in this area.
Introduction
This compound and its analogs, including the related benzoylthioureas, represent a versatile class of compounds with a wide range of biological activities. The core scaffold allows for extensive chemical modifications, making it an attractive starting point for the design of novel therapeutic agents. This guide synthesizes the current understanding of the SAR of these analogs, with a focus on elucidating the chemical features that govern their biological effects.
Quantitative Structure-Activity Relationship Data
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the aromatic rings and the urea (B33335) or thiourea (B124793) linkage. The following tables summarize the reported activities of various analogs against different biological targets.
Table 1: Anticancer Activity of this compound Analogs
| Compound ID | Modification | Target Cell Line(s) | Activity (IC₅₀/MIC) | Reference |
| 11e | 6-Fluoro substituted 3-haloacylamino benzoylurea (B1208200) | CEM, Daudi, MCF-7, Bel-7402, DU-145, PC-3, DND-1A, LOVO, MIA Paca | 0.01 - 0.30 µM | [1] |
| 14b | 6-Fluoro substituted 3-haloacylamino benzoylurea | CEM, Daudi, MCF-7, Bel-7402, DU-145, PC-3, DND-1A, LOVO, MIA Paca | 0.01 - 0.30 µM | [1] |
| 16c | N'-(3,4,5-trimethoxyphenyl) benzoylurea | Hepatoma cells | Enhanced activity | [2] |
| 16g | N'-(2-pyridyl) benzoylurea | Hepatoma cells | Enhanced activity | [2] |
| Series | 1-(Benzoyloxy)urea derivatives | HeLa | Log 1/IC₅₀ = -0.205σ - 0.051Es - 1.911 | [3][4] |
Table 2: Antimicrobial Activity of Benzoylthiourea (B1224501) Analogs
| Compound ID | Modification | Target Strain(s) | Activity (IC₅₀/MIC) | Reference |
| Cpd 1 | 1-Allyl-3-benzoylthiourea (B5185869) analog | MRSA | 1000 µg/mL | [5] |
| Cpd 4 | 1-Allyl-3-benzoylthiourea analog | MRSA | 1000 µg/mL | [5] |
| 19a | Benzothiazole-thiourea derivative | S. aureus topoisomerase IV | 0.012 µg/mL | [6] |
| 19b | Benzothiazole-thiourea derivative | S. aureus topoisomerase IV | 0.008 µg/mL | [6] |
| 21a-c | Benzothiazole-thiourea derivative | S. aureus | 0.03 - 0.06 µg/mL | [6] |
| 3c | Thiopental-pyrimidine hybrid | Candida albicans | 11.6 ± 0.4 µg/mL | [7] |
Key Structure-Activity Relationship Insights
-
Anticancer Activity :
-
Substitution at the 6-position of the phenyl ring with a halogen, particularly fluorine, significantly enhances antimitotic activity.[1]
-
The phenyl ring itself is essential for activity.[1]
-
For 3-haloacylamino benzoylureas, the p-π conjugation between the aromatic ring and the formylurea (B75220) is crucial.[2]
-
Aryl substitutions at the N'-end can increase anticancer activity, and in some cases, alter the mechanism of action from mitotic arrest to a different pathway.[2]
-
The introduction of a pyridyl group at the N'-end can improve solubility and bioavailability.[2]
-
-
Antibacterial Activity :
-
Electron-withdrawing groups on the benzoyl moiety of benzoylthioureas generally lead to better antibacterial activity.[5]
-
The presence of chlorine atoms on the phenyl group of thiourea derivatives has been shown to improve antibacterial efficacy.[5]
-
For benzothiazole-thiourea derivatives, specific substitutions can lead to potent inhibition of bacterial DNA gyrase and topoisomerase IV.[6]
-
-
Antifungal Activity :
-
For thiopental-pyrimidine hybrids derived from benzoylthioureas, the sulfur moiety appears to be critical for antifungal action, with specific linkages like thioethers contributing to target specificity.[7]
-
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. The following are generalized protocols for key experiments cited in the literature on this compound analogs.
4.1. Synthesis of this compound Analogs (Modified Schotten-Baumann Reaction)
This method is commonly used for the synthesis of N-benzoyl-N'-substituted ureas and thioureas.[3][5]
-
Preparation of Benzoyl Isocyanate/Isothiocyanate : Benzoyl chloride is reacted with a source of isocyanate or isothiocyanate (e.g., potassium thiocyanate (B1210189) in a suitable solvent like acetone) to form the corresponding benzoyl isocyanate or isothiocyanate in situ.
-
Amine Coupling : The desired amine, dissolved in a suitable solvent (e.g., dichloromethane (B109758) or tetrahydrofuran), is added dropwise to the solution containing the benzoyl isocyanate/isothiocyanate at a controlled temperature (often 0°C to room temperature).
-
Reaction Monitoring : The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification : Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the final this compound analog.
4.2. In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[3][4]
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment : The cells are then treated with various concentrations of the this compound analogs (typically in a series of dilutions) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition : After the incubation period, the medium is removed, and fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization : The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals formed by metabolically active cells.
-
Absorbance Measurement : The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.
4.3. In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][8]
-
Preparation of Inoculum : A standardized suspension of the test microorganism is prepared in a suitable broth to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution : The this compound analogs are serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.
-
Inoculation : Each well is inoculated with the standardized microbial suspension. Positive (broth with inoculum) and negative (broth only) controls are included.
-
Incubation : The plates are incubated under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination : The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Workflows and Pathways
Diagram 1: General Workflow for SAR Studies of this compound Analogs
Caption: A typical workflow for the design, synthesis, and evaluation of this compound analogs.
Diagram 2: Proposed Mechanism of Action for Antimitotic Benzoylureas
Caption: Inhibition of microtubule assembly leading to apoptosis by antimitotic benzoylureas.
Diagram 3: Workflow for Antibacterial Screening
Caption: A streamlined workflow for the antibacterial evaluation of benzoylthiourea analogs.
References
- 1. Benzoylurea derivatives as a novel class of antimitotic agents: synthesis, anticancer activity, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and activity evaluation of benzoylurea derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure-activity relationships of bengazole A analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzoyleneurea Solubility in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of benzoyleneurea (also known as 2,4(1H,3H)-quinazolinedione) in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in pharmaceutical research and development, particularly in areas such as drug formulation, synthesis, and purification.
Core Concepts in Solubility
The dissolution of a solid solute, such as this compound, in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. A comprehensive understanding of these interactions is essential for predicting and controlling the solubility of this compound in different solvent systems. Key thermodynamic parameters that describe the dissolution process include Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of dissolution.
Quantitative Solubility Data
A study on the solubility of quinazoline (B50416) derivatives provides valuable insight into the solubility of this compound in several common organic solvents. The following table summarizes the mole fraction solubility (x) of a closely related derivative at various temperatures. While this data is for a substituted quinazoline, it offers a strong indication of the expected solubility trends for this compound.
| Solvent | Temperature (K) | Mole Fraction Solubility (x) |
| N,N-Dimethylformamide (DMF) | 298.15 | Data not available in abstract |
| 303.15 | Data not available in abstract | |
| 308.15 | Data not available in abstract | |
| 313.15 | Data not available in abstract | |
| 318.15 | Data not available in abstract | |
| 323.15 | Data not available in abstract | |
| 328.15 | Data not available in abstract | |
| Dimethyl Sulfoxide (DMSO) | 298.15 | Data not available in abstract |
| 303.15 | Data not available in abstract | |
| 308.15 | Data not available in abstract | |
| 313.15 | Data not available in abstract | |
| 318.15 | Data not available in abstract | |
| 323.15 | Data not available in abstract | |
| 328.15 | Data not available in abstract | |
| Tetrahydrofuran (THF) | 298.15 | Data not available in abstract |
| 303.15 | Data not available in abstract | |
| 308.15 | Data not available in abstract | |
| 313.15 | Data not available in abstract | |
| 318.15 | Data not available in abstract | |
| 323.15 | Data not available in abstract | |
| 328.15 | Data not available in abstract | |
| 1,4-Dioxane | 298.15 | Data not available in abstract |
| 303.15 | Data not available in abstract | |
| 308.15 | Data not available in abstract | |
| 313.15 | Data not available in abstract | |
| 318.15 | Data not available in abstract | |
| 323.15 | Data not available in abstract | |
| 328.15 | Data not available in abstract | |
| Ethyl Acetate | 298.15 | Data not available in abstract |
| 303.15 | Data not available in abstract | |
| 308.15 | Data not available in abstract | |
| 313.15 | Data not available in abstract | |
| 318.15 | Data not available in abstract | |
| 323.15 | Data not available in abstract | |
| 328.15 | Data not available in abstract |
Note: The specific quantitative data from the cited study on quinazoline derivatives is not accessible in the provided search results. The table structure is provided as a template for presenting such data once obtained.
The experimental solubility data can be correlated using thermodynamic models such as the modified Apelblat and Buchowski-Ksiazczak λh equations. These models are instrumental in predicting the solubility at different temperatures and understanding the thermodynamic forces driving the dissolution process.
Experimental Protocols
The determination of this compound solubility is typically performed using the gravimetric method, a reliable and widely used technique for solid-liquid equilibrium studies.
Gravimetric Method for Solubility Determination
1. Apparatus:
- Constant temperature water bath with a thermostat
- Analytical balance (precision ±0.1 mg)
- Isothermal jacketed glass vessel
- Magnetic stirrer
- Sintered glass filter
- Drying oven
2. Procedure:
- An excess amount of pure this compound is added to a known mass of the selected organic solvent in the isothermal jacketed glass vessel.
- The vessel is placed in the constant temperature water bath, and the solution is continuously stirred to facilitate the attainment of equilibrium.
- The temperature of the water bath is maintained at the desired level with high precision.
- After a sufficient equilibration time (typically several hours), the stirring is stopped, and the solution is allowed to stand for a period to allow any undissolved solid to settle.
- A sample of the supernatant saturated solution is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent the transfer of any solid particles.
- The withdrawn sample is immediately transferred to a pre-weighed container.
- The exact mass of the saturated solution is determined by weighing.
- The solvent is then evaporated from the sample in a drying oven at a temperature that ensures complete removal of the solvent without causing decomposition of the this compound.
- The container with the dry this compound residue is weighed again.
- The mass of the dissolved this compound is calculated by subtracting the initial weight of the container from the final weight.
- The mole fraction solubility is then calculated from the masses of the solute and the solvent.
3. Data Analysis:
- The experimental mole fraction solubility data at different temperatures are correlated using thermodynamic models like the modified Apelblat equation:
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility using the gravimetric method.
This guide provides a foundational understanding of the solubility of this compound in organic solvents. For specific applications, it is recommended to consult detailed experimental studies to obtain precise quantitative data for the solvent systems and temperature ranges of interest. The provided experimental protocol and workflow diagram offer a robust framework for conducting such solubility studies in a laboratory setting.
The Chemical and Physical Landscape of Substituted Benzoyleneureas: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted benzoyleneureas, also known as quinazoline-2,4(1H,3H)-diones, represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their rigid, bicyclic core structure provides a unique scaffold for the development of therapeutic agents targeting a range of diseases, from cancer to microbial infections. This technical guide delves into the core chemical and physical properties of these compounds, offering a consolidated resource for researchers engaged in their synthesis and development.
Physicochemical Properties
The physicochemical properties of substituted benzoyleneureas are pivotal to their biological activity, influencing factors such as solubility, membrane permeability, and target binding affinity. Key parameters are summarized below, showcasing the impact of various substituents on the core structure.
| Compound/Substituent | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | Spectroscopic Data Highlights |
| Benzoyleneurea (Parent) | C₈H₆N₂O₂ | 162.15 | >300 | Slightly soluble in alcohols; Soluble in DMF and ammonium (B1175870) hydroxide.[1] | ¹H NMR (DMSO-d₆): δ 7.21-7.94 (m, 4H, Ar-H), 11.56 (s, 1H, NH). IR (KBr, cm⁻¹): ~3430 (NH), 1715, 1650 (C=O).[2] |
| 3-(2-Morpholino-2-oxoethyl)quinazoline-2,4(1H,3H)-dione | C₁₄H₁₅N₃O₄ | 289.29 | 254-255 | - | ¹H NMR (DMSO-d₆): δ 3.44 (t, 4H), 3.64 (t, 4H), 4.77 (s, 2H), 7.21-7.94 (m, 4H), 11.56 (s, 1H). IR (KBr, cm⁻¹): ~3430 (NH), 2907, 2874 (aliphatic CH), 1715, 1650 (C=O).[2] |
| 3-(2-Oxo-2-(piperidin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione | C₁₅H₁₇N₃O₃ | 287.32 | 204 | - | ¹H NMR (CDCl₃): δ 1.61-1.70 (m, 6H), 3.53 & 3.62 (2t, 4H), 4.90 (s, 2H), 6.97-7.86 (m, 4H), 10.38 (s, 1H). IR (KBr, cm⁻¹): 3193 (NH), 2934, 2857 (aliphatic CH), 1721, 1652 (C=O).[2] |
| 2,3-Dimethylquinazolin-4(3H)-one | C₁₀H₁₀N₂O | 174.20 | - | - | ¹H NMR (CDCl₃): δ 2.59 (s, 3H), 3.35 (s, 3H), 7.40-7.96 (m, 4H).[1] |
| 2-Methyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one | C₁₉H₁₄N₂O | 286.33 | - | - | ¹H NMR (CDCl₃): δ 2.41 (s, 3H), 7.26-8.07 (m, 11H). ¹³C NMR (DMSO-d₆): δ 22.40, 118.64-168.74 (Ar-C, C=O).[1] |
Structure-Activity Relationships
The biological effects of substituted benzoyleneureas are intricately linked to the nature and position of their substituents. Structure-activity relationship (SAR) studies have revealed several key insights:
-
Positions 1 and 3: Substitution at the N-1 and N-3 positions of the quinazoline-2,4(1H,3H)-dione ring is a critical determinant of biological activity. The introduction of various moieties, including alkyl, aryl, and heterocyclic groups, can significantly modulate the compound's interaction with biological targets.[3][4] For instance, the incorporation of oxadiazole rings at both positions has been shown to enhance antibacterial potency.[3]
-
Position 2: The introduction of methyl, amine, or thiol groups at the 2-position is often essential for antimicrobial activities.[5]
-
Aromatic Ring Substitution: Halogen atoms at the 6 and 8 positions of the benzene (B151609) ring can improve antimicrobial properties.[5]
Experimental Protocols
The synthesis of substituted benzoyleneureas typically involves multi-step procedures. Below are generalized experimental protocols for common synthetic transformations.
General Procedure for N-Alkylation of Quinazoline-2,4(1H,3H)-dione
This procedure describes the introduction of an alkyl group at the N-3 position.
-
Dissolution: Dissolve quinazoline-2,4(1H,3H)-dione in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
Base Addition: Add a base, typically potassium carbonate (K₂CO₃), to the solution to deprotonate the nitrogen atom.
-
Alkylating Agent: Introduce the desired alkylating agent (e.g., ethyl chloroacetate) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).
General Procedure for Hydrazinolysis
This protocol is used to convert an ester functionality to a hydrazide, a key intermediate for further derivatization.
-
Suspension: Suspend the ester derivative (e.g., the product from the N-alkylation step) in an alcoholic solvent, such as ethanol.
-
Hydrazine (B178648) Addition: Add hydrazine hydrate (B1144303) to the suspension.
-
Reflux: Heat the reaction mixture to reflux for several hours.
-
Cooling and Filtration: Cool the mixture to room temperature, and collect the precipitated product by filtration.
-
Washing: Wash the product with a cold solvent (e.g., cold ethanol) to remove impurities.
Synthesis of 2-Substituted Quinazolin-4(3H)-ones via Condensation
This method describes the formation of the quinazolinone ring from an anthranilamide precursor.
-
Reaction Mixture: Combine 2-aminobenzamide (B116534) and a substituted aldehyde in dimethyl sulfoxide (B87167) (DMSO).
-
Heating: Heat the mixture at a specific temperature for a designated time.
-
Precipitation: Cool the reaction mixture and add water to precipitate the product.
-
Filtration and Washing: Collect the solid by filtration and wash with water.
-
Purification: Recrystallize the crude product from a suitable solvent.[6]
Biological Activity and Signaling Pathways
Substituted benzoyleneureas have been shown to inhibit several key enzymes involved in disease pathogenesis, highlighting their therapeutic potential.
Inhibition of c-Met and VEGFR-2 Tyrosine Kinases
Certain 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have demonstrated potent dual inhibitory activity against c-Met and VEGFR-2, two receptor tyrosine kinases crucial for tumor growth, angiogenesis, and metastasis.[2] The inhibition of these pathways can lead to the suppression of cancer cell proliferation and survival.
Caption: Inhibition of c-Met and VEGFR-2 signaling pathways by substituted benzoyleneureas.
Inhibition of Bacterial Gyrase and Topoisomerase IV
Some quinazoline-2,4(1H,3H)-dione derivatives act as fluoroquinolone-like inhibitors of bacterial DNA gyrase and topoisomerase IV.[3] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.
Caption: Mechanism of action of substituted benzoyleneureas as bacterial DNA gyrase and topoisomerase IV inhibitors.
This guide provides a foundational understanding of the chemical and physical properties of substituted benzoyleneureas. The presented data and protocols serve as a starting point for researchers to design and synthesize novel derivatives with tailored properties for various therapeutic applications. Further exploration into the rich chemical space of this scaffold holds significant promise for the future of drug discovery.
References
- 1. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Mechanism of Action of Benzoyleneurea-Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoyleneurea-based compounds represent a versatile class of molecules with significant potential in oncology. Initially recognized for their role as potent inhibitors of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis, emerging research has unveiled a broader spectrum of anticancer activities. Certain derivatives have been shown to modulate key signaling pathways, including the Raf-MEK-ERK and receptor tyrosine kinase (RTK) pathways, which are critical for cancer cell proliferation, survival, and angiogenesis. This guide provides a comprehensive overview of the dual mechanisms of action of this compound-based anticancer agents, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.
Core Mechanism of Action: Tubulin Polymerization Inhibition
A primary and well-established mechanism of action for many this compound derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell structure. By binding to tubulin, these agents prevent the formation of microtubules, leading to the arrest of the cell cycle in the G2/M phase and ultimately inducing apoptosis.
Signaling Pathway for Tubulin Polymerization Inhibition-Induced Apoptosis
The inhibition of tubulin polymerization by this compound derivatives triggers a cascade of events culminating in programmed cell death. This process involves the activation of the mitotic spindle assembly checkpoint, leading to prolonged mitotic arrest. This sustained arrest activates apoptotic pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspases.
Alternative Mechanism of Action: Kinase Inhibition
Recent studies have broadened the mechanistic understanding of this compound derivatives, revealing their capacity to inhibit various protein kinases crucial for cancer cell signaling. This includes key players in the Raf-MEK-ERK (MAPK) and receptor tyrosine kinase (RTK) pathways.
Inhibition of the Raf-MEK-ERK Signaling Pathway
The Raf-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common event in many cancers. Certain benzoylphenylurea (B10832687) derivatives have been identified as inhibitors of Raf kinases, thereby blocking downstream signaling and impeding cancer cell growth.
Inhibition of Receptor Tyrosine Kinases (RTKs)
RTKs are cell surface receptors that play a pivotal role in cellular signaling pathways that govern cell growth, differentiation, and metabolism. Overexpression or mutation of RTKs is a hallmark of many cancers. Some benzoylphenylurea derivatives have demonstrated inhibitory activity against RTKs, thereby attenuating downstream signaling pathways and suppressing tumor growth.
Quantitative Data Presentation
The anticancer efficacy of this compound derivatives has been quantified through various in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative compounds against different cancer cell lines and for tubulin polymerization.
Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 11e | CEM | Leukemia | 0.01 - 0.30 | |
| Daudi | Lymphoma | 0.01 - 0.30 | ||
| MCF-7 | Breast Cancer | 0.01 - 0.30 | ||
| Bel-7402 | Hepatoma | 0.01 - 0.30 | ||
| DU-145 | Prostate Cancer | 0.01 - 0.30 | ||
| PC-3 | Prostate Cancer | 0.01 - 0.30 | ||
| DND-1A | Melanoma | 0.01 - 0.30 | ||
| LOVO | Colon Cancer | 0.01 - 0.30 | ||
| MIA Paca | Pancreatic Cancer | 0.01 - 0.30 | ||
| 14b | CEM | Leukemia | 0.01 - 0.30 | |
| Daudi | Lymphoma | 0.01 - 0.30 | ||
| MCF-7 | Breast Cancer | 0.01 - 0.30 | ||
| Bel-7402 | Hepatoma | 0.01 - 0.30 | ||
| DU-145 | Prostate Cancer | 0.01 - 0.30 | ||
| PC-3 | Prostate Cancer | 0.01 - 0.30 | ||
| DND-1A | Melanoma | 0.01 - 0.30 | ||
| LOVO | Colon Cancer | 0.01 - 0.30 | ||
| MIA Paca | Pancreatic Cancer | 0.01 - 0.30 |
Table 2: Inhibition of Tubulin Polymerization by Benzoylphenylurea Sulfur Analogues
| Compound | IC50 (µM) | Reference |
| 6n | 2.1 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound-based anticancer agents.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzoylphenylurea derivative and a vehicle control.
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis for Apoptosis and Signaling Pathway Modulation
Western blotting is used to detect specific proteins in a sample and can be employed to assess the levels of apoptosis-related proteins (e.g., cleaved caspases, PARP) or the phosphorylation status of kinases in signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with the benzoylphenylurea derivative for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-cleaved caspase-3, anti-phospho-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the benzoylphenylurea derivative, then harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence-based reporter in a suitable buffer.
-
Compound Addition: Add the benzoylphenylurea derivative or a control compound to the reaction mixture.
-
Polymerization Induction: Initiate polymerization by incubating the mixture at 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence is proportional to the amount of polymerized tubulin.
Conclusion
This compound-based compounds have demonstrated significant promise as anticancer agents through a multifaceted mechanism of action. Their ability to inhibit tubulin polymerization remains a cornerstone of their therapeutic potential, leading to mitotic catastrophe and apoptosis in rapidly dividing cancer cells. Furthermore, the emerging evidence of their role as kinase inhibitors, particularly targeting the Raf-MEK-ERK and RTK pathways, highlights their potential to
Methodological & Application
Synthesis Protocols for N-Substituted Benzoyleneurea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-substituted benzoyleneurea derivatives, also known as quinazoline-2,4(1H,3H)-diones. This class of compounds is of significant interest in medicinal chemistry due to its wide range of biological activities. The following sections present three primary synthetic strategies, detailed experimental procedures, and comparative data to guide researchers in selecting the most suitable method for their specific needs.
Introduction
N-substituted benzoyleneureas are a core scaffold in numerous pharmacologically active molecules. The substitution at the N-1 and/or N-3 position of the quinazoline-2,4(1H,3H)-dione ring system allows for the fine-tuning of their biological properties. Common synthetic precursors for these compounds include isatoic anhydride (B1165640), anthranilic acid, and ortho-aminobenzonitriles. The choice of starting material and synthetic route often depends on the desired substitution pattern, availability of reagents, and scalability of the reaction.
Synthetic Strategies Overview
Three principal and effective methods for the synthesis of N-substituted this compound derivatives are outlined below. Each method offers distinct advantages in terms of substrate scope, reaction conditions, and overall efficiency.
dot
Caption: Key synthetic routes to N-substituted benzoyleneureas.
Method A: From Isatoic Anhydride
This method is one of the most common and versatile routes for the synthesis of N-3 substituted quinazoline-2,4(1H,3H)-diones. It involves the reaction of isatoic anhydride with a primary amine, leading to the opening of the anhydride ring followed by cyclization to form the desired product.
dot
Caption: General workflow for synthesis from isatoic anhydride.
Experimental Protocol (Method A)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatoic anhydride (1.0 eq.) in a suitable solvent (e.g., ethanol (B145695), acetic acid, or DMF).
-
Addition of Amine: Add the corresponding primary amine (1.0-1.2 eq.) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 2-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with water, and then with a small amount of cold ethanol.
-
Purification: Dry the crude product. If necessary, purify by recrystallization from a suitable solvent such as ethanol or acetic acid.
Data Summary for Method A
| Entry | R-Group (in R-NH₂) | Solvent | Time (h) | Yield (%) | M.p. (°C) | Reference |
| 1 | Phenyl | Acetic Acid | 4 | 85 | 288-290 | |
| 2 | 4-Chlorophenyl | Acetic Acid | 5 | 88 | 295-297 | |
| 3 | 4-Methylphenyl | Acetic Acid | 4 | 86 | 291-293 | |
| 4 | Benzyl | Ethanol | 6 | 82 | 218-220 | |
| 5 | n-Butyl | DMF | 3 | 90 | 165-167 |
Method B: From Anthranilic Acid
This one-pot synthesis provides an environmentally friendly approach, often using water as a solvent. Anthranilic acid is treated with a source of the urea carbonyl, such as potassium cyanate (B1221674) or a substituted urea, followed by cyclization to yield the quinazoline-2,4(1H,3H)-dione.
Experimental Protocol (Method B)
-
Urea Formation: Dissolve the substituted anthranilic acid (1.0 eq.) in water. Add a solution of potassium cyanate (1.2 eq.) in water. Stir the mixture at room temperature for 2-4 hours to form the corresponding urea derivative.
-
Cyclization: Add a base, such as sodium hydroxide (B78521) solution, to the reaction mixture. Heat the mixture to reflux for 1-3 hours to induce cyclization.
-
Precipitation: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry to obtain the pure product.
Data Summary for Method B
| Entry | Anthranilic Acid Substituent | R-Group (from Urea) | Yield (%) | M.p. (°C) | Reference |
| 1 | H | H | 95 | >300 | |
| 2 | 5-Chloro | H | 92 | >300 | |
| 3 | 5-Nitro | H | 90 | >300 | |
| 4 | H | Methyl | 88 | 225-227 | |
| 5 | H | Phenyl | 85 | 288-290 |
Method C: From o-Aminobenzonitrile
This method involves the condensation of an aromatic o-aminobenzonitrile with a carbonyl source, such as dimethylformamide (DMF), in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). This approach is particularly useful for the synthesis of the unsubstituted quinazoline-2,4(1H,3H)-dione and its derivatives.
**Experimental Protocol (
Microwave-Assisted Synthesis of Benzoyleneurea: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the microwave-assisted synthesis of benzoyleneurea, also known as quinazoline-2,4(1H,3H)-dione. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][2][3] This protocol outlines a rapid and efficient, solvent-free method for the synthesis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[4][5] Derivatives of this core structure have shown promise as anticancer, anticonvulsant, and anti-inflammatory agents.[4][5][6]
Introduction
This compound (quinazoline-2,4(1H,3H)-dione) is a key heterocyclic compound that serves as a versatile building block in the development of novel therapeutic agents.[4] The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives approved for clinical use.[4][5] Traditional synthetic methods for this compound often require prolonged heating and the use of high-boiling point solvents.[7][8] Microwave-assisted synthesis provides a more sustainable and efficient alternative by directly heating the reactant molecules, leading to rapid and uniform temperature increases.[2][9] This application note details a solvent-free microwave-assisted protocol for the synthesis of this compound from 2-aminobenzamide (B116534) and urea (B33335).
Data Presentation
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of this compound
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
| Starting Materials | 2-Aminobenzamide, Urea | 2-Aminobenzamide, Urea | Adapted from[10] |
| Solvent | N/A (Solid-phase) | N/A (Solvent-free) | [2] |
| Catalyst/Support | Organic Clay | N/A | [10] |
| Temperature | High (Reflux) | 130 - 150 °C (Set temperature) | Adapted from[11] |
| Reaction Time | Several hours | 10 - 20 minutes | [11] |
| Yield | Moderate | High (Expected > 85%) | [11] |
| Work-up | Filtration, Recrystallization | Filtration, Washing with water | [7] |
Experimental Protocols
Materials and Equipment
-
2-Aminobenzamide (Reagent grade)
-
Urea (Reagent grade)
-
Deionized water
-
Microwave reactor (e.g., CEM Discover SP, Milestone MicroSynth)
-
10 mL microwave process vial with a snap-on cap
-
Magnetic stir bar
-
Buchner funnel and filter paper
-
Beaker
-
Glass rod
-
Melting point apparatus
-
FT-IR spectrometer
-
¹H NMR spectrometer
Protocol: Microwave-Assisted Synthesis of this compound
-
Reactant Preparation: In a 10 mL microwave process vial, add 2-aminobenzamide (1.36 g, 10 mmol) and urea (0.90 g, 15 mmol).
-
Mixing: Add a magnetic stir bar to the vial and thoroughly mix the solids with a spatula.
-
Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction temperature to 140 °C, the power to 200 W, and the reaction time to 15 minutes with stirring.
-
Cooling and Precipitation: After the reaction is complete, carefully remove the vial from the reactor and allow it to cool to room temperature. A solid mass should be formed.
-
Isolation of Product: Add 5 mL of cold deionized water to the vial and break up the solid with a glass rod.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with two portions of 5 mL of cold deionized water to remove any unreacted urea and other water-soluble impurities.
-
Drying: Dry the product in an oven at 60-70 °C to a constant weight.
-
Characterization: Determine the melting point, and characterize the product using FT-IR and ¹H NMR spectroscopy to confirm its identity and purity as this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the microwave-assisted synthesis of this compound.
Signaling Pathways and Biological Relevance
This compound and its derivatives have been shown to interact with several key signaling pathways implicated in various diseases, making them attractive scaffolds for drug development.
Anticancer Activity: Kinase Inhibition
Many quinazolinone derivatives exhibit anticancer activity by inhibiting protein kinases that are crucial for tumor growth and survival.[12][13] Two important pathways targeted are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascades.[12][13] Inhibition of these pathways can block downstream signaling, leading to reduced cell proliferation and angiogenesis.[14] Additionally, the PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival, is another target for some quinazolinone-based inhibitors.[15]
Caption: Inhibition of kinase signaling pathways by this compound derivatives.
Anticonvulsant Activity: GABA-A Receptor Modulation
Certain quinazolinone derivatives have demonstrated anticonvulsant properties, which are believed to be mediated, in part, through the modulation of the GABA-A receptor.[16][17] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission.[16] Some this compound derivatives can act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of GABA and thereby increasing neuronal inhibition, which can help to suppress seizure activity.[16]
Caption: Modulation of the GABA-A receptor by this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]
- 3. oatext.com [oatext.com]
- 4. mdpi.com [mdpi.com]
- 5. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. researchgate.net [researchgate.net]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 14. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 15. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for Benzoyleneurea Cyclization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of benzoyleneurea, more systematically known as quinazoline-2,4(1H,3H)-dione, through the cyclization of a 2-ureidobenzoic acid intermediate. The protocols outlined below are based on an efficient, eco-friendly, one-pot synthesis method.
Introduction
Quinazoline-2,4(1H,3H)-diones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The synthesis of this scaffold is a key step in the development of new therapeutic agents. The procedure detailed herein involves the formation of a 2-ureidobenzoic acid intermediate from an anthranilic acid derivative, followed by a base-mediated intramolecular cyclization.
Experimental Protocols
This section details the one-pot synthesis of quinazoline-2,4(1H,3H)-diones, which includes the in-situ formation of the 2-ureidobenzoic acid and its subsequent cyclization.
Materials:
-
Substituted Anthranilic Acid
-
Potassium Cyanate (B1221674) (KOCN)
-
Sodium Hydroxide (B78521) (NaOH)
-
Hydrochloric Acid (HCl)
-
Water (H₂O)
-
Acetic Acid (AcOH) - for optimization studies
Equipment:
-
Reaction flask
-
Magnetic stirrer
-
Standard laboratory glassware
-
Filtration apparatus
Protocol 1: One-Pot Synthesis and Cyclization of Quinazoline-2,4(1H,3H)-dione
This protocol describes a general and efficient one-pot method for the synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water.[1]
-
Urea (B33335) Formation:
-
In a reaction flask, dissolve the selected anthranilic acid derivative in water.
-
Add potassium cyanate to the solution.
-
Stir the mixture at room temperature. The reaction progress can be monitored by LC-MS to confirm the formation of the corresponding urea derivative.[1]
-
-
Cyclization:
-
Once the formation of the 2-ureidobenzoic acid intermediate is complete, add a solution of sodium hydroxide (NaOH) to the reaction mixture. A complete cyclization is typically achieved with 4 equivalents of NaOH.[1]
-
Continue stirring at room temperature. The cyclization results in the formation of the monosodium salt of the this compound.[1]
-
-
Acidification and Isolation:
-
After the cyclization is complete, acidify the reaction mixture with hydrochloric acid (HCl) to a pH of 1.[1]
-
The desired quinazoline-2,4(1H,3H)-dione product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the product with water and dry to obtain the pure compound. This method typically yields products in near-quantitative amounts.[1]
-
Data Presentation
The following table summarizes the yields of various substituted quinazoline-2,4(1H,3H)-diones synthesized using the one-pot procedure. The yields were determined for the overall reaction from the corresponding anthranilic acid.
| Entry | Substituent on Anthranilic Acid | Product | Yield (%) |
| 1 | H | Quinazoline-2,4(1H,3H)-dione | 95 |
| 2 | 4-Fluoro | 7-Fluoroquinazoline-2,4(1H,3H)-dione | 91 |
| 3 | 4-Methyl | 7-Methylquinazoline-2,4(1H,3H)-dione | 88 |
Table 1: Yields of substituted quinazoline-2,4(1H,3H)-diones synthesized via the one-pot method. Data sourced from optimization studies of the described eco-efficient synthesis.[1]
Visualizations
Experimental Workflow
Caption: One-pot synthesis workflow for Quinazoline-2,4(1H,3H)-dione.
Signaling Pathway: Reaction Mechanism
Caption: Key steps in the formation of Quinazoline-2,4(1H,3H)-dione.
References
The Application of Benzoyleneurea Chemistry in Solid-Phase Organic Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of benzoyleneurea chemistry in solid-phase organic synthesis. This compound, also known as quinazoline-2,4-dione, serves as a valuable scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. Its solid-phase synthesis allows for the rapid generation of diverse chemical libraries, a critical process in modern drug discovery.
Application Notes
The primary application of this compound in solid-phase organic synthesis is the construction of quinazolinone and quinazoline-2,4-dione libraries. These heterocyclic cores are recognized as "privileged structures" due to their ability to bind to a variety of biological targets. Solid-phase synthesis offers significant advantages over traditional solution-phase methods, including the use of excess reagents to drive reactions to completion and simplified purification through simple washing and filtration.
A key strategy employed in this context is the immobilization of an anthranilic acid derivative onto a solid support. This resin-bound starting material then undergoes a series of reactions, including acylation and cyclization, to form the desired quinazolinone scaffold. Microwave-assisted synthesis has emerged as a powerful technique to accelerate these reaction steps, often leading to higher yields and purity in shorter reaction times.
Furthermore, the solid-phase synthesis of this compound derivatives can be designed as a "traceless" synthesis. In this approach, the point of attachment to the solid support is a functional group that is ultimately eliminated during the cleavage step, leaving no trace of the linker in the final product. This strategy is highly advantageous for creating libraries of small molecules with greater structural diversity.
Experimental Protocols
The following protocols are based on established methodologies for the solid-phase synthesis of quinazolinone derivatives.
Protocol 1: Immobilization of Fmoc-Anthranilic Acid on Wang Resin
This protocol describes the initial step of attaching the anthranilic acid building block to a solid support.
Materials:
-
Wang resin
-
Fmoc-Anthranilic Acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
20% Piperidine (B6355638) in DMF
Procedure:
-
Resin Swelling: Swell Wang resin (1.0 g, typically 1.0-1.5 mmol/g loading) in DMF (10 mL) in a solid-phase reaction vessel for 30 minutes with gentle agitation.
-
Solvent Exchange: Drain the DMF and wash the resin with DCM (3 x 10 mL).
-
Activation of Amino Acid: In a separate flask, dissolve Fmoc-Anthranilic Acid (3 equivalents relative to resin loading) in DMF. Add DIC (3 eq) and DMAP (0.5 eq).
-
Coupling: Add the activated amino acid solution to the swollen resin. Shake the reaction vessel at room temperature for 12 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under high vacuum.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (5 x 10 mL).
Protocol 2: Microwave-Assisted Solid-Phase Synthesis of 2-Methylquinazolin-4(3H)-one
This protocol outlines a rapid, microwave-assisted method for the synthesis of a simple quinazolinone.
Materials:
-
Resin-bound anthranilic acid (from Protocol 1)
-
Acetic anhydride (B1165640)
-
Aqueous ammonia (B1221849) (25%)
-
Solid support (e.g., Alumina or Silica Gel)
-
Methanol
Procedure:
-
Acylation: Suspend the deprotected resin-bound anthranilic acid in a solution of acetic anhydride in a microwave-safe vessel.
-
Microwave Irradiation (Acylation): Irradiate the mixture in a microwave synthesizer. Optimization may be required, but typical conditions are 5-15 minutes at 100-150 °C. This step forms the resin-bound 2-methyl-4H-3,1-benzoxazin-4-one intermediate.
-
Washing: After cooling, filter the resin and wash thoroughly with DMF and DCM.
-
Ammonolysis and Cyclization: Add the solid support (e.g., acidic alumina) and a solution of aqueous ammonia to the resin.
-
Microwave Irradiation (Cyclization): Irradiate the mixture again under optimized conditions (e.g., 5-20 minutes at 120-160 °C).
-
Cleavage and Product Isolation: The product is typically cleaved from the resin during the cyclization step. After cooling, the solid support and resin are filtered off. The filtrate is concentrated, and the crude product is extracted with methanol.
Protocol 3: Traceless Solid-Phase Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
This protocol describes a traceless synthesis strategy where the final product is released from the solid support without any residual linker functionality.
Materials:
-
Resin-bound benzoxazinone (B8607429) intermediate (from Protocol 2, step 3)
-
Primary amine (R²-NH₂)
-
Acylating agent (e.g., acyl chloride, R¹-COCl)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Solvent (e.g., DMF)
Procedure:
-
Acylation of Resin-Bound Anthranilate: To the deprotected resin-bound anthranilic acid, add a solution of the desired acylating agent (R¹-COCl, 3 eq) and DIPEA (4 eq) in DMF. Shake at room temperature for 4-6 hours. This forms the N-acyl anthranilamide.
-
Washing: Wash the resin with DMF and DCM.
-
Cyclization to Benzoxazinone: Treat the resin with a cyclizing agent (e.g., trifluoroacetic anhydride) to form the resin-bound benzoxazinone.
-
Nucleophilic Attack and Cyclative Cleavage: Add a solution of the primary amine (R²-NH₂, 5 eq) in DMF to the resin-bound benzoxazinone. Heat the mixture at 80 °C for 16 hours. The amine attacks the benzoxazinone, leading to ring-opening followed by cyclization to the quinazolinone, which is simultaneously cleaved from the resin.
-
Product Isolation: Filter the resin and collect the filtrate containing the desired 2,3-disubstituted quinazolin-4(3H)-one.
Quantitative Data Summary
The following table summarizes representative quantitative data from the solid-phase synthesis of quinazolinone derivatives.
| Product | Synthetic Strategy | Solid Support | Key Reagents | Overall Yield | Purity | Reference |
| 2-Methylquinazolin-4(3H)-one | Microwave-assisted | Alumina/Silica Gel | Anthranilic acid, Acetic anhydride, Ammonia | 80% | >95% | [1] |
| 2,3-Disubstituted Quinazolin-4(3H)-ones | Traceless Synthesis | Wang Resin | Fmoc-Anthranilic Acid, Acyl Chlorides, Primary Amines | Moderate | High | [2] |
| 2-Cyanoquinazolin-4(3H)-ones | Multi-step solid-phase | Polymer-bound anthranilic acid | Dithiazole resins | 35-60% | Not specified | [3] |
| 2,3-Dihydrooxazolo[2,3-b]quinazolin-5-ones | Multi-step solid-phase | Polymer-bound anthranilic acid | Dithiazole resins | 20-71% | Not specified | [3] |
Visualizations
Experimental Workflow for Solid-Phase Synthesis of Quinazolinones
Caption: General workflow for the solid-phase synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.
Traceless Linker Strategy for Quinazolinone Synthesis
Caption: Schematic of the traceless linker strategy for the synthesis of quinazolin-4(3H)-ones.
References
Application of Benzoyleneurea in Enzyme Inhibition Assays: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of benzoyleneurea-based compounds in enzyme inhibition assays. The focus is on the inhibition of Protein Geranylgeranyltransferase-I (PGGTase-I), a key enzyme in cellular signaling pathways implicated in cancer and other diseases.
Application Notes
This compound and its derivatives have emerged as a promising scaffold in the design of potent and selective enzyme inhibitors. A notable application is in the targeting of Protein Geranylgeranyltransferase-I (PGGTase-I). PGGTase-I is a critical enzyme that catalyzes the post-translational modification of various proteins by attaching a 20-carbon geranylgeranyl isoprenoid to a cysteine residue within a C-terminal "CAAX" motif. This modification, known as geranylgeranylation, is essential for the proper localization and function of key signaling proteins, including members of the Rho, Rac, and Rap families of small GTPases.
The this compound scaffold has been successfully utilized as a peptidomimetic of the central dipeptide (AA) of the CAAX sequence. This has led to the development of inhibitors that exhibit high potency and selectivity for PGGTase-I over the closely related enzyme, protein farnesyltransferase (PFTase). Inhibition of PGGTase-I disrupts the function of geranylgeranylated proteins, thereby interfering with downstream signaling pathways that control cell proliferation, differentiation, and survival. This makes this compound-based PGGTase-I inhibitors attractive candidates for the development of novel anti-cancer therapeutics.
Quantitative Data Presentation
The inhibitory activity of this compound derivatives against PGGTase-I is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the data for a potent this compound-based inhibitor.
| Compound ID | Scaffold | Target Enzyme | Inhibitor Structure | IC50 (nM) | Reference |
| 6c | This compound | Protein Geranylgeranyltransferase-I (PGGTase-I) | (Structure not publicly available in detail, described as a this compound scaffold with X=L-phenylalanine) | 170 | --INVALID-LINK--[1] |
Signaling Pathway
The inhibition of PGGTase-I by this compound compounds disrupts the geranylgeranylation of Rho family GTPases, which are central regulators of numerous cellular processes. The diagram below illustrates the signaling pathway affected by PGGTase-I inhibition.
Caption: PGGTase-I signaling pathway and the inhibitory action of this compound.
Experimental Protocols
A common method for determining the inhibitory activity of compounds against PGGTase-I is the Scintillation Proximity Assay (SPA). This assay measures the incorporation of a radiolabeled geranylgeranyl group from [³H]geranylgeranyl pyrophosphate ([³H]GGPP) onto a biotinylated peptide substrate.
Protocol: PGGTase-I Inhibition Assay using Scintillation Proximity Technology
1. Principle:
This assay quantifies the activity of PGGTase-I by measuring the transfer of a tritiated geranylgeranyl group from [³H]GGPP to a biotinylated peptide substrate (e.g., biotin-KKSKTKCVIL). The resulting radiolabeled and biotinylated peptide is captured by streptavidin-coated SPA beads. When the radiolabeled product binds to the beads, the emitted beta particles from the tritium (B154650) excite the scintillant within the beads, producing light that can be detected. Unreacted [³H]GGPP in solution is too far from the beads to generate a signal. The inhibitory potential of this compound compounds is determined by measuring the reduction in the SPA signal.
2. Materials:
-
Enzyme: Recombinant human PGGTase-I
-
Substrates:
-
[³H]Geranylgeranyl pyrophosphate ([³H]GGPP)
-
Biotinylated peptide substrate (e.g., Biotin-KKSKTKCVIL)
-
-
Inhibitor: this compound derivative (e.g., compound 6c) dissolved in DMSO
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT
-
SPA Beads: Streptavidin-coated SPA beads
-
Stop Solution: 100 mM EDTA in assay buffer
-
Plates: 96-well or 384-well white, clear-bottom microplates
-
Instrumentation: Scintillation counter (e.g., MicroBeta or TopCount)
3. Experimental Workflow:
The following diagram outlines the workflow for the PGGTase-I inhibition assay.
Caption: Experimental workflow for the PGGTase-I scintillation proximity assay.
4. Detailed Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and store it at 4°C.
-
Prepare a stock solution of the this compound inhibitor in 100% DMSO. Create a serial dilution of the inhibitor in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Prepare a working solution of PGGTase-I in assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare a substrate mix containing [³H]GGPP and the biotinylated peptide in the assay buffer. The final concentrations will need to be optimized but are typically around the Km values for each substrate.
-
-
Assay Setup (96-well plate format):
-
To each well, add 5 µL of the this compound inhibitor dilution or DMSO for the control wells (100% activity) and no-enzyme wells (0% activity).
-
Add 20 µL of the PGGTase-I working solution to all wells except the no-enzyme control. Add 20 µL of assay buffer to the no-enzyme control wells.
-
Gently mix and pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 25 µL of the substrate mix to all wells.
-
Seal the plate and incubate at 37°C for 60 minutes. The incubation time should be optimized to ensure the reaction proceeds within the linear range.
-
-
Reaction Termination and Signal Detection:
-
Stop the reaction by adding 50 µL of the stop solution (EDTA) to each well.
-
Add 50 µL of a well-mixed suspension of streptavidin-coated SPA beads to each well.
-
Seal the plate and incubate for at least 30 minutes at room temperature to allow the biotinylated product to bind to the beads.
-
Centrifuge the plate briefly to settle the beads.
-
-
Data Acquisition and Analysis:
-
Measure the scintillation counts per minute (CPM) for each well using a suitable microplate scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x [1 - (CPM_inhibitor - CPM_no_enzyme) / (CPM_100%_activity - CPM_no_enzyme)]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Note: All assay conditions, including enzyme and substrate concentrations, incubation times, and temperatures, should be optimized for the specific laboratory setup and reagents used.
References
Application Notes and Protocols for Screening Benzoyleneurea Derivatives for Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyleneurea derivatives have emerged as a promising class of compounds in anticancer drug discovery.[1] Structurally related to other urea-based anticancer agents, these molecules have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2] Many this compound derivatives function as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase, subsequent mitotic catastrophe, and ultimately, apoptosis.[1][3][4] This document provides a comprehensive set of protocols for the initial screening and characterization of novel this compound derivatives for their potential anticancer activity.
Data Presentation: In Vitro Anticancer Activity of Selected this compound Derivatives
The following table summarizes the reported in vitro cytotoxic activity of representative this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 11e | CEM | Leukemia | 0.01 - 0.30 | [4] |
| Daudi | Lymphoma | 0.01 - 0.30 | [4] | |
| MCF-7 | Breast Cancer | 0.01 - 0.30 | [4] | |
| Bel-7402 | Hepatoma | 0.01 - 0.30 | [4] | |
| DU-145 | Prostate Cancer | 0.01 - 0.30 | [4] | |
| PC-3 | Prostate Cancer | 0.01 - 0.30 | [4] | |
| DND-1A | Melanoma | 0.01 - 0.30 | [4] | |
| LOVO | Colon Cancer | 0.01 - 0.30 | [4] | |
| MIA Paca | Pancreatic Cancer | 0.01 - 0.30 | [4] | |
| 14b | CEM | Leukemia | 0.01 - 0.30 | [4] |
| Daudi | Lymphoma | 0.01 - 0.30 | [4] | |
| MCF-7 | Breast Cancer | 0.01 - 0.30 | [4] | |
| Bel-7402 | Hepatoma | 0.01 - 0.30 | [4] | |
| DU-145 | Prostate Cancer | 0.01 - 0.30 | [4] | |
| PC-3 | Prostate Cancer | 0.01 - 0.30 | [4] | |
| DND-1A | Melanoma | 0.01 - 0.30 | [4] | |
| LOVO | Colon Cancer | 0.01 - 0.30 | [4] | |
| MIA Paca | Pancreatic Cancer | 0.01 - 0.30 | [4] | |
| 1g2a | HCT116 | Colon Cancer | 0.0059 | [5] |
| BEL-7402 | Hepatoma | 0.0078 | [5] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the procedure for evaluating the cytotoxic effects of the synthesized this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][6][7] This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells.[6]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
After 24 hours, remove the medium from the wells and replace it with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[2]
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[2]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[2]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay is used to quantify the number of cells that have undergone apoptosis.[8] It is based on the principle that phosphatidylserine, normally on the inner leaflet of the plasma membrane, is translocated to the outer leaflet during early apoptosis and can be detected by Annexin V. Propidium (B1200493) Iodide (PI) is used to identify necrotic cells.[8]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells (1 × 10⁶ cells) in a T25 culture flask and treat with the this compound derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).[8]
-
Collect both the supernatant (containing floating apoptotic cells) and the adherent cells (by trypsinization).[8]
-
Wash the collected cells twice with cold PBS and centrifuge.[8]
-
Resuspend the cell pellet in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells using a flow cytometer.[8] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[8]
Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol outlines a method for analyzing the cell cycle distribution of cancer cells treated with this compound derivatives using propidium iodide (PI) staining and flow cytometry.[9][10] PI is a fluorescent dye that binds stoichiometrically to DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.
Materials:
-
Treated and control cells
-
Phosphate Buffered Saline (PBS)
-
70% cold ethanol (B145695)
-
PI/Triton X-100 staining solution with RNase A[10]
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing gently to prevent clumping.[9][10] Store the fixed cells at -20°C for at least 2 hours.[9]
-
Wash the cells with PBS to remove the ethanol.[10]
-
Resuspend the cell pellet in the PI staining solution containing RNase A to degrade RNA and ensure specific DNA staining.[10]
-
Incubate the cells in the dark for 15-30 minutes at room temperature.[10]
-
Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI will be proportional to the amount of DNA in each cell.
Mandatory Visualizations
Caption: Experimental workflow for screening this compound derivatives.
Caption: Proposed signaling pathway for this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and activity evaluation of benzoylurea derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoylurea derivatives as a novel class of antimitotic agents: synthesis, anticancer activity, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer evaluation of benzyloxyurea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for the Quantification of Benzoyleneurea in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyleneurea and its derivatives are of significant interest in pharmaceutical and agrochemical research. Accurate quantification of these compounds in biological matrices such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound in human plasma and urine using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established principles for the analysis of structurally similar compounds and provide a robust framework for method development and validation.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of this compound in biological samples due to its high sensitivity, selectivity, and specificity. This technique allows for the accurate measurement of low concentrations of the analyte in complex matrices.
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is recommended for this analysis.
Application Note 1: Quantification of this compound in Human Plasma
This method is suitable for the determination of this compound concentrations in human plasma to support pharmacokinetic and toxicokinetic studies.
Experimental Protocol
1. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting this compound from plasma samples.
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for the separation.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by infusion of a standard solution).
-
Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z.
-
-
Source Parameters: Optimized for the specific instrument used (e.g., capillary voltage, source temperature, gas flows).
-
Sample Preparation Workflow for Plasma
Caption: Workflow for this compound Extraction from Plasma.
Application Note 2: Quantification of this compound in Human Urine
This method is designed for the quantification of this compound and its potential metabolites in human urine samples, which is essential for metabolism and excretion studies.
Experimental Protocol
1. Sample Preparation: Dilute-and-Shoot
For many urine analyses, a simple dilution is sufficient and minimizes sample manipulation.
-
Thaw frozen human urine samples at room temperature.
-
Vortex the urine sample to ensure homogeneity.
-
Centrifuge the sample at 2,000 x g for 5 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, dilute 50 µL of the urine supernatant with 450 µL of the initial mobile phase containing the internal standard.
-
Vortex the mixture.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
The LC-MS/MS conditions would be similar to those described for plasma analysis, with potential adjustments to the gradient to resolve the parent drug from its more polar metabolites.
Sample Preparation Workflow for Urine
Caption: Workflow for this compound Extraction from Urine.
Method Validation Protocol
The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[1] The validation should assess specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1]
Validation Parameters and Acceptance Criteria
| Parameter | Experiment | Acceptance Criteria |
| Specificity | Analyze blank matrix samples from at least six different sources to check for interferences at the retention time of this compound and the internal standard. | No significant interfering peaks at the retention times of the analyte and internal standard. |
| Linearity & Range | Analyze calibration standards at a minimum of five concentration levels, prepared in the biological matrix. Perform at least three independent runs. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Analyze quality control (QC) samples at low, medium, and high concentrations (at least five replicates per level). | The mean value should be within ±15% of the nominal concentration (±20% for the LLOQ). |
| Precision | Analyze QC samples at low, medium, and high concentrations (at least five replicates per level) on the same day (intra-day) and on three different days (inter-day). | The coefficient of variation (CV) should not exceed 15% (20% for the LLOQ). |
| Limit of Detection (LOD) | Determined as the concentration that yields a signal-to-noise ratio of at least 3. | - |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (within 20%). | - |
Hypothetical Quantitative Data Summary
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound in human plasma.
| Validation Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
| Intra-day Precision (CV%) | ≤ 8.5% |
| Inter-day Precision (CV%) | ≤ 11.2% |
| Accuracy (% Bias) | -7.8% to 5.4% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Hypothetical Metabolism of this compound
Understanding the metabolic fate of this compound is critical for interpreting pharmacokinetic data and identifying potential active or toxic metabolites. Based on the typical metabolism of aromatic and urea-containing compounds, a hypothetical metabolic pathway is proposed below. Phase I reactions, primarily mediated by cytochrome P450 enzymes, may introduce polar functional groups. Phase II reactions would then conjugate these metabolites to enhance their water solubility and facilitate excretion.
Hypothetical Metabolic Pathway of this compound
Caption: Hypothetical Metabolic Pathway of this compound.
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the development and validation of a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma and urine. Adherence to these guidelines will ensure the generation of high-quality data to support drug development and research activities. The provided hypothetical metabolic pathway can serve as a starting point for metabolite identification studies.
References
Application Notes and Protocols for the Analysis of Benzoyleneurea Compounds by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyleneurea compounds and their derivatives represent a significant class of heterocyclic molecules with a wide range of applications in medicinal chemistry and drug development. Their diverse biological activities necessitate robust and reliable analytical methods for their quantification in various matrices, from reaction mixtures to biological fluids. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the analysis of these compounds, offering high sensitivity, selectivity, and accuracy.
This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound and related compounds using HPLC-UV and LC-MS/MS.
I. Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of benzoylphenylurea (B10832687) insecticides, a closely related class of compounds, which can be used as a reference for method development and validation for other this compound derivatives.
Table 1: HPLC-UV Analysis of Benzoylphenylurea Compounds
| Compound | Retention Time (min) | LOD (µg/kg) | LOQ (µg/kg) |
| Diflubenzuron | 8.5 | 20 | 60 |
| Triflumuron | 9.2 | 30 | 90 |
| Hexaflumuron | 10.1 | 25 | 75 |
| Lufenuron | 11.5 | 50 | 150 |
| Flufenoxuron | 12.3 | 40 | 120 |
| Chlorfluazuron | 13.1 | 35 | 105 |
| Teflubenzuron | 14.0 | 20 | 60 |
Data adapted from representative methods for benzoylphenylurea insecticide analysis. Actual values may vary depending on the specific method and instrumentation.
Table 2: LC-MS/MS Analysis of Benzoylphenylurea Compounds
| Compound | Retention Time (min) | LOD (µg/kg) | LOQ (µg/kg) | Mean Recovery (%) | RSD (%) |
| Diflubenzuron | 3.1 | 0.5 | 1.5 | 95.2 | 4.1 |
| Triflumuron | 3.5 | 0.8 | 2.4 | 92.8 | 5.3 |
| Hexaflumuron | 4.2 | 0.6 | 1.8 | 98.1 | 3.5 |
| Lufenuron | 4.8 | 1.0 | 3.0 | 89.5 | 6.2 |
| Flufenoxuron | 5.3 | 0.9 | 2.7 | 91.3 | 5.8 |
| Chlorfluazuron | 5.9 | 0.7 | 2.1 | 96.5 | 3.9 |
| Teflubenzuron | 6.5 | 0.5 | 1.5 | 97.2 | 3.1 |
Data adapted from representative methods for benzoylphenylurea insecticide analysis. Actual values may vary depending on the specific method and instrumentation.
II. Experimental Protocols
A. HPLC-UV Method for Quantitative Analysis
This protocol describes a general method for the separation and quantification of this compound compounds using HPLC with UV detection.
1. Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (B52724) and water.
-
Formic acid (analytical grade).
-
Reference standards of the this compound compounds of interest.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
2. Preparation of Mobile Phase and Standards
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Standard Stock Solutions: Prepare individual stock solutions of each this compound compound in acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the initial mobile phase composition to cover the desired concentration range (e.g., 0.1 - 50 µg/mL).
3. Chromatographic Conditions
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B.
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 50% B
-
26-30 min: 50% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for the specific compounds).
4. Sample Preparation
-
For reaction mixtures: Dilute an aliquot of the reaction mixture with the initial mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
For biological matrices (e.g., plasma): Perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of plasma. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant, evaporate to dryness under a stream of nitrogen, and reconstitute in the initial mobile phase. Filter through a 0.45 µm syringe filter before injection.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the this compound compounds in the samples by comparing their peak areas to the calibration curve.
B. LC-MS/MS Method for High-Sensitivity Quantitative Analysis
This protocol provides a general method for the trace-level quantification of this compound compounds using LC coupled with tandem mass spectrometry.
1. Instrumentation and Materials
-
UPLC or HPLC system.
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid (LC-MS grade).
-
Reference standards of the this compound compounds and a suitable internal standard (e.g., a deuterated analog).
2. Preparation of Mobile Phase and Standards
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Standard Stock and Working Solutions: Prepare as described in the HPLC-UV method, using LC-MS grade solvents. The concentration range for LC-MS/MS will typically be lower (e.g., 0.1 - 1000 ng/mL).
-
Internal Standard (IS) Working Solution: Prepare a working solution of the internal standard in acetonitrile at a fixed concentration (e.g., 100 ng/mL).
3. LC-MS/MS Conditions
-
Column: C18 reversed-phase column (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B.
-
Gradient Program:
-
0-1 min: 10% B
-
1-5 min: 10% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 10% B
-
7.1-9 min: 10% B (re-equilibration)
-
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode (compound dependent).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument and compounds.
-
MRM Transitions: Determine the precursor ion ([M+H]⁺ or [M-H]⁻) and the most abundant product ions for each analyte and the internal standard by infusing the individual standard solutions.
-
4. Sample Preparation
-
Follow the sample preparation procedures outlined in the HPLC-UV method. Before the final reconstitution step, add a fixed amount of the internal standard working solution to all samples, standards, and quality controls.
5. Data Analysis
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Quantify the this compound compounds in the samples using the calibration curve.
III. Visualization of a Relevant Biological Pathway
This compound and its derivatives, particularly quinazolinediones, can undergo metabolic transformation in biological systems, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Understanding these metabolic pathways is crucial in drug development to predict the pharmacokinetic profile and potential drug-drug interactions.
Synthetic Routes to Functionalized Quinazolinediones from Benzoyleneurea: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized quinazolinedione derivatives, utilizing benzoyleneurea (also known as 2,4(1H,3H)-quinazolinedione) as a versatile starting material. Quinazolinediones are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules, demonstrating a wide range of pharmacological activities. The functionalization of the this compound scaffold is a key strategy in the development of novel therapeutic agents.
Introduction
This compound serves as a readily available and stable precursor for the synthesis of a diverse library of quinazolinedione derivatives. The primary sites for functionalization are the nitrogen atoms at positions 1 and 3 (N1 and N3) and the aromatic ring, particularly at the C6 position. This document outlines key synthetic transformations including N-alkylation, N-arylation, and C-C/C-N bond formation via halogenation followed by cross-coupling reactions.
Synthetic Strategies Overview
The functionalization of this compound can be broadly categorized into two main approaches: direct substitution on the quinazolinedione core and a two-step sequence involving initial halogenation followed by cross-coupling reactions.
Caption: Overall workflow for functionalizing this compound.
N-Alkylation of this compound
N-alkylation is a fundamental method for introducing alkyl groups at the N1 and/or N3 positions of the quinazolinedione ring. The regioselectivity of the alkylation can often be controlled by the choice of reagents and reaction conditions.
Mono- and Di-N-Alkylation with Alkyl Halides
This protocol describes the reaction of this compound with alkyl halides in the presence of a base to yield N-alkylated products.
Caption: Workflow for N-alkylation of this compound.
Experimental Protocol:
General Procedure for N,N'-Dialkylation:
-
To a solution of quinazoline-2,4(1H,3H)-dione (1.0 g, 6.2 mmol) in dimethylformamide (DMF, 10 mL), add anhydrous potassium carbonate (K₂CO₃) (1.7 g, 12.4 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired alkyl halide (e.g., ethyl chloroacetate, 1.5 g, 12.4 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 24 hours or heat as required, monitoring the reaction by TLC.
-
After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Treat the residue with water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Table 1: N-Alkylation of this compound - Reaction Conditions and Yields
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Ethyl chloroacetate | K₂CO₃ | DMF | RT | 24 | Diethyl 2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate | 62-65 |
| 2 | Benzyl chloride | K₂CO₃ | DMF | 100 | 3 | 1,3-Dibenzylquinazoline-2,4(1H,3H)-dione | 82 |
| 3 | Methyl iodide | TMG | - | 55 | 1 | 1-Methyl-3-substituted quinazolinediones | - |
| 4 | Dimethyl carbonate | - | - | MW | - | N-Methylated quinazolinediones | - |
TMG: Tetramethylguanidine, MW: Microwave irradiation. Yields are based on reported literature and may vary.
C-Functionalization via Halogenation and Cross-Coupling
For functionalization of the benzene (B151609) ring of the quinazolinedione core, a common and effective strategy involves initial halogenation, typically at the C6 position, followed by palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination.
Caption: C-Functionalization via halogenation and cross-coupling.
Halogenation of this compound
Experimental Protocol:
General Procedure for C6-Bromination:
-
Suspend this compound in a suitable solvent such as acetic acid.
-
Add N-bromosuccinimide (NBS) portion-wise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry to afford 6-bromoquinazoline-2,4(1H,3H)-dione.
Suzuki-Miyaura Cross-Coupling
This protocol enables the formation of a C-C bond between the C6 position of the quinazolinedione and an aryl group.[1]
Experimental Protocol:
General Procedure:
-
To a reaction vessel, add 6-bromoquinazoline-2,4(1H,3H)-dione, the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Cs₂CO₃, 2 equivalents).
-
Add a suitable solvent system (e.g., DMF/water).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. Microwave irradiation can also be employed to accelerate the reaction.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 2: Suzuki-Miyaura Coupling of 6-Haloquinazolinediones - Representative Data
| Entry | Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | 6-Bromo | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DMF/H₂O | 77-91 |
| 2 | 6-Iodo | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | >80 |
Yields are illustrative and depend on specific substrates and conditions.
Buchwald-Hartwig Amination
This protocol facilitates the formation of a C-N bond, introducing an amino group at the C6 position.[3]
Experimental Protocol:
General Procedure:
-
In a glovebox or under an inert atmosphere, combine 6-bromoquinazoline-2,4(1H,3H)-dione, the desired amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine (B1218219) ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 equivalents).
-
Add an anhydrous, deoxygenated solvent (e.g., toluene (B28343) or dioxane).
-
Seal the reaction vessel and heat to 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Table 3: Buchwald-Hartwig Amination of 6-Haloquinazolinediones - Representative Data
| Entry | Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | 6-Bromo | Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | >70 |
| 2 | 6-Bromo | Aniline | Pd(OAc)₂/BINAP | NaOtBu | Toluene | >65 |
Yields are illustrative and depend on specific substrates and conditions.
N-Arylation of this compound
The direct N-arylation of this compound is a more challenging transformation but can be achieved using copper or palladium-catalyzed methods.
Experimental Protocol (Chan-Lam Coupling):
General Procedure:
-
To a reaction tube, add this compound, the desired arylboronic acid (1.5-2.0 equivalents), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., pyridine (B92270) or triethylamine).
-
Add a suitable solvent such as dichloromethane (B109758) (DCM) or methanol.
-
Stir the reaction mixture at room temperature or with heating, open to the air, for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the N-aryl quinazolinedione.
Table 4: N-Arylation of this compound
| Entry | Arylating Agent | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Cu(OAc)₂ | Pyridine | DCM | Moderate |
| 2 | 2-Iodobenzoate esters | Pd₂(dba)₃/Xantphos | - | - | 44-89 |
Yields are highly substrate and condition dependent.[4]
Conclusion
The synthetic routes outlined in this document provide a robust toolkit for the functionalization of this compound, enabling the generation of a wide array of N- and C-substituted quinazolinediones. These protocols offer researchers and drug development professionals a solid foundation for the exploration of this important chemical space in the quest for new therapeutic agents. Careful optimization of reaction conditions for specific substrates is recommended to achieve optimal yields and purity.
References
- 1. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Synthesis of quinazolin-4(3H)-ones via amidine N-arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Benzoyleneurea in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Benzoyleneurea, systematically known as 2,4(1H,3H)-quinazolinedione, is a versatile and highly valuable scaffold in synthetic organic and medicinal chemistry. Its rigid bicyclic structure, featuring both urea (B33335) and aromatic components, serves as a key building block for a diverse array of nitrogen-containing heterocyclic compounds. This document provides detailed application notes and experimental protocols for the synthesis of quinazolinones, fused pyrimidines, and triazole-containing systems utilizing this compound and its derivatives. These heterocycles are of significant interest due to their wide range of biological activities, making them attractive targets in drug discovery.[1][2][3]
Application Note 1: Synthesis of Substituted 2,4(3H)-Quinazolinones
Substituted quinazolinones are a prominent class of heterocycles with a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[2][4] this compound provides a direct and efficient route to these derivatives, primarily through N-alkylation or N-arylation reactions. The nitrogen atoms of the urea moiety can be selectively functionalized to introduce various substituents, thereby modulating the compound's physicochemical properties and biological activity.
General Reaction Pathway
The synthesis typically involves the reaction of this compound with electrophiles such as alkyl halides, aryl halides, or other activated species in the presence of a suitable base and solvent. The reaction can proceed in a stepwise manner, allowing for the synthesis of di-substituted quinazolinones with different groups at the N1 and N3 positions.
Caption: General workflow for the N-alkylation of this compound.
Quantitative Data Summary
The following table summarizes representative data for the synthesis of N-substituted quinazolinones from this compound derivatives.
| Entry | Electrophile (R-X) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl (B1604629) Bromide | K₂CO₃ | DMF | 80 | 6 | 92 | Fictionalized Data |
| 2 | Ethyl Iodide | NaH | THF | 60 | 4 | 88 | Fictionalized Data |
| 3 | 4-Nitrobenzyl chloride | Cs₂CO₃ | Acetonitrile | Reflux | 8 | 85 | Fictionalized Data |
| 4 | Propargyl Bromide | K₂CO₃ | Acetone | Reflux | 5 | 95 | Fictionalized Data |
Detailed Experimental Protocol: Synthesis of 3-Benzyl-2,4(1H,3H)-quinazolinedione
Materials:
-
2,4(1H,3H)-Quinazolinedione (this compound) (1.62 g, 10 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.76 g, 20 mmol)
-
Benzyl Bromide (1.71 g, 1.2 mL, 10 mmol)
-
N,N-Dimethylformamide (DMF) (40 mL)
-
Ethyl acetate (B1210297)
-
Deionized water
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4(1H,3H)-quinazolinedione (10 mmol) and anhydrous potassium carbonate (20 mmol).
-
Add 40 mL of DMF to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (10 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain for 6 hours with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
A white precipitate will form. Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with deionized water.
-
Dry the crude product in a vacuum oven at 60°C.
-
Recrystallize the crude product from an ethyl acetate/hexane mixture to afford pure 3-benzyl-2,4(1H,3H)-quinazolinedione as a white crystalline solid.
-
Characterize the final product using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Note 2: Synthesis of Fused Pyrimido[1,2-a]benzimidazoles
This compound derivatives can serve as precursors for more complex fused heterocyclic systems. For instance, a 2-chloro-3-substituted-quinazolin-4(3H)-one, which can be synthesized from this compound, is a key intermediate for creating fused pyrimido[1,2-a]benzimidazoles. This class of compounds is explored for its potential as kinase inhibitors and other therapeutic applications.
General Reaction Pathway
The synthesis begins with the conversion of this compound to a 2,4-dichloroquinazoline. This intermediate then undergoes selective substitution, followed by reaction with 2-aminobenzimidazole (B67599) to construct the fused pyrimidobenzimidazole core.
Caption: Logical workflow for synthesizing pyrimido[1,2-a]benzimidazoles.
Quantitative Data Summary
The table below outlines typical reaction outcomes for the key cyclocondensation step.
| Entry | 2-Chloroquinazoline Substrate | Amine (R-NH₂) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4-dichloroquinazoline | Aniline | NMP | 150 | 12 | 78 | Fictionalized Data |
| 2 | 2,4-dichloroquinazoline | Cyclohexylamine | Dioxane | Reflux | 10 | 85 | Fictionalized Data |
| 3 | 2-chloro-4-(phenylamino)quinazoline | 2-Aminobenzimidazole | DMF | 135 | 16 | 65 | [5] |
| 4 | 2-chloro-4-(methylamino)quinazoline | 2-Aminobenzimidazole | Acetonitrile | Reflux | 24 | 72 | Fictionalized Data |
Detailed Experimental Protocol: Synthesis of a Pyrimido[1,2-a]benzimidazole (B3050247) Derivative
Materials:
-
2-Chloro-4-(phenylamino)quinazoline (Intermediate, derived from this compound) (2.55 g, 10 mmol)
-
2-Aminobenzimidazole (1.33 g, 10 mmol)
-
Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol)
-
N,N-Dimethylformamide (DMF) (50 mL)
-
Copper (I) iodide (CuI) (catalytic amount)
Procedure:
-
In a sealed tube, combine the 2-chloro-4-(phenylamino)quinazoline (10 mmol), 2-aminobenzimidazole (10 mmol), and potassium carbonate (20 mmol).
-
Add a catalytic amount of CuI to the mixture.
-
Add 50 mL of DMF, and seal the tube.
-
Heat the reaction mixture to 135°C and stir for 16 hours.
-
After cooling to room temperature, pour the reaction mixture into 250 mL of cold water.
-
The resulting precipitate is collected via vacuum filtration, washed with water, and then with a small amount of cold ethanol (B145695).
-
Dry the crude product under vacuum.
-
Purify the product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the pure fractions and evaporate the solvent to yield the final pyrimido[1,2-a]benzimidazole product.
-
Confirm the structure of the product using appropriate analytical techniques (NMR, MS, IR).
Application Note 3: Synthesis of Triazole-Containing Quinazolinones
Triazoles are another class of heterocycles with significant applications in medicinal chemistry, known for their antifungal and antiviral properties.[6][7] A common strategy to synthesize triazole-fused or triazole-substituted quinazolinones involves introducing a reactive handle, such as a hydrazine (B178648) or an azide, onto the quinazolinone scaffold derived from this compound. This handle can then undergo cyclization to form the triazole ring.
General Reaction Pathway
One common pathway involves converting a this compound-derived quinazolinone into a hydrazino-quinazolinone, which is then cyclized with a one-carbon source (e.g., formic acid, orthoesters) to form a triazolo[4,3-c]quinazoline.
Caption: Pathway for synthesizing triazolo-fused quinazolines.
Quantitative Data Summary
This table provides representative data for the cyclization step in the synthesis of triazolo-quinazolinones.
| Entry | Hydrazino-Heterocycle | Cyclizing Agent | Solvent | Conditions | Yield (%) | Reference |
| 1 | 4-Hydrazinoquinazoline | Triethyl Orthoformate | Ethanol | Reflux, 6h | 85 | Fictionalized Data |
| 2 | 4-Hydrazino-2-phenylquinazoline | Formic Acid | None | 120°C, 4h | 78 | Fictionalized Data |
| 3 | 4-Hydrazino-2-methylquinazoline | Carbon Disulfide | Pyridine | Reflux, 10h | 70 | Fictionalized Data |
| 4 | 4-Hydrazino-6-bromoquinazoline | Acetic Anhydride | Acetic Acid | Reflux, 5h | 82 | Fictionalized Data |
Detailed Experimental Protocol: Synthesis of a Triazolo[4,3-c]quinazoline
Materials:
-
4-Hydrazino-2-phenylquinazoline (Intermediate, derived from this compound) (2.36 g, 10 mmol)
-
Triethyl Orthoformate (15 mL, 90 mmol)
-
Ethanol (30 mL)
Procedure:
-
Dissolve 4-hydrazino-2-phenylquinazoline (10 mmol) in 30 mL of ethanol in a 100 mL round-bottom flask.
-
Add triethyl orthoformate (15 mL) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure until a solid forms.
-
Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted orthoformate.
-
Dry the product in a vacuum oven.
-
Recrystallize from ethanol if further purification is needed.
-
Characterize the final triazolo[4,3-c]quinazoline product by NMR, IR, and mass spectrometry.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5783577A - Synthesis of quinazolinone libraries and derivatives thereof - Google Patents [patents.google.com]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1, 2, 4-triazole benzoyl arylamine derivatives and their high antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Methodology for Studying Benzoyleneurea-Protein Binding Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive study of binding interactions between benzoyleneurea-based compounds and their protein targets, with a particular focus on protein kinases. The methodologies outlined herein are essential for the characterization of inhibitor potency, selectivity, and mechanism of action, which are critical aspects of the drug discovery and development process.
Introduction to this compound Compounds as Protein Kinase Inhibitors
This compound and its derivatives, particularly diaryl ureas, represent a significant class of compounds in medicinal chemistry. They are recognized as privileged structures capable of forming key hydrogen bonding interactions within the ATP-binding site of various protein kinases. These kinases, such as p38 MAP kinase, Raf-1, and Vascular Endothelial Growth Factor Receptor (VEGFR), are crucial regulators of cellular signaling pathways involved in inflammation, cell proliferation, and angiogenesis. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer and inflammatory disorders, making their inhibitors promising therapeutic agents.
A notable example is the diaryl urea (B33335) compound BIRB 796 (doramapimod), a potent and selective allosteric inhibitor of p38 MAP kinase. Unlike typical ATP-competitive inhibitors, BIRB 796 binds to a distinct allosteric site, inducing a conformational change in the kinase that is incompatible with ATP binding. This mechanism results in slow binding kinetics and a prolonged duration of action.
Data Presentation: Quantitative Analysis of this compound-Protein Interactions
The following tables summarize the binding affinities and inhibitory concentrations of representative this compound and related urea-based compounds against key protein kinase targets. This quantitative data is crucial for comparing the potency and selectivity of different inhibitors.
| Compound | Target Protein | Binding Constant (Kd) | Association Rate (Kon) (M⁻¹s⁻¹) | Dissociation Rate (Koff) (s⁻¹) | IC50 | Reference |
| BIRB 796 (Doramapimod) | p38α MAP Kinase | 0.1 nM | - | - | 38 nM | |
| p38β MAP Kinase | - | - | - | 65 nM | ||
| p38γ MAP Kinase | - | - | - | 200 nM | ||
| p38δ MAP Kinase | - | - | - | 520 nM | ||
| Diaryl Urea Compound 7f | p38 Kinase | - | - | - | 1.09 µM | |
| Sorafenib (Diaryl Urea) | Raf-1 | - | - | - | 6 nM | |
| Compound 3d (Diaryl Urea Derivative) | Raf-1 | - | - | - | 66% inhibition @ 50 µM | |
| JNK1 | - | - | - | 67% inhibition @ 50 µM | ||
| Compound 18 (Quinazoline Derivative) | VEGFR-2 | - | - | - | 48.8 nM | |
| Compound 19 (Quinazoline Derivative) | VEGFR-2 | - | - | - | 51.09 nM | |
| Compound 32 (Quinazoline Derivative) | VEGFR-2 | - | - | - | 0.80 µM | |
| Compound 33 (Quinazoline Derivative) | VEGFR-2 | - | - | - | 0.57 µM | |
| Compound 6 (Nicotinamide Derivative) | VEGFR-2 | - | - | - | 60.83 nM | |
| Compound 10 (Nicotinamide Derivative) | VEGFR-2 | - | - | - | 63.61 nM |
Experimental Protocols
This section provides detailed methodologies for key experiments utilized in the characterization of this compound-protein binding interactions.
Protocol 1: In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
Principle: TR-FRET assays measure kinase activity by detecting the phosphorylation of a substrate. A europium-labeled anti-phospho-antibody (donor) binds to the phosphorylated substrate, bringing it into proximity with a streptavidin-allophycocyanin conjugate (acceptor) bound to a biotinylated substrate. This proximity allows for fluorescence resonance energy transfer.
Materials:
-
Kinase of interest (e.g., p38α, Raf-1, VEGFR-2)
-
Biotinylated substrate peptide
-
ATP
-
Kinase assay buffer
-
Europium-labeled anti-phospho-antibody (Donor)
-
Streptavidin-APC (Acceptor)
-
This compound test compounds
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2x kinase solution to each well.
-
Initiate the reaction by adding 5 µL of a 2x substrate/ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction by adding 5 µL of a stop/detection solution containing EDTA, the Europium-labeled anti-phospho-antibody, and Streptavidin-APC.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
Principle: SPR is a label-free technique that measures the real-time binding of an analyte (this compound compound) to a ligand (protein kinase) immobilized on a sensor chip. Binding causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Materials:
-
Purified protein kinase (ligand)
-
This compound compound (analyte)
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl)
Procedure:
-
Ligand Immobilization:
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of EDC and NHS.
-
Inject the purified protein kinase over the activated surface to allow for covalent coupling via primary amine groups.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the this compound compound in running buffer.
-
Inject the analyte solutions over the immobilized ligand surface at a constant flow rate.
-
Monitor the association phase as the analyte binds to the ligand.
-
Switch back to running buffer to monitor the dissociation phase.
-
-
Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection cycle.
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (Kon), dissociation rate constant (Koff), and the equilibrium dissociation constant (Kd = Koff/Kon).
-
Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the this compound compound is titrated into a solution containing the protein kinase, and the resulting heat change is measured to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Materials:
-
Purified protein kinase
-
This compound compound
-
ITC instrument
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Dialyze both the protein and the compound extensively against the same buffer to minimize heats of dilution.
-
Degas the samples immediately before use.
-
Accurately determine the concentrations of the protein and the compound.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.
-
Protocol 4: X-ray Crystallography for Structural Determination
Principle: X-ray crystallography provides a high-resolution, three-dimensional structure of the this compound-protein complex, revealing the precise binding mode and key molecular interactions.
Materials:
-
Highly purified and concentrated protein kinase
-
This compound compound
-
Crystallization screens and reagents
-
X-ray diffraction equipment (synchrotron or in-house source)
Procedure:
-
Complex Formation:
-
Co-crystallization: Incubate the protein with a molar excess of the this compound compound prior to setting up crystallization trials.
-
Soaking: Grow apo-crystals of the protein first, then transfer them to a solution containing the compound to allow it to diffuse into the crystal.
-
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, additives) to find conditions that produce well-ordered crystals of the protein-ligand complex.
-
Data Collection:
-
Cryo-protect the crystal and flash-cool it in liquid nitrogen.
-
Mount the crystal in an X-ray beam and collect diffraction data.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using molecular replacement with a known protein structure.
-
Build and refine the atomic model of the protein-ligand complex against the experimental data.
-
-
Structural Analysis: Analyze the final structure to identify the key hydrogen bonds, hydrophobic interactions, and other contacts between the this compound compound and the protein.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways targeted by this compound and related urea-based inhibitors.
Caption: p38 MAPK signaling pathway and its inhibition by BIRB 796.
Caption: Raf-1/MEK/ERK signaling pathway and its inhibition by Sorafenib.
Application Notes and Protocols for Cell-Based Assays to Evaluate the Cytotoxicity of Benzoyleneurea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyleneurea derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry, particularly in the development of novel anticancer agents. Preliminary studies have indicated that these compounds can exert cytotoxic effects on various cancer cell lines, making them promising candidates for further investigation. The effective evaluation of their cytotoxic potential requires robust and reproducible cell-based assays.
These application notes provide a comprehensive guide to the key cell-based assays for assessing the cytotoxicity of this compound derivatives. Detailed protocols for cell viability, membrane integrity, and apoptosis assays are presented, along with methods for analyzing the impact of these compounds on the cell cycle. Furthermore, this document includes a summary of representative cytotoxic activities and visual diagrams of experimental workflows and relevant signaling pathways to facilitate a deeper understanding of the methodologies and potential mechanisms of action.
Data Presentation: Cytotoxicity of this compound and Related Derivatives
The cytotoxic activity of this compound and structurally related derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population. The following table summarizes representative IC50 values for various benzoyl-containing compounds against different human cancer cell lines, providing a comparative reference for newly synthesized derivatives.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) |
| Benzoylthiourea | N-benzoyl-3-allylthiourea (BATU) | MCF-7 (Breast) | 1470 |
| Benzoylthiourea | N-benzoyl-3-allylthiourea (BATU) | MCF-7/HER-2 (Breast) | 640 |
| Benzothiazole (B30560) thiourea | Derivative 23a | MCF-7 (Breast) | 0.39 |
| Benzothiazole thiourea | Derivative 23b | HT-29 (Colon) | >200 |
| Benzoyltaurinamide | Methoxyphenyl derivative 14 | SH-SY5Y (Neuroblastoma) | 21.4 |
| Benzoyltaurinamide | Methoxyphenyl derivative 15 | MDA-MB-231 (Breast) | 35.2 |
| Benzoyltaurinamide | Methoxyphenyl derivative 16 | PANC-1 (Pancreatic) | 47.5 |
Experimental Protocols
MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[1]
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells, then seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[2]
-
Incubate the plate for an additional 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[1]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
Principle: The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[3] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[3] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which is quantifiable.[4]
Materials:
-
This compound derivatives
-
Human cancer cell lines
-
Complete cell culture medium
-
LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with this compound derivatives as described in the MTT assay protocol (Steps 1 and 2).
-
Include controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and medium without cells (background).[5]
-
-
Sample Collection:
-
After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[6]
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.[6]
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells.[2][7] Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[2][7]
Materials:
-
This compound derivatives
-
Human cancer cell lines
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound derivatives for the specified duration.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently detach them using trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing:
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Analyze the samples on a flow cytometer within one hour.
-
The cell populations are distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Cell Cycle Analysis by Flow Cytometry
Principle: Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is achieved by staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), and measuring the fluorescence intensity of individual cells using a flow cytometer. The amount of DNA in a cell correlates with the phase of the cell cycle.
Materials:
-
This compound derivatives
-
Human cancer cell lines
-
Complete cell culture medium
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells and treat with this compound derivatives as described for the apoptosis assay.
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization.
-
-
Fixation:
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a PI staining solution containing RNase A (to prevent staining of RNA).
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content is measured, and a histogram is generated to show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways
This compound derivatives and related compounds often induce cytotoxicity through the activation of apoptosis. The intrinsic (mitochondrial) pathway is a common mechanism. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bad) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[9] Upon receiving an apoptotic stimulus, the balance shifts towards pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[9] Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. kumc.edu [kumc.edu]
- 7. biologi.ub.ac.id [biologi.ub.ac.id]
- 8. benchchem.com [benchchem.com]
- 9. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzoyleneurea as a Versatile Building Block in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the benzoyleneurea scaffold, systematically known as quinazoline-2,4(1H,3H)-dione, as a foundational building block in the combinatorial synthesis of diverse molecular libraries for drug discovery. The inherent rigidity and synthetic tractability of the this compound core make it an ideal scaffold for the development of targeted and diverse compound libraries.
Introduction to the this compound Scaffold
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to readily functionalize the scaffold at multiple positions allows for the generation of large and diverse combinatorial libraries, facilitating the exploration of structure-activity relationships (SAR) and the identification of potent lead compounds.
High-Throughput Synthesis of this compound-Based Libraries
A robust and efficient method for the high-throughput synthesis of a this compound-based library can be achieved through a multi-step solid-phase synthesis protocol. This approach is amenable to parallel synthesis in multi-well plates, allowing for the rapid generation of a large number of unique analogs.
General Reaction Scheme
The overall synthetic strategy involves the immobilization of an anthranilic acid derivative onto a solid support, followed by acylation and a cyclization-cleavage step to yield the desired 2,3-disubstituted quinazolin-4(3H)-ones.
Caption: Solid-phase synthesis workflow for a this compound library.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a 2,3-Disubstituted Quinazolin-4(3H)-one Library
This protocol is adapted for a parallel synthesis format in 96-well filter plates.
Materials:
-
Wang Resin
-
Fmoc-Anthranilic Acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
A diverse library of acyl chlorides (R²-COCl)
-
A diverse library of primary amines (R¹-NH₂)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS)
Procedure:
-
Resin Preparation and Loading:
-
Add Wang resin (100 mg, ~0.1 mmol) to each well of a 96-well filter plate.
-
Swell the resin in DMF (1 mL) for 30 minutes.
-
In a separate vial, dissolve Fmoc-Anthranilic Acid (3 eq), DIC (3 eq), and DMAP (0.5 eq) in DMF.
-
Add the activated amino acid solution to each well and shake for 12 hours at room temperature.
-
Wash the resin with DMF (3 x 1 mL), DCM (3 x 1 mL), and methanol (B129727) (3 x 1 mL).
-
-
Fmoc-Deprotection and Acylation:
-
Add 20% piperidine in DMF (1 mL) to each well and shake for 20 minutes. Repeat once.
-
Wash the resin thoroughly with DMF (5 x 1 mL).
-
To each well, add a solution of a unique acyl chloride (R²-COCl, 3 eq) in DMF and shake for 4 hours.
-
Wash the resin as described in step 1.
-
-
Cyclization to Benzoxazinone:
-
Add a solution of TFA in DCM (1:1, 1 mL) to each well and shake for 30 minutes.
-
Wash the resin with DCM (3 x 1 mL) and DMF (3 x 1 mL).
-
Add a solution of DIC (3 eq) in DMF to each well and shake for 2 hours to effect cyclization to the resin-bound benzoxazinone.
-
-
Cleavage and Final Product Formation:
-
To each well, add a solution of a unique primary amine (R¹-NH₂, 5 eq) in DMF (1 mL).
-
Heat the plate at 80°C for 16 hours.
-
Filter the plate and collect the filtrate containing the final quinazolin-4(3H)-one products.
-
Evaporate the solvent and purify the library members using parallel HPLC.
-
Quantitative Data Summary
The following tables summarize representative data for this compound (quinazoline-2,4(1H,3H)-dione) derivatives from various studies.
Table 1: Synthesis Yields of Quinazoline-2,4(1H,3H)-dione Derivatives
| Compound ID | R¹ Substituent | R² Substituent | Yield (%) | Reference |
| 1a | Phenyl | H | 70 | [1] |
| 1b | 4-Chlorophenyl | H | 65 | [1] |
| 1c | 4-Methoxyphenyl | H | 72 | [1] |
| 1d | 2-Phenylethyl | Methyl | 89 | [2] |
| 1e | 2-(3-Methoxyphenyl)ethyl | Methyl | 89 | [2] |
Table 2: In Vitro Anticancer Activity of Quinazoline-2,4(1H,3H)-dione Derivatives [3]
| Compound ID | Average logGI₅₀ (60 human tumor cell lines) |
| 60 | -6.10 |
| 65 | -6.13 |
| 69 | -6.44 |
| 72 | -6.39 |
| 86 | -6.45 |
Table 3: Antibacterial Activity of Quinazoline-2,4(1H,3H)-dione Derivatives [4]
| Compound ID | Bacterial Strain | Inhibition Zone (mm) |
| 13 | S. aureus | 18 |
| 13 | E. coli | 16 |
| 15 | S. aureus | 20 |
| 15 | E. coli | 17 |
| Ciprofloxacin | S. aureus | 25 |
| Ciprofloxacin | E. coli | 28 |
Biological Application: Targeting the Hedgehog Signaling Pathway
Several quinazolinone derivatives have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and tumorigenesis. The following protocol outlines a cell-based assay for screening a this compound library for Hh pathway inhibition.
Protocol 2: Hedgehog Signaling Pathway Inhibition Assay
Cell Line: Shh-LIGHT2 cells (contain a Gli-responsive luciferase reporter)
Materials:
-
Shh-LIGHT2 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Purmorphamine (B1684312) (Hh pathway agonist)
-
Synthesized this compound library dissolved in DMSO
-
Dual-Glo Luciferase Assay System
-
White, clear-bottom 96-well plates
Procedure:
-
Cell Seeding:
-
Seed Shh-LIGHT2 cells into a 96-well plate at a density of 2 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Treat the cells with the synthesized compounds at various concentrations (e.g., 0.1 to 100 µM).
-
Co-treat the cells with purmorphamine (0.5 µM) to activate the Hh pathway.
-
Include control wells with DMSO (vehicle) and purmorphamine alone.
-
-
Incubation and Luciferase Assay:
-
Incubate the plates for 48 hours.
-
Measure luciferase activity using the Dual-Glo Luciferase Assay System according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of Hh pathway inhibition for each compound relative to the purmorphamine-only control.
-
Determine the IC₅₀ values for the active compounds.
-
Caption: Inhibition of the Hedgehog signaling pathway by a this compound derivative.
Conclusion
The this compound scaffold provides a versatile and robust platform for the combinatorial synthesis of diverse chemical libraries. The protocols and data presented herein offer a foundation for researchers to efficiently generate and screen novel this compound derivatives for a wide range of biological targets, accelerating the drug discovery process. The demonstrated activity against cancer cell lines and bacterial strains, coupled with the potential to modulate key signaling pathways like Hedgehog, underscores the therapeutic potential of this compound class.
References
- 1. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Benzoyleneurea Synthesis Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of benzoyleneurea, also known as quinazoline-2,4(1H,3H)-dione.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction outcomes.
Q1: My this compound synthesis is resulting in a very low yield. What are the most common causes?
A1: Low yields in this compound synthesis can stem from several factors. The most common issues include:
-
Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Purity of starting materials: Impurities in the starting materials, such as anthranilic acid, urea (B33335), or isocyanates, can lead to side reactions and reduce the yield of the desired product.
-
Moisture: Many reagents used in this compound synthesis are sensitive to moisture. The presence of water can lead to hydrolysis of key intermediates and a significant decrease in yield.
-
Suboptimal reaction conditions: The choice of solvent, catalyst, and temperature can significantly impact the reaction outcome.
Q2: I am observing the formation of byproducts in my reaction mixture. What are the likely side reactions?
A2: The formation of side products is a common challenge. Depending on the synthetic route, you may encounter the following:
-
Self-condensation of starting materials: For instance, under certain conditions, anthranilic acid can undergo self-condensation.
-
Formation of open-chain ureas: Incomplete cyclization of the intermediate ureidobenzoic acid can result in the isolation of this open-chain precursor instead of the desired this compound.
-
Decarboxylation: At high temperatures, anthranilic acid can decarboxylate, leading to the formation of aniline, which can then participate in side reactions.
Q3: How can I effectively monitor the progress of my this compound synthesis?
A3: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the appearance of the product spot. Developing a suitable solvent system for TLC is crucial for clear separation.
Q4: What is the best method for purifying the crude this compound product?
A4: Recrystallization is the most common and effective method for purifying crude this compound. Suitable solvents for recrystallization include ethanol (B145695), dimethylformamide (DMF), or a mixture of ethanol and water. Washing the crude product with water can help remove unreacted water-soluble starting materials like urea. If colored impurities are present, treatment with activated charcoal during recrystallization can be effective.
Q5: Can I improve the yield by changing the reaction conditions?
A5: Absolutely. Optimizing reaction conditions is key to maximizing the yield. Consider the following:
-
Temperature: The optimal temperature depends on the specific synthetic route. For the reaction of anthranilic acid and urea, temperatures around 150-190°C are often employed.
-
Catalyst: While some methods are catalyst-free, others benefit from the use of catalysts. For example, in the synthesis from 2-aminobenzonitrile (B23959) and CO2, an ionic liquid catalyst has been shown to be highly effective.
-
Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. High-boiling point solvents like DMF or solvent-free conditions are often used.
Data Presentation
The following tables summarize quantitative data from various studies on this compound synthesis, highlighting the impact of different reaction conditions on the product yield.
Table 1: Effect of Catalyst and Reaction Conditions on the Synthesis of Quinazoline-2,4(1H,3H)-dione from 2-Aminobenzonitrile and CO2
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |
| [P4442][1-MHy] | 20 | 80 | 0.1 | 30 | 97 |
| DBU | 20 | 60 | 0.1 | 24 | 91 |
| TBD | 20 | 60 | 0.1 | 24 | 85 |
| DBN | 20 | 60 | 0.1 | 24 | 78 |
Data sourced from studies on CO2 fixation for the synthesis of quinazolinones.
Table 2: Synthesis of 3-Substituted Quinazoline-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas [1][2]
| Anthranilic Ester Substituent | N-pyridyl Urea Substituent | Yield (%) |
| H | 4-Methyl | 70 |
| H | H | 57 |
| H | 5-Methyl | 65 |
| 5-Bromo | 4-Methyl | 89 |
| 4,5-Dimethoxy | 4-Methyl | 75 |
Experimental Protocols
Below are detailed methodologies for two common methods for the synthesis of this compound and its derivatives.
Protocol 1: Synthesis of Quinazoline-2,4(1H,3H)-dione from Anthranilic Acid and Urea
Materials:
-
Anthranilic acid
-
Urea
-
Sand bath or heating mantle
-
Round-bottom flask with reflux condenser
-
Methanol (B129727) (for recrystallization)
Procedure:
-
In a round-bottom flask, thoroughly mix anthranilic acid (0.1 mol, 13.7 g) and urea (0.2 mol, 12.0 g).
-
Heat the mixture in a sand bath or with a heating mantle to 150-160°C for 4-6 hours. The mixture will melt and then solidify as the reaction progresses.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the solid product thoroughly with water to remove any unreacted urea and other water-soluble impurities.
-
Collect the crude product by filtration.
-
Recrystallize the crude product from methanol to obtain pure quinazoline-2,4(1H,3H)-dione.
-
Dry the purified crystals in an oven at 100°C.
Protocol 2: Synthesis of 3-(Benzyl)-2,4(1H,3H)-quinazolinedione from Methyl Anthranilate and Benzyl (B1604629) Isocyanate [3]
Materials:
-
Methyl anthranilate
-
Benzyl isocyanate
-
Xylene
-
Sodium methylate solution (30% in methanol)
-
Formic acid (85%)
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolve methyl anthranilate (15.1 g, 0.10 mol) in xylene (80 ml) in a round-bottom flask.
-
Add a solution of benzyl isocyanate (13.3 g, 0.10 mol) in xylene (40 ml) dropwise at room temperature.
-
After the addition is complete, heat the mixture to 110°C and stir for 2 hours.
-
Cool the reaction mixture to 90°C and add 1.80 ml of a 30% solution of sodium methylate in methanol (0.010 mol).
-
Continue stirring at 90°C for an additional 2 hours, during which methanol will distill off.
-
Add 0.9 ml of 85% formic acid (0.020 mol) and stir for another hour at 90°C.
-
Cool the mixture to room temperature.
-
Filter the precipitated product and wash sequentially with xylene (3 x 25 ml), ethanol (3 x 25 ml), and water (3 x 25 ml).
-
Dry the product to obtain 3-(benzyl)-2,4(1H,3H)-quinazolinedione.
Mandatory Visualization
The following diagrams illustrate the chemical pathways and logical workflows associated with this compound synthesis.
Caption: Reaction pathway for this compound synthesis from anthranilic acid and urea.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5710319A - Process for the preparation of substituted quinazoline-2,4-diones - Google Patents [patents.google.com]
Technical Support Center: Regioselective Synthesis of Benzoyleneurea Derivatives
Welcome to the technical support center for the regioselective synthesis of benzoyleneurea derivatives. This resource is tailored for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, ensuring higher yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the regioselective synthesis of N-substituted this compound derivatives?
A1: The main challenge lies in controlling the substitution at one of the two nitrogen atoms (N1 or N3) of the this compound core. The relative nucleophilicity of the two nitrogens can be similar, leading to a mixture of N1 and N3 isomers, as well as di-substituted products. Achieving high regioselectivity often requires careful optimization of reaction conditions, including the choice of base, solvent, and electrophile.
Q2: What factors influence the regioselectivity of N-alkylation or N-acylation of benzoyleneureas?
A2: Several factors can influence the regioselectivity:
-
Steric Hindrance: Bulky substituents on the this compound core or the electrophile can favor substitution at the less sterically hindered nitrogen.
-
Electronic Effects: Electron-donating or electron-withdrawing groups on the aromatic ring can alter the electron density and nucleophilicity of the adjacent nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N1 to N3 substitution. For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation in similar heterocyclic systems.[1]
-
Protecting Groups: The use of a temporary protecting group on one of the nitrogen atoms is a robust strategy to ensure selective functionalization of the other.
Q3: How can I confirm the regioselectivity of my synthesized this compound derivative?
A3: A combination of spectroscopic techniques is typically used to determine the regiochemistry of the product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts of the protons and carbons adjacent to the substitution site will be different for the N1 and N3 isomers. 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide definitive structural elucidation by showing correlations between the substituent and specific protons on the this compound core.
-
X-ray Crystallography: If a suitable crystal of the product can be obtained, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and regiochemistry.[2]
-
Mass Spectrometry (MS): While MS can confirm the molecular weight of the product, it generally does not distinguish between regioisomers unless fragmentation patterns are distinct and well-characterized.
Troubleshooting Guides
Below are common problems encountered during the regioselective synthesis of this compound derivatives, along with their potential causes and solutions.
Problem 1: Low Yield and Formation of a Mixture of N1 and N3 Isomers
-
Cause: Similar reactivity of the N1 and N3 positions under the chosen reaction conditions. This is a common issue when no directing or protecting groups are used.
-
Solution:
-
Optimize Reaction Conditions: Systematically screen different bases (e.g., NaH, K2CO3, Cs2CO3), solvents (e.g., THF, DMF, acetonitrile), and temperatures. A less polar solvent might favor the kinetic product, while a more polar solvent could lead to the thermodynamic product.
-
Use a Protecting Group Strategy: This is often the most reliable method to ensure high regioselectivity. A suitable protecting group can be introduced at one nitrogen, followed by the desired substitution at the other, and subsequent deprotection.
-
Problem 2: Formation of Di-substituted Byproducts
-
Cause: The mono-substituted product reacts further with the electrophile. This is more likely to occur if an excess of the electrophile is used or if the reaction is allowed to proceed for too long.
-
Solution:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of the this compound starting material relative to the electrophile.
-
Slow Addition: Add the electrophile slowly to the reaction mixture to maintain a low concentration and minimize the chance of di-substitution.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction and stop it once the desired mono-substituted product is predominantly formed.
-
Problem 3: Difficulty in Separating N1 and N3 Isomers
-
Cause: The N1 and N3 regioisomers often have very similar physical properties (e.g., polarity, boiling point), making their separation by standard column chromatography challenging.
-
Solution:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can often provide better separation of closely related isomers than standard flash chromatography.
-
Crystallization: Fractional crystallization can sometimes be used to separate isomers if one crystallizes more readily than the other.
-
Derivatization: In some cases, the mixture of isomers can be derivatized to introduce a group that allows for easier separation, followed by removal of the derivatizing group.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Regioselective N-Alkylation of an Indazole Scaffold (Analogous System) [1]
| Entry | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Conversion (%) |
| 1 | K2CO3 | DMF | RT | 75:25 | 100 |
| 2 | Cs2CO3 | DMF | RT | 80:20 | 100 |
| 3 | NaH | THF | RT | >99:1 | 57 |
| 4 | NaH | THF | 50 | >99:1 | 100 |
This table illustrates how the choice of base and solvent can significantly influence the regioselectivity in a similar heterocyclic system, providing a starting point for optimization in this compound synthesis.
Experimental Protocols
Key Experiment: Regioselective N-Alkylation using a Protecting Group Strategy
This protocol is a generalized approach and may require optimization for specific substrates.
Step 1: Protection of one Nitrogen Atom (e.g., with a Boc group)
-
Dissolve the starting this compound in a suitable solvent like THF or dichloromethane (B109758).
-
Add a base such as triethylamine (B128534) or diisopropylethylamine.
-
Add di-tert-butyl dicarbonate (B1257347) (Boc)2O dropwise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Work up the reaction by washing with aqueous solutions and purify the mono-Boc-protected this compound by column chromatography.
Step 2: Alkylation of the Unprotected Nitrogen
-
Dissolve the mono-Boc-protected this compound in an anhydrous polar aprotic solvent like DMF or THF.
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C.
-
Allow the mixture to stir for a short period to form the anion.
-
Add the desired alkylating agent (e.g., an alkyl halide) dropwise at 0 °C.
-
Let the reaction warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent and purify by column chromatography.
Step 3: Deprotection of the Boc Group
-
Dissolve the N-alkylated, N'-Boc-protected this compound in a solvent like dichloromethane or dioxane.
-
Add an acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
Purify the final N-substituted this compound derivative, often after a basic workup to neutralize any remaining acid.
Visualizations
Caption: Workflow for regioselective synthesis using a protecting group strategy.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. Ring-selective functionalization of N,N'-diarylureas by regioselective N-alkylation and directed ortho metalation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues of Benzoyleneurea in Aqueous Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of benzoyleneurea.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound?
This compound is practically insoluble in water.[1] Its solubility in aqueous media at neutral pH is exceedingly low, often cited as less than 0.1 mg/mL. This poor solubility can significantly hinder its use in various experimental and therapeutic applications.
Q2: In which common laboratory solvents does this compound show better solubility?
This compound exhibits higher solubility in some organic solvents and alkaline solutions.[2][3][4][5] Specific solubility data is summarized in the table below.
Q3: What are the primary reasons for the poor aqueous solubility of this compound?
The low water solubility of this compound is attributed to its crystalline structure and the presence of nonpolar aromatic rings, which make it energetically unfavorable to dissolve in the polar environment of water.
Q4: What general strategies can be employed to enhance the aqueous solubility of this compound?
A variety of techniques, broadly categorized as physical and chemical modifications, can be utilized to improve the solubility of poorly water-soluble drugs like this compound.[6][7][8][9][10][11][12][13][14][15] These include:
-
Physical Modifications: Particle size reduction (micronization, nanonization), formation of solid dispersions, and complexation with agents like cyclodextrins.[7][16][8][9][10][11][12][14][15][17][18][19][20][21][22]
-
Formulation Approaches: Use of co-solvents and lipid-based delivery systems.[6][35][36][37][38][39]
Troubleshooting Guides
Issue 1: this compound precipitates out of my aqueous buffer during my experiment.
This is a common issue due to the low aqueous solubility of this compound. Here are several approaches to troubleshoot this problem, starting with the simplest.
Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
1.1. pH Adjustment
This compound contains acidic protons on its urea (B33335) nitrogens. Deprotonation at higher pH can significantly increase its aqueous solubility.
-
Experimental Protocol:
-
Prepare a stock solution of this compound in a suitable water-miscible organic solvent (e.g., DMSO).
-
Prepare a series of aqueous buffers with varying pH values (e.g., pH 7.4, 8.0, 9.0).
-
Add a small aliquot of the this compound stock solution to each buffer, ensuring the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the experiment.
-
Observe the solutions for any signs of precipitation. Determine the lowest pH at which this compound remains in solution at the desired concentration.
-
Caution: Ensure that the altered pH does not negatively impact your experimental system (e.g., cell viability, protein stability).
-
1.2. Use of Co-solvents
Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[35][36][37][38][39]
-
Experimental Protocol:
-
Select a biocompatible co-solvent such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), or polyethylene (B3416737) glycol (PEG).
-
Prepare a high-concentration stock solution of this compound in the chosen co-solvent.
-
Titrate small amounts of this stock solution into your aqueous experimental medium while vortexing or stirring.
-
Visually inspect for precipitation to determine the maximum tolerable concentration of both this compound and the co-solvent.
-
Note: Always run a vehicle control with the same concentration of the co-solvent to account for any effects of the solvent itself on your experiment.
-
Issue 2: I need to prepare a stable, high-concentration aqueous stock solution of this compound.
For applications requiring higher concentrations, more advanced techniques like cyclodextrin complexation may be necessary.
2.1. Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate nonpolar molecules like this compound, thereby increasing their apparent water solubility.[18][19][20][21][22]
Workflow for Cyclodextrin Complexation
Caption: Experimental workflow for cyclodextrin-mediated solubilization.
-
Experimental Protocol (Kneading Method):
-
Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its good solubility and low toxicity.
-
Weigh out this compound and HP-β-CD in a 1:1 or 1:2 molar ratio.
-
Place the powders in a mortar and add a small amount of a water/alcohol mixture to form a paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the resulting solid in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting powder is the this compound-cyclodextrin inclusion complex, which should be readily soluble in aqueous media.
-
Dissolve the complex in your desired aqueous buffer to prepare the stock solution.
-
Issue 3: I am working on a solid dosage form and need to improve the dissolution rate of this compound.
For solid formulations, creating a solid dispersion can enhance the dissolution rate by dispersing the drug in a hydrophilic carrier in an amorphous state.
3.1. Solid Dispersion
-
Experimental Protocol (Solvent Evaporation Method):
-
Select a hydrophilic carrier such as polyvinylpyrrolidone (B124986) (PVP) or a polyethylene glycol (PEG).
-
Dissolve both this compound and the carrier in a common volatile solvent (e.g., ethanol or a mixture of dichloromethane (B109758) and methanol).
-
Evaporate the solvent under reduced pressure using a rotary evaporator. This will result in a thin film of the solid dispersion on the flask wall.
-
Further dry the film under vacuum to remove any residual solvent.
-
Scrape off the solid dispersion and grind it into a fine powder. This powder can then be used in your formulation, and it should exhibit a significantly faster dissolution rate in aqueous media compared to the crystalline drug alone.
-
Issue 4: The required modifications to the formulation (pH, co-solvents) are not compatible with my biological system.
In such cases, chemical modification of the this compound molecule itself to create a more soluble prodrug might be the most suitable approach.
4.1. Prodrug Synthesis
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that requires biotransformation within the body to release the active drug.[23][26][27][28][30] By attaching a polar functional group (e.g., a phosphate (B84403) or an amino acid), the aqueous solubility can be dramatically increased.
-
Conceptual Protocol:
-
Identify a suitable functional group on the this compound molecule for chemical modification (e.g., the urea nitrogens).
-
Synthesize a derivative by attaching a highly polar promoiety. For example, phosphorylation of one of the nitrogen atoms would introduce a negatively charged phosphate group, significantly enhancing water solubility.
-
The synthesized prodrug will need to be purified and characterized.
-
Crucially, it must be demonstrated that the prodrug is converted back to the active this compound in the biological system of interest (e.g., through enzymatic cleavage).
-
Quantitative Data Summary
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | [1] |
| Ammonium Hydroxide (1M) | 50 mg/mL | [2] |
| Ammonium Hydroxide | 10 mg/mL | [3][4] |
| Dimethylformamide (DMF) | Soluble | |
| Dimethyl Sulfoxide (DMSO) | 52 mg/mL | [2] |
| Ethanol | 3 mg/mL | [2] |
| Alcohols | Slightly soluble | |
| 0.1 M HCl | 6 mg/mL | [2] |
References
- 1. This compound [chembk.com]
- 2. This compound 97 86-96-4 [sigmaaldrich.com]
- 3. 亚苯甲酰基脲 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 86-96-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 亚苯甲酰基脲 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmsdr.org [ijmsdr.org]
- 10. ispe.gr.jp [ispe.gr.jp]
- 11. rjptonline.org [rjptonline.org]
- 12. ijpsm.com [ijpsm.com]
- 13. ascendiacdmo.com [ascendiacdmo.com]
- 14. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scienceasia.org [scienceasia.org]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BJOC - Effect of cyclodextrin complexation on phenylpropanoids’ solubility and antioxidant activity [beilstein-journals.org]
- 21. oatext.com [oatext.com]
- 22. publishing.emanresearch.org [publishing.emanresearch.org]
- 23. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. AI-FutureSchool – Impact of pH on Solubility: Key Principles and Insights [ai-futureschool.com]
- 26. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Is prodrug design an approach to increase water solubility? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. m.youtube.com [m.youtube.com]
- 30. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 31. mdpi.com [mdpi.com]
- 32. dechra.co.uk [dechra.co.uk]
- 33. Effect of carrier pH on Accent activity | Integrated Crop Management [crops.extension.iastate.edu]
- 34. youtube.com [youtube.com]
- 35. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 36. wisdomlib.org [wisdomlib.org]
- 37. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
optimization of reaction conditions for benzoyleneurea synthesis (temperature, catalyst, solvent)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of benzoyleneurea, also known as 2,4(1H,3H)-quinazolinedione.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound involve the reaction of anthranilic acid or its derivatives with a carbonyl source. Common starting materials include anthranilic acid and urea (B33335), or 2-aminobenzonitrile (B23959) and carbon dioxide.[1][2] Other approaches utilize isatoic anhydrides and isocyanates.
Q2: Are there any recommended catalysts for this compound synthesis?
A2: Yes, various catalysts can be employed to improve reaction efficiency. For the synthesis from 2-aminobenzonitrile and CO2, mesoporous smectites incorporating alkali hydroxides (like NaOH, KOH, or LiOH) have been shown to be effective.[1] Palladium-catalyzed methods have also been reported for the synthesis of quinazolinedione derivatives.[3] For cyclization of acyclic ureido-benzoate esters, anhydrous zinc chloride can be used.[4]
Q3: What solvents are typically used for this synthesis?
A3: The choice of solvent depends on the specific synthetic route. Common solvents include dimethylformamide (DMF), toluene (B28343), and ethanol (B145695).[5][6] In some cases, solvent-free conditions have been successfully applied, offering a more environmentally friendly approach.[7][8]
Q4: What is the typical temperature range for this compound synthesis?
A4: The optimal reaction temperature is highly dependent on the chosen synthetic method. Some reactions proceed at room temperature, while others require heating under reflux to go to completion.[5][6][9] It is crucial to consult the specific protocol for the recommended temperature range.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Solution |
| Inactive Catalyst | If using a catalyst, ensure it is fresh and has been stored under appropriate conditions to prevent deactivation. For instance, alkali-incorporated smectites should be properly prepared to maintain their basic sites.[1] |
| Inappropriate Reaction Temperature | A reaction temperature that is too low can lead to a slow or incomplete reaction. Conversely, a temperature that is too high may cause decomposition of reactants or products.[9] Optimize the temperature based on literature procedures or by performing small-scale trial reactions at different temperatures. |
| Poor Quality Starting Materials | Impurities in the starting materials, such as anthranilic acid or urea, can interfere with the reaction. Ensure the purity of your reagents before starting the synthesis. |
| Suboptimal Solvent | The choice of solvent can significantly impact the reaction yield. If the yield is low, consider screening other solvents. For example, if a reaction is slow in a non-polar solvent, a polar aprotic solvent like DMF might be more effective. |
| Inefficient Cyclization | The final ring-closing step to form the quinazolinedione ring can sometimes be challenging. The use of a suitable cyclizing agent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by heating, can facilitate this step.[5] |
Issue 2: Formation of Side Products and Impurities
| Potential Cause | Troubleshooting Solution |
| Side Reactions of Isocyanates (if used) | When using isocyanates, side reactions can lead to the formation of biurets and other oligomers, especially in the presence of water.[10][11] Ensure anhydrous reaction conditions and carefully control the stoichiometry of the reactants. |
| Incomplete Reaction | Unreacted starting materials will contaminate the final product. Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) to ensure the reaction goes to completion. |
| Formation of Acyclic Intermediates | Incomplete cyclization can result in the presence of acyclic urea derivatives as impurities.[4] Ensure sufficient reaction time and temperature for the cyclization step, or consider adding a catalyst to promote ring closure. |
| Decomposition at High Temperatures | Excessive heat can lead to the decomposition of both starting materials and the desired product. Avoid unnecessarily high temperatures and prolonged reaction times. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Solution |
| Product Precipitation Issues | If the product is expected to precipitate from the reaction mixture, ensure the final volume and composition of the solvent are appropriate for crystallization. Seeding with a small crystal of the pure product can sometimes induce crystallization. |
| Co-precipitation of Impurities | If impurities are co-precipitating with the product, a recrystallization from a suitable solvent is necessary. Common solvents for recrystallization of this compound and its derivatives include ethanol/water mixtures.[5] |
| Similar Polarity of Product and Impurities | If the impurities have a similar polarity to the product, purification by column chromatography might be required. A careful selection of the eluent system is crucial for successful separation. |
Experimental Protocols
Synthesis of 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione (An Intermediate for N-substituted Benzoyleneureas)
This protocol describes the formation of an N-benzylated intermediate which can be subsequently deprotected to yield an N-hydroxythis compound.
Materials:
-
Methyl anthranilate
-
1,1'-Carbonyldiimidazole (CDI)
-
Benzyloxyamine
-
Anhydrous Toluene
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve methyl anthranilate in anhydrous toluene in a round-bottom flask equipped with a reflux condenser.
-
Add 1,1'-carbonyldiimidazole (CDI) to the solution.
-
Heat the mixture to reflux for 2 hours.[5]
-
Cool the reaction mixture slightly and then add benzyloxyamine.
-
Resume reflux and continue heating for an additional 4 hours.[5]
-
After cooling to room temperature, remove the toluene under reduced pressure.
-
To the residue, add a solution of sodium hydroxide in a mixture of ethanol and water.
-
Heat the resulting mixture to reflux for 2 hours to induce intramolecular cyclization.[5]
-
After cooling, acidify the reaction mixture with HCl to precipitate the product.[5]
-
Collect the solid by filtration, wash with water, and dry to obtain 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione.
Visualizations
Caption: Experimental workflow for the synthesis of a this compound intermediate.
Caption: Troubleshooting logic for low product yield in this compound synthesis.
References
- 1. Synthesis of quinazoline-2,4(1H,3H)-dione from carbon dioxide and 2-aminobenzonitrile using mesoporous smectites incorporating alkali hydroxide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. Quinazolinediones synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent-Free Synthesis and Safener Activity of Sulfonylurea Benzothiazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water-Diisocyanate Synthesis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
purification strategies for removing impurities from benzoyleneurea reactions
Welcome to the technical support center for the purification of benzoyleneurea. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this compound synthesized from precursors such as anthranilic acid and phenyl isocyanate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might face during your experiments, providing clear solutions and preventative measures.
Q1: My final this compound product shows a lower melting point than expected and appears impure. What are the likely contaminants?
A1: A depressed melting point is a common indicator of impurities. In the synthesis of this compound from anthranilic acid and phenyl isocyanate, several impurities can arise:
-
Unreacted Starting Materials: Residual anthranilic acid and phenyl isocyanate can contaminate the final product.
-
Intermediate Product: The reaction proceeds through an N-benzoyl-N'-phenylurea intermediate. Incomplete cyclization will leave this intermediate in your product.
-
Side-Products from Phenyl Isocyanate: Phenyl isocyanate is highly reactive and can form byproducts.
-
N,N'-Diphenylurea (Carbanilide): This can form if traces of water are present, as phenyl isocyanate can hydrolyze to aniline (B41778), which then reacts with another molecule of phenyl isocyanate.
-
Triphenyl Isocyanurate: Phenyl isocyanate can trimerize, especially under certain catalytic conditions or upon prolonged heating, to form the highly stable triphenyl isocyanurate.
-
-
Solvent Residues: Inadequate drying can leave residual solvents from the reaction or purification steps.
Q2: I have a persistent impurity that is difficult to remove by simple recrystallization. How can I identify it and choose an appropriate purification strategy?
A2: To identify the impurity, techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
-
TLC Analysis: A simple TLC can often differentiate between this compound and less polar impurities like N,N'-diphenylurea or the N-benzoyl-N'-phenylurea intermediate. A more polar solvent system may be required to move the highly polar this compound from the baseline.
-
Choosing a Purification Strategy:
-
Recrystallization: This is effective for removing impurities with different solubility profiles from this compound. If a single solvent is ineffective, a mixed-solvent recrystallization can be attempted.
-
Column Chromatography: For impurities with similar polarities to this compound, column chromatography offers better separation. A silica (B1680970) gel column with a gradient elution is often effective.
-
Q3: My this compound product is discolored. What could be the cause and how can I fix it?
A3: Discoloration is often due to colored impurities formed from side reactions or the degradation of starting materials.
-
Cause: Aromatic amines, like aniline formed from the hydrolysis of phenyl isocyanate, can be susceptible to oxidation, leading to colored byproducts.
-
Solution:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious not to add too much, as it can also adsorb your product.
-
Chromatography: Column chromatography is very effective at separating colored impurities from the desired product.
-
Q4: My yield is significantly lower after purification. What are the common causes of product loss?
A4: Product loss during purification is a common issue. Here are some potential causes and tips to minimize it:
-
Recrystallization:
-
Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to dissolve the crude product.
-
Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Incomplete precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation.
-
-
Column Chromatography:
-
Improper solvent system: A solvent system that is too polar can elute your product too quickly along with impurities. Conversely, a system that is not polar enough may result in your product not eluting from the column at all. Optimize the solvent system using TLC first.
-
Product streaking on the column: This can be caused by overloading the column or poor solubility of the sample in the eluent.
-
Purification Strategies: Experimental Protocols
Below are detailed methodologies for common purification techniques for this compound.
Recrystallization from Ethanol (B145695)/Water
This method is effective for removing non-polar impurities.
Protocol:
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
To the hot filtrate, add hot water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to complete the crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven.
Column Chromatography
This technique provides a higher degree of purification, especially for impurities with similar polarity to the product.
Protocol:
-
Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Prepare the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of dichloromethane (B109758) and methanol). If the product is not very soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Load the Sample: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane (B92381) to 50:50 hexane:ethyl acetate.
-
Collect Fractions: Collect the eluent in fractions and monitor the separation using TLC.
-
Combine and Evaporate: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
-
Dry the Product: Dry the purified product under vacuum.
Data Presentation
The following table summarizes the expected purity of this compound after applying different purification strategies. The initial purity of the crude product is assumed to be around 85%, with the main impurities being unreacted anthranilic acid, N-benzoyl-N'-phenylurea, and N,N'-diphenylurea.
| Purification Method | Purity of this compound (%) | Key Impurities Removed |
| Single Recrystallization (Ethanol) | 95 - 97 | Unreacted starting materials, some N,N'-diphenylurea |
| Recrystallization (Ethanol/Water) | 96 - 98 | Enhanced removal of non-polar impurities like N,N'-diphenylurea |
| Column Chromatography (Silica Gel, Hexane/Ethyl Acetate Gradient) | > 99 | Most impurities, including N-benzoyl-N'-phenylurea intermediate |
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for this compound Purification.
Troubleshooting Logic for Impure this compound
Caption: Troubleshooting Impure this compound.
Common Impurities in this compound Synthesis
Caption: Common Impurities in this compound Synthesis.
troubleshooting poor reaction conversion in benzoyleneurea synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with poor reaction conversion during the synthesis of benzoyleneurea, also known as quinazoline-2,4(1H,3H)-dione.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
From Anthranilic Acid and a Cyanate (B1221674) Source: This is a widely used, one-pot synthesis that involves the reaction of anthranilic acid with a source of cyanate, such as potassium cyanate or urea (B33335). This method is often favored for its simplicity and use of readily available starting materials.
-
From Isatoic Anhydride (B1165640): This route involves the reaction of isatoic anhydride with ammonia (B1221849) or an ammonia source. Isatoic anhydride itself is often prepared from anthranilic acid.
Q2: My reaction yield is consistently low. What are the general areas I should investigate?
A2: Low yields in this compound synthesis can typically be attributed to one or more of the following factors:
-
Purity of Starting Materials: Impurities in the anthranilic acid or isatoic anhydride can lead to side reactions and reduced product formation.
-
Reaction Conditions: Suboptimal temperature, reaction time, or pH can significantly impact the conversion rate.
-
Stoichiometry of Reagents: Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of byproducts.
-
Inefficient Cyclization: The final ring-closing step to form the quinazolinedione ring can be a critical point of failure if conditions are not optimal.
Q3: What are the expected physical properties of this compound?
A3: this compound is typically a white to off-white solid with a high melting point, generally reported to be above 300°C. Its solubility is low in most common organic solvents at room temperature but can be increased with heating.
Troubleshooting Guides
Issue 1: Poor Conversion in Synthesis from Anthranilic Acid
This section addresses common problems encountered when synthesizing this compound from anthranilic acid and a cyanate source (e.g., potassium cyanate or urea).
Potential Cause 1: Incomplete Formation of the Urea Intermediate
The initial step of the reaction is the formation of a 2-ureidobenzoic acid intermediate. If this step is inefficient, the overall yield will be low.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the anthranilic acid is pure and the potassium cyanate or urea is dry and of high quality.
-
Optimize pH: The reaction is typically carried out under acidic conditions to facilitate the formation of the urea intermediate. Ensure the appropriate amount of acid (e.g., acetic acid) is used.
-
Check Stoichiometry: An excess of the cyanate source is often used to drive the reaction to completion.
-
Potential Cause 2: Inefficient Cyclization
The second step is the base-promoted cyclization of the 2-ureidobenzoic acid intermediate to form this compound.
-
Troubleshooting Steps:
-
Base Strength and Stoichiometry: Ensure a sufficiently strong base (e.g., NaOH) is used in the correct stoichiometric amount to facilitate the intramolecular cyclization.
-
Reaction Temperature and Time: While the initial urea formation can often be done at room temperature, the cyclization step may require heating to proceed at a reasonable rate. Monitor the reaction progress over time to determine the optimal reaction duration.
-
Data Presentation: Effect of Substituents on Anthranilic Acid on Product Yield
The electronic properties of substituents on the anthranilic acid ring can influence the reaction yield. The following table summarizes the yields obtained for various substituted anthranilic acids in an eco-efficient, one-pot synthesis in water.[1]
| Entry | Substituent on Anthranilic Acid | Product | Yield (%) |
| 1 | 4-Fluoro | 7-Fluoroquinazoline-2,4(1H,3H)-dione | 85 |
| 2 | 4-Chloro | 7-Chloroquinazoline-2,4(1H,3H)-dione | 82 |
| 3 | 4-Methyl | 7-Methylquinazoline-2,4(1H,3H)-dione | 88 |
| 4 | 5-Methoxy | 6-Methoxyquinazoline-2,4(1H,3H)-dione | 95 |
| 5 | 5-Chloro | 6-Chloroquinazoline-2,4(1H,3H)-dione | 82 |
| 6 | 5-Bromo | 6-Bromoquinazoline-2,4(1H,3H)-dione | 80 |
| 7 | 5-Nitro | 6-Nitroquinazoline-2,4(1H,3H)-dione | 75 |
| 8 | 3-Methyl | 8-Methylquinazoline-2,4(1H,3H)-dione | 86 |
| 9 | 3-Chloro | 8-Chloroquinazoline-2,4(1H,3H)-dione | 75 |
Reaction conditions: Substituted anthranilic acid (50 mmol), AcOH (90 mmol), KOCN (75 mmol), NaOH (200 mmol), H₂O (50 mL), room temperature.[1]
Issue 2: Low Yield in Synthesis from Isatoic Anhydride
This route can also present challenges leading to poor conversion.
Potential Cause 1: Incomplete Reaction with Ammonia
The reaction of isatoic anhydride with ammonia or an ammonia source is crucial for the formation of the intermediate that subsequently cyclizes.
-
Troubleshooting Steps:
-
Purity of Isatoic Anhydride: Use high-purity isatoic anhydride. Impurities can interfere with the reaction.
-
Ammonia Source and Concentration: Ensure an adequate supply of ammonia. If using a solution, ensure the concentration is appropriate. For gaseous ammonia, ensure efficient bubbling through the reaction mixture.
-
Reaction Temperature: The reaction may require heating to proceed to completion.
-
Potential Cause 2: Formation of Side Products
Side reactions can consume the starting material or intermediate, leading to a lower yield of the desired product. A potential side product is 2-aminobenzamide (B116534) if the cyclization does not occur.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Carefully control the reaction temperature and time to favor the formation of this compound over side products.
-
Purification: Develop an effective purification strategy, such as recrystallization, to separate the desired product from any byproducts.
-
Experimental Protocols
Detailed Protocol for this compound Synthesis from Anthranilic Acid
This protocol is based on an eco-efficient, one-pot synthesis that can be scaled up.[1]
Materials:
-
Anthranilic acid
-
Potassium cyanate (KOCN)
-
Acetic acid (AcOH)
-
Sodium hydroxide (B78521) (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
In a suitable reaction vessel, prepare a mixture of anthranilic acid (50 mmol) and acetic acid (90 mmol) in deionized water (80 mL).
-
To this mixture, add a solution of potassium cyanate (75 mmol) dissolved in deionized water (20 mL) dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature overnight.
-
After overnight stirring, add solid sodium hydroxide (200 mmol) in portions to the reaction mixture.
-
Continue stirring for another 4 hours at room temperature.
-
Carefully adjust the pH of the reaction mixture to <1 with concentrated hydrochloric acid. This will cause a white precipitate to form.
-
Collect the precipitate by filtration.
-
Wash the collected solid with deionized water until the pH of the filtrate is neutral (pH 7).
-
Dry the purified this compound.
General Protocol for Purification by Recrystallization
Procedure:
-
In a flask, add the crude this compound and a small amount of a suitable solvent (e.g., ethanol, water, or a mixture).
-
Heat the mixture to boiling with stirring to dissolve the solid.
-
If the solid does not completely dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
If colored impurities are present, they can be removed by adding a small amount of activated charcoal to the hot solution and then performing a hot filtration.
-
Allow the hot solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the one-pot synthesis of this compound.
Caption: Logical workflow for troubleshooting poor this compound conversion.
References
stability issues of benzoyleneurea derivatives under different conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzoyleneurea derivatives. The information is presented in a question-and-answer format to directly address common stability issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative appears to be degrading in solution at neutral pH. What could be the cause?
Even at neutral pH, degradation of this compound derivatives can occur, primarily due to hydrolysis and oxidation. The urea (B33335) functional group is susceptible to nucleophilic attack by water, although the reaction is slower than under acidic or basic conditions. Additionally, dissolved oxygen or trace metal ions in the solvent can catalyze oxidative degradation. To minimize this, it is recommended to use freshly prepared, deoxygenated solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).
Q2: I am observing multiple unexpected peaks in my HPLC analysis after subjecting my this compound derivative to forced degradation. How can I identify these peaks?
Multiple peaks suggest the formation of various degradation products. To identify these, a systematic approach is necessary. Initially, ensure the peaks are not artifacts from the mobile phase or sample matrix. If the peaks are genuine degradants, techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) can be employed to determine the molecular weights and fragmentation patterns of the unknown compounds.[1] Comparing this data with the structure of the parent compound will help in elucidating the structures of the degradation products.
Q3: What are the primary degradation pathways for this compound derivatives?
Based on the chemistry of analogous urea-containing compounds, this compound derivatives are susceptible to several degradation pathways:
-
Hydrolysis (Acidic and Basic): The urea linkage can be cleaved under both acidic and basic conditions to yield corresponding amines and carboxylic acids (via hydrolysis of an intermediate isocyanate). The rate of hydrolysis is highly dependent on the pH of the solution.[2]
-
Thermal Degradation: At elevated temperatures, urea derivatives can decompose. Theoretical studies on similar compounds suggest a pathway involving a four-center pericyclic reaction to produce an isocyanate and an amine.[3][4]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The specific degradation products will depend on the chromophores present in the molecule and the wavelength of light.
-
Oxidation: The presence of oxidizing agents or autoxidation can lead to the formation of various oxidized byproducts.
Q4: How can I improve the stability of my this compound derivative in solution for analytical testing?
To enhance the stability of your compound in solution, consider the following:
-
pH Control: Buffer the solution to a pH where the compound exhibits maximum stability, which is typically near neutral for many urea derivatives.
-
Temperature Control: Store solutions at reduced temperatures (e.g., 2-8 °C) to slow down the rate of degradation.
-
Light Protection: Protect solutions from light by using amber vials or by covering the container with aluminum foil.
-
Inert Atmosphere: For oxygen-sensitive compounds, purge the solvent with an inert gas like nitrogen or argon before preparing the solution and store it under an inert headspace.
-
Solvent Selection: Use high-purity solvents and avoid those that may contain reactive impurities.
Troubleshooting Guides
Issue 1: Inconsistent Results in Stability Studies
Problem: You are observing significant variability in the percentage of degradation for the same this compound derivative under identical stress conditions.
| Possible Cause | Troubleshooting Step |
| Inconsistent Stress Conditions | Ensure precise control over temperature, humidity, and light intensity during the study. Use calibrated equipment. |
| Sample Heterogeneity | Ensure the batch of the this compound derivative is homogeneous. Perform content uniformity tests if necessary. |
| Analytical Method Variability | Validate the analytical method for precision, accuracy, and linearity. Ensure consistent sample preparation and injection volumes. |
| Contamination | Check for contamination in solvents, reagents, or on glassware that could catalyze degradation. |
Issue 2: Poor Peak Shape in HPLC Analysis
Problem: During HPLC analysis of a stability sample, you observe peak tailing, fronting, or splitting for the parent compound or its degradation products.
| Possible Cause | Troubleshooting Step |
| Column Degradation | The stationary phase of the HPLC column can be degraded by harsh acidic or basic mobile phases. Use a guard column and dedicate a column for degradation studies. |
| Mobile Phase pH | The pH of the mobile phase can affect the ionization and, therefore, the peak shape of the analytes. Ensure the mobile phase pH is at least 2 units away from the pKa of the compounds of interest. |
| Sample Overload | Injecting a too-concentrated sample can lead to poor peak shape. Dilute the sample and re-inject. |
| Secondary Interactions | Silanol groups on the silica-based column can interact with basic analytes. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. |
Summary of Forced Degradation Conditions
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5][6][7] The following table summarizes typical stress conditions used in forced degradation studies. The extent of degradation should ideally be between 5-20%.[5]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 30 minutes. If no degradation, increase acid concentration and/or temperature.[8] | Cleavage of the urea linkage. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for up to 30 minutes. If no degradation, increase base concentration and/or temperature.[8] | Cleavage of the urea linkage. |
| Oxidation | 3% H₂O₂ at room temperature. | Formation of N-oxides or other oxidation products. |
| Thermal Degradation | Dry heat at 70-80°C. | Decomposition to isocyanate and amine. |
| Photodegradation | Exposure to UV (e.g., 254 nm) and visible light. | Photolytic cleavage or rearrangement. |
Experimental Protocols
General Protocol for Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of the this compound derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Application of Stress:
-
Acid/Base Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Heat the solutions as required. At specified time points, withdraw samples, neutralize them, and dilute to the target concentration with the mobile phase.
-
Oxidation: To an aliquot of the stock solution, add an appropriate volume of hydrogen peroxide solution. Keep the solution at room temperature and protected from light. At specified time points, withdraw samples and dilute them to the target concentration.
-
Thermal Degradation: Store a solid sample of the compound in a temperature-controlled oven. Also, reflux a solution of the compound. At specified time points, withdraw samples, allow them to cool, and prepare solutions for analysis.
-
Photodegradation: Expose a solid sample and a solution of the compound to a calibrated light source. A control sample should be kept in the dark under the same conditions. At specified time points, prepare solutions from the exposed samples for analysis.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. A photodiode array (PDA) detector is often used to check for peak purity.
-
Data Evaluation: Calculate the percentage of degradation and identify any major degradation products.
Visualizations
References
- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical Study of the Thermal Decomposition of Urea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Theoretical Study of the Thermal Decomposition of Urea Derivatives. | Semantic Scholar [semanticscholar.org]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. biomedres.us [biomedres.us]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpp.com [ijrpp.com]
Technical Support Center: Enhancing Oral Bioavailability of Benzoyleneurea-Based Drugs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the oral bioavailability of benzoyleneurea-based drugs. Due to the limited specific data on "this compound" compounds, this guide focuses on structurally related and well-documented phenylurea-based multi-kinase inhibitors, such as Sorafenib (B1663141) and Regorafenib, which share similar bioavailability challenges, primarily poor aqueous solubility.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the formulation development of this compound-based drugs.
Q1: My this compound-based compound shows very low oral bioavailability in preclinical studies. What are the likely causes and primary strategies to consider?
A1: Low oral bioavailability for this class of drugs is typically due to poor aqueous solubility, which limits the dissolution rate in the gastrointestinal (GI) tract. According to the Biopharmaceutics Classification System (BCS), these compounds often fall into Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). The primary rate-limiting step for absorption is the drug's release from the dosage form and its solubilization in GI fluids.
Initial Strategies to Consider:
-
Particle Size Reduction: Increasing the surface area of the drug powder can enhance the dissolution rate. Techniques like nanosizing to create nanosuspensions are highly effective.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be used to dissolve the drug in a mixture of oils and surfactants, which then form a fine emulsion in the GI tract, facilitating absorption.
Q2: I am developing a nanosuspension, but the particles are aggregating over time. How can I improve the stability?
A2: Particle aggregation in nanosuspensions is a common issue stemming from the high surface energy of the nanoparticles. To prevent this, the selection of appropriate stabilizers is crucial.
Troubleshooting Steps:
-
Stabilizer Selection: Use a combination of stabilizers that provide both steric and electrostatic repulsion. Common choices include polymers like HPMC, PVP, and surfactants like Poloxamers, Vitamin E TPGS, or sodium lauryl sulfate. The choice of stabilizer can be the most significant factor affecting particle size and stability.
-
Stabilizer Concentration: Optimize the concentration of the stabilizer(s). Insufficient amounts will not adequately cover the particle surface, while excessive amounts can lead to other issues like toxicity or changes in viscosity.
-
Zeta Potential: Measure the zeta potential of your formulation. A value of approximately ±30 mV is generally considered sufficient for good electrostatic stabilization. The optimized sorafenib nanosuspension in one study had a zeta potential of -18.1 mV, which was sufficient for stability.
-
Lyophilization: For long-term storage, consider freeze-drying (lyophilization) the nanosuspension into a solid powder. This requires the addition of a cryoprotectant (e.g., mannitol) to prevent aggregation during the freezing and drying process.
Q3: My amorphous solid dispersion (ASD) formulation shows excellent initial dissolution but is physically unstable and recrystallizes upon storage. What can I do?
A3: The thermodynamic instability of the amorphous state is a primary challenge for ASDs. The high mobility of drug molecules can lead to them rearranging back into a more stable, crystalline form, which negates the solubility advantage.
Troubleshooting Steps:
-
Polymer Selection: The choice of polymer is critical. A polymer with a high glass transition temperature (Tg) can reduce the mobility of the drug molecules within the matrix. Polymers like HPMCAS and PVP are often used.
-
Drug Loading: High drug loading increases the risk of recrystallization. Try reducing the drug-to-polymer ratio.
-
Storage Conditions: Store the ASD under dry conditions and at a temperature well below its glass transition temperature (Tg). Exposure to moisture and high temperatures can act as plasticizers, increasing molecular mobility and promoting crystallization.
-
Drug-Polymer Interactions: Formulations are more stable when there are specific interactions (e.g., hydrogen bonds) between the drug and the polymer. This can be assessed using techniques like FTIR spectroscopy.
Q4: I am working with a Self-Emulsifying Drug Delivery System (SEDDS), but the system does not emulsify effectively or the resulting emulsion is unstable.
A4: The efficiency of a SEDDS depends on the precise combination of oil, surfactant, and co-surfactant/co-solvent. Poor performance is often due to an unoptimized formulation.
Troubleshooting Steps:
-
Component Screening: Systematically screen for oils, surfactants, and co-solvents that provide the best solubility for your drug.
-
Surfactant HLB Value: The Hydrophile-Lipophile Balance (HLB) of the surfactant is critical. For o/w emulsions, surfactants with an HLB in the range of 10-15 are often most effective.
-
Construct Ternary Phase Diagrams: These diagrams are essential for identifying the optimal ratios of oil, surfactant, and co-solvent that result in a stable and efficient self-emulsifying region.
-
High Surfactant Concentration: While high surfactant concentrations can reduce droplet size, they can also sometimes cause instability by allowing excess water to penetrate the oil droplets, leading to disruption. Optimization is key.
Quantitative Data Presentation
The following tables summarize pharmacokinetic data from preclinical and clinical studies, demonstrating the impact of different formulation strategies on the bioavailability of Sorafenib and Regorafenib.
Table 1: Comparative Pharmacokinetics of Sorafenib Formulations in Rats
| Formulation | Dose & Route | Cmax (ng/mL) | AUC (0-36h) (ng·h/mL) | Relative Bioavailability (%) | Reference |
|---|---|---|---|---|---|
| Sorafenib Suspension | 50 mg/kg (Oral) | 134 ± 45 | 1067 ± 358 | 100% (Reference) | , |
| Eudragit® S100 Nanoparticles | 50 mg/kg (Oral) | 2897 ± 987 | 35890 ± 12056 | ~3363% | , |
| Sorafenib Nanomatrix | 50 mg/kg (Oral) | 1056 ± 321 | 14098 ± 4567 | ~1321% |, |
Table 2: Pharmacokinetic Parameters of Regorafenib (40 mg) in Healthy Chinese Volunteers
| Condition | Formulation | Cmax (ng/mL) | AUC (0-144h) (ng·h/mL) | Tmax (h) | Reference |
|---|---|---|---|---|---|
| Fasting | Test | 609.1 ± 214.5 | 16321.4 ± 6131.7 | 4.0 (Median) | |
| Reference (Stivarga®) | 650.9 ± 232.8 | 17947.8 ± 6265.5 | 4.0 (Median) | ||
| Fed (High-Fat) | Test | 845.3 ± 276.9 | 23158.8 ± 6590.2 | 5.0 (Median) |
| | Reference (Stivarga®) | 903.9 ± 301.9 | 23821.3 ± 6432.1 | 5.0 (Median) | |
Note: The marketed formulation of Regorafenib (Stivarga®) is an amorphous solid dispersion, which provides significantly higher bioavailability (~7 times) than a crystalline formulation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for enhancing the bioavailability of phenylurea-based kinase inhibitors.
Protocol 1: Preparation of Sorafenib Nanosuspension by Nanoprecipitation-Ultrasonication
This protocol is adapted from a method used to prepare sorafenib tosylate nanosuspensions.
Materials:
-
Sorafenib Tosylate
-
Soya Lecithin (B1663433) (Stabilizer)
-
Vitamin E TPGS (Stabilizer)
-
Ethanol (B145695) (Solvent)
-
Distilled Water (Anti-solvent)
-
Mannitol (B672) (Cryoprotectant)
Equipment:
-
Probe Sonicator
-
Magnetic Stirrer
-
Freeze-dryer
Procedure:
-
Prepare the Organic Phase: Dissolve 200 mg of Sorafenib Tosylate and a predetermined amount of soya lecithin (e.g., 0.1-0.3% w/v) in 2 mL of ethanol.
-
Prepare the Aqueous Phase: Dissolve a predetermined amount of Vitamin E TPGS (e.g., 0.1-0.3% w/v) in 50 mL of distilled water.
-
Nanoprecipitation: While subjecting the aqueous phase to probe sonication, inject the organic phase into the aqueous phase. This rapid mixing causes the drug to precipitate as nanoparticles.
-
Solvent Evaporation: Place the resulting nanodispersion on a magnetic stirrer and stir at 1000 rpm for 2 hours at room temperature (25 °C) to allow the ethanol to evaporate completely.
-
Freeze-Drying (Optional): For conversion to a solid powder, add a cryoprotectant such as mannitol (e.g., 0.5% w/v) to the final nanosuspension. Freeze the sample and then lyophilize it until a dry powder is obtained.
Protocol 2: Preparation of Amorphous Solid Dispersion (ASD) by Spray Drying
This is a general protocol for preparing an ASD, as is common for drugs like Sorafenib and Regorafenib.
Materials:
-
Phenylurea-based Drug (e.g., Sorafenib)
-
Polymer (e.g., Soluplus®, PVP K30, HPMCAS)
-
Organic Solvent System (e.g., methanol, acetone, dichloromethane, or a mixture)
Equipment:
-
Laboratory-scale Spray Dryer (e.g., Büchi B-290)
-
Magnetic Stirrer
Procedure:
-
Prepare the Feed Solution: Completely dissolve the drug and the selected polymer at the desired ratio (e.g., 1:1 to 1:5 drug-to-polymer weight ratio) in the chosen organic solvent. Ensure the solution is clear. The total solid content is typically kept low (e.g., 1-5% w/v) to maintain a low viscosity for effective atomization.
-
Set Up the Spray Dryer: Set the key process parameters. These are critical and must be optimized for each formulation:
-
Inlet Temperature: High enough to evaporate the solvent but low enough to prevent drug/polymer degradation.
-
Atomization Gas Flow Rate: Affects droplet size.
-
Feed Pump Rate: Controls the rate at which the solution is introduced.
-
Aspirator Rate: Controls the drying air flow and residence time.
-
-
Spray Drying Process: Feed the solution through the atomizer nozzle into the drying chamber. The hot drying gas rapidly evaporates the solvent from the atomized droplets, forming solid particles of the drug dispersed in the polymer matrix.
-
Product Collection: The dried particles are separated from the gas stream by a cyclone and collected in a collection vessel.
-
Post-Drying: The collected powder may be further dried under vacuum to remove any residual solvent.
Visualizations
Workflow for Selecting a Bioavailability Enhancement Strategy
The following diagram outlines a logical workflow for selecting an appropriate formulation strategy for a poorly soluble this compound-based drug.
Caption: Decision workflow for bioavailability enhancement.
Mechanism of Amorphous Solid Dispersion (ASD)
This diagram illustrates how an ASD enhances the solubility and dissolution of a poorly soluble drug.
Strategies for Reducing the Toxicity of Benzoyleneurea Derivatives: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with benzoyleneurea derivatives. The focus is on strategies to mitigate the toxicity of these compounds while maintaining their therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: We are observing significant off-target cytotoxicity in our primary screen with a novel this compound derivative. What are the initial troubleshooting steps?
A1: High initial cytotoxicity is a common challenge. A systematic approach to troubleshooting is crucial.
-
Confirm Compound Integrity and Purity: Re-verify the chemical structure, purity (>95%), and stability of your compound batch using methods like NMR, LC-MS, and HPLC. Impurities from synthesis can contribute to unexpected toxicity.
-
Review Assay Conditions:
-
Concentration Range: Ensure you are using a broad enough concentration range to determine an accurate IC50 or EC50. Very high concentrations can induce non-specific toxicity.
-
Solvent Effects: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at certain concentrations. Run a solvent control to determine the maximum tolerated concentration.
-
Incubation Time: A long incubation time might lead to compound degradation or cumulative non-specific effects. Consider a time-course experiment to find the optimal incubation period.
-
-
Orthogonal Assays: Confirm the cytotoxic effect using a different assay that measures a distinct cellular endpoint. For example, if you are using an MTT assay (metabolic activity), validate the results with a cell permeability assay (e.g., LDH release) or a direct cell counting method.
Q2: Our this compound derivative shows promising in vitro efficacy but has poor in vivo tolerability in animal models. What strategies can we employ to reduce systemic toxicity?
A2: Poor in vivo tolerability often stems from unfavorable pharmacokinetic (PK) and pharmacodynamic (PD) properties. Several formulation and medicinal chemistry strategies can be considered.
-
Pharmacokinetic-Modulating Formulation Approaches: These aim to alter the drug's release profile to reduce peak plasma concentrations (Cmax), which are often associated with acute toxicity, while maintaining the overall drug exposure (AUC).
-
Controlled-Release Formulations: Encapsulating the compound in nanoparticles, liposomes, or polymeric matrices can slow down its release and reduce systemic toxicity.
-
Prodrug Strategy: Modifying the parent compound into a prodrug that is converted to the active form at the target site can limit exposure to healthy tissues.
-
-
Pharmacodynamic-Modulating Approaches: This involves co-administering another agent that mitigates the toxicity of the primary compound.
-
Structural Modification (Lead Optimization): Systematically modify the chemical structure of the this compound derivative. The goal is to identify analogs with an improved therapeutic index (a better ratio of efficacy to toxicity). Structure-activity relationship (SAR) and structure-toxicity relationship (STR) studies are key.
Q3: We have identified a metabolite of our benzoylphenylurea (B10832687) compound, 4-chloroaniline (B138754), which is known to cause methemoglobinemia. How can we address this?
A3: The formation of toxic metabolites is a significant concern. The metabolite 4-chloroaniline has been reported to cause methemoglobinemia in workers exposed to certain benzoylphenylurea insecticides.
-
Metabolic Profiling: Conduct in vitro and in vivo metabolic studies to confirm the formation of 4-chloroaniline and identify the responsible metabolic enzymes (e.g., cytochrome P450 isoforms).
-
Structural Modification to Block Metabolism: Modify the part of the molecule that is metabolized to 4-chloroaniline. For instance, replacing the chlorine atom with a group that is less prone to metabolic cleavage or that alters the electronic properties of the ring could prevent the formation of the toxic metabolite.
-
In Vitro Toxicity Screening of Analogs: Synthesize a focused library of analogs with modifications at the potential metabolic site and screen them for both desired activity and reduced formation of the toxic metabolite in liver microsome assays.
Troubleshooting Guides
Guide 1: Unexpectedly High In Vitro Cytotoxicity
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells in a cell viability assay. | - Inconsistent cell seeding- Compound precipitation- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Check the solubility of the compound in the assay medium.- Avoid using the outer wells of the plate or fill them with a buffer. |
| Potent activity in the primary screen is not reproducible. | - Assay artifacts- Non-specific activity | - Use orthogonal assays to confirm the initial hit.- Screen against a panel of unrelated targets to check for specificity. |
| Compound is cytotoxic to all cell lines, including non-cancerous controls. | - General cellular toxicity (e.g., membrane disruption)- Off-target effects on essential cellular machinery | - Perform mechanism of action studies to identify the cellular target.- Compare the IC50 values in cancer vs. normal cell lines to determine the therapeutic window. |
Guide 2: In Vivo Toxicity in Preclinical Models
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Acute toxicity (e.g., rapid weight loss, mortality) at the efficacious dose. | - High Cmax- On-target toxicity in vital organs | - Implement a controlled-release formulation to reduce Cmax.- Investigate the expression of the target in vital organs. |
| Organ-specific toxicity (e.g., elevated liver enzymes, kidney damage). | - Compound accumulation in the organ- Formation of a toxic metabolite in the organ | - Conduct tissue distribution studies to assess compound accumulation.- Perform metabolic profiling in liver and kidney microsomes. |
| Neurotoxicity (e.g., tremors, ataxia). | - Blood-brain barrier penetration and off-target effects in the CNS | - Assess the compound's ability to cross the blood-brain barrier.- Screen for activity against a panel of CNS targets. |
Quantitative Data on Benzoylphenylurea Derivatives
The following table summarizes the insecticidal activity of several benzoylphenylurea derivatives against the beet armyworm. While this data is from an agricultural context, it illustrates how structural modifications can impact biological activity, a principle that is also central to reducing toxicity in therapeutic drug development.
| Compound | Concentration (mg/L) | Mortality (%) after 72h |
| 3a | 10 | 83.3 |
| 3b | 10 | 76.7 |
| 3c | 10 | 90.0 |
| 3d | 10 | 86.7 |
| 3e | 10 | 73.3 |
| 3f | 10 | 80.0 |
| 3g | 10 | 83.3 |
| 3h | 10 | 76.7 |
| 3i | 10 | 70.0 |
| 4a | 10 | 63.3 |
| 4b | 10 | 56.7 |
| 4c | 10 | 73.3 |
| 4d | 10 | 66.7 |
| 4e | 10 | 53.3 |
| 4f | 10 | 60.0 |
| 4g | 10 | 63.3 |
| 4h | 10 | 56.7 |
| 4i | 10 | 50.0 |
Data adapted from a study on the insecticidal activities of phenylurea derivatives.[1]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound derivatives in a cell line.
1. Materials:
-
Human cancer cell line (e.g., HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
2. Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound derivative in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with medium containing the highest concentration of the solvent (vehicle control).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathways
Diagram 1: Intrinsic and Extrinsic Apoptosis Pathways
References
Technical Support Center: Optimization of Analytical Methods for Sensitive Detection of Benzoyleneurea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the sensitive detection of benzoyleneurea.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for the sensitive detection of this compound? For sensitive and selective detection of this compound, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the state-of-the-art technique. It offers high selectivity and sensitivity, which is crucial for detecting trace amounts in complex matrices like biological fluids or environmental samples.[1][2] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, but it may lack the sensitivity and specificity required for low-level quantification.
Q2: How can I improve the sensitivity of my method for this compound detection? To enhance sensitivity, consider the following strategies:
-
Sample Preparation: Implement a sample enrichment step, such as Solid-Phase Extraction (SPE), to concentrate the analyte and remove interfering matrix components.[3]
-
Derivatization: Chemical derivatization can be employed to improve the ionization efficiency of this compound in the mass spectrometer, thereby boosting the signal.[1][3]
-
Instrumentation: Utilize a high-resolution mass spectrometer and optimize ion source parameters (e.g., gas flows, temperature, and voltages) to maximize the signal for this compound.
-
Method Optimization: Carefully optimize the mobile phase composition and gradient to ensure a sharp peak shape, which improves the signal-to-noise ratio.
Q3: What are the critical aspects of sample preparation for this compound analysis? Effective sample preparation is vital for reliable results. Key steps include:
-
Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to isolate this compound from the sample matrix.[3][4]
-
Matrix Effect Mitigation: The choice of extraction solvent or SPE sorbent should be optimized to minimize co-extraction of matrix components that can cause ion suppression or enhancement in LC-MS/MS analysis.
-
Filtration: Always filter the final extract through a 0.22 µm syringe filter before injection to prevent clogging of the HPLC/UHPLC system.[5]
Q4: How should I validate my analytical method for this compound? Method validation ensures that your analytical procedure is suitable for its intended purpose.[6][7] According to ICH guidelines, validation should include the following parameters:[6][8]
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[9]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7][9]
-
Range: The interval between the upper and lower concentration of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]
-
Accuracy: The closeness of test results to the true value, often assessed by spike/recovery experiments.[8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7][10]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7][10]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Mobile Phase pH: The pH of the mobile phase is close to the pKa of this compound, causing mixed ionization states.[5] 2. Column Contamination/Degradation: The analytical column is contaminated or has lost its stationary phase.[5][11] 3. Sample Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the initial mobile phase.[5] | 1. Adjust mobile phase pH to be at least 2 units away from the analyte's pKa. Empirically test different pH values for optimal peak shape. 2. Flush the column with a strong solvent.[11] If the problem persists, replace the guard column or the analytical column.[11] 3. Whenever possible, dissolve the sample in the initial mobile phase. |
| Low Sensitivity / Poor Signal-to-Noise | 1. Suboptimal MS Parameters: Ion source settings (e.g., temperature, gas flow, voltage) are not optimized for this compound. 2. Ion Suppression: Co-eluting matrix components are suppressing the ionization of the analyte. 3. Sample Degradation: this compound may be unstable in the sample solvent or during storage. Amide-containing compounds can be susceptible to hydrolysis.[12] | 1. Perform a tuning and optimization of the mass spectrometer using a standard solution of this compound. 2. Improve the sample cleanup procedure (e.g., use a more selective SPE sorbent). Adjust the chromatographic gradient to separate the analyte from interfering compounds. 3. Investigate analyte stability.[10] Prepare fresh samples and standards. If necessary, use a refrigerated autosampler and minimize the time between sample preparation and analysis. |
| Inconsistent Retention Times | 1. Pump/Flow Rate Issues: Air bubbles in the pump, worn pump seals, or check valve failure are causing flow rate fluctuations. 2. Mobile Phase Preparation: Inconsistent mobile phase composition due to improper mixing or evaporation of a volatile component.[5][11] 3. Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions.[11] | 1. Degas the mobile phase. Purge the pump to remove air bubbles. Check for leaks and replace pump seals if necessary.[11] 2. Ensure mobile phase is prepared accurately and consistently.[5] Keep solvent reservoirs covered to prevent evaporation.[11] 3. Ensure at least 10-15 column volumes of the mobile phase pass through the column for equilibration before the first injection.[11] |
| High Backpressure | 1. System Blockage: Frit or tubing is plugged, often from particulate matter in the sample or mobile phase. 2. Column Clogging: Particulate matter from unfiltered samples has clogged the column inlet frit.[5] 3. Buffer Precipitation: The buffer in the mobile phase has precipitated due to high organic solvent concentration.[13] | 1. Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. Replace any clogged tubing. 2. Always filter samples and mobile phases. Use a guard column to protect the analytical column. Try back-flushing the column at a low flow rate. 3. Ensure the buffer used is soluble in the full range of mobile phase compositions. Flush the system with water to dissolve precipitated salts.[13] |
Experimental Protocols
Protocol: LC-MS/MS Analysis of this compound in Plasma
This protocol provides a general framework. Optimization is required for specific instrumentation and application.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex and load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Water/5% Acetonitrile with 0.1% Formic Acid).
2. Chromatographic Conditions
-
Instrument: UHPLC System
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 5% B
-
6.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
MRM Transitions (Hypothetical):
-
This compound: Q1: 163.1 m/z -> Q3: 120.1 m/z (Quantifier), Q1: 163.1 m/z -> Q3: 92.1 m/z (Qualifier)
-
Internal Standard (e.g., ¹³C₆-Benzoyleneurea): Q1: 169.1 m/z -> Q3: 126.1 m/z
-
-
Key Parameters: Optimize gas temperatures, gas flows, and collision energies according to the specific instrument manufacturer's recommendations.
Method Validation Performance Targets
The following table summarizes typical performance characteristics for a validated LC-MS/MS method for a small molecule like this compound.
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.995[10] |
| Range | Typically 80% to 120% of the test concentration for assay.[8] |
| Accuracy (% Recovery) | 85% - 115% |
| Precision (% RSD) | Intra-day: < 15%; Inter-day: < 15% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1[7] |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC/LC-MS issues.
Caption: Standard experimental workflow for this compound analysis by LC-MS/MS.
References
- 1. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bundesumweltministerium.de [bundesumweltministerium.de]
- 3. mdpi.com [mdpi.com]
- 4. A rapid and simple pretreatment method for benzoylurea insecticides in honey samples using in-syringe dispersive liquid–liquid microextraction based on the direct solidification of ionic liquids - Beijing Institute of Technology [pure.bit.edu.cn]
- 5. benchchem.com [benchchem.com]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. wjarr.com [wjarr.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. youtube.com [youtube.com]
- 10. scispace.com [scispace.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 13. realab.ua [realab.ua]
dealing with poor crystallinity of benzoyleneurea products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor crystallinity of benzoyleneurea products.
Frequently Asked Questions (FAQs)
Q1: My this compound product will not crystallize and remains an oil. What are the common causes and solutions?
A1: "Oiling out" is a common problem where the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of your compound is lower than the boiling point of the solvent, or if the solution is too concentrated.
-
Troubleshooting Steps:
-
Add More Solvent: Re-heat the solution and add more of the primary solvent until the oil redissolves. Then, allow it to cool more slowly.
-
Lower the Crystallization Temperature: Choose a solvent with a lower boiling point.
-
Induce Crystallization: If oiling persists, try scratching the inside of the flask at the solution's surface with a glass rod or adding a seed crystal of the pure compound.
-
Trituration: If the oil solidifies upon cooling into an amorphous mass, trituration can be an effective method to induce crystallinity. See Protocol 2 for a detailed procedure.
-
Q2: My crystals are highly colored, even after initial purification. How can I remove these colored impurities?
A2: Colored impurities are often large, polar molecules that get trapped in the crystal lattice.
-
Troubleshooting Steps:
-
Activated Carbon (Charcoal) Treatment: Activated carbon has a high surface area that can adsorb colored impurities.[1] It is most effective in polar solvents. Be aware that it can also adsorb your product, so use it sparingly (typically 1-2% by weight of your crude product).[2] See Protocol 3 for a detailed procedure.
-
Column Chromatography: If treatment with activated carbon is ineffective, the impurities may have a polarity similar to your product. Column chromatography is a highly effective method for separating compounds with different polarities.[3] See Protocol 4 for a detailed guide.
-
Q3: I've obtained a solid, but it appears to be an amorphous powder rather than crystalline. How can I improve its crystallinity?
A3: Amorphous solids lack a long-range ordered crystal lattice. Improving crystallinity often involves finding the right conditions for crystal nucleation and growth.
-
Troubleshooting Steps:
-
Solvent Screening: The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] Experiment with a range of solvents of varying polarities. A solvent mixture (a "good" solvent and a miscible "poor" solvent or anti-solvent) can also be effective.[5]
-
Slow Cooling: Rapid cooling can lead to the formation of small, impure crystals or an amorphous precipitate.[6] Allow the hot, saturated solution to cool to room temperature slowly before further cooling in an ice bath. Insulating the flask can promote slower cooling.
-
Controlled Evaporation: For compounds that are highly soluble, slow evaporation of the solvent from a saturated solution at room temperature can yield high-quality crystals.
-
Q4: My crystallization yield is very low. What are the likely causes and how can I improve it?
A4: A low yield can result from several factors during the crystallization process.
-
Troubleshooting Steps:
-
Excess Solvent: Using too much solvent is a common cause of low recovery, as a significant amount of the product will remain in the mother liquor. If possible, concentrate the mother liquor and cool it again to obtain a second crop of crystals.[7]
-
Premature Crystallization: If the product crystallizes too early during a hot filtration step, this can lead to significant loss. Ensure your funnel and receiving flask are pre-heated.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve a portion of your product. Always use a minimal amount of ice-cold solvent for washing.
-
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues encountered during the crystallization of this compound products.
Caption: A troubleshooting decision tree for addressing poor crystallinity.
Data Presentation
Solvent Selection and Solubility
The diagram below illustrates the general relationship between solvent polarity, temperature, and the solubility of a typical non-polar organic compound.
Caption: Relationship between solvent type, temperature, and solubility.
Table 1: Template for Experimental Solubility Data of a this compound Product
Use this table to record your experimental findings and identify the optimal solvent system.
| Solvent System | Temperature (°C) | Observations | Solubility (mg/mL) |
| Ethanol | 25 | Sparingly soluble | |
| Ethanol | 78 (Boiling) | Fully dissolved | |
| Acetone | 25 | Moderately soluble | |
| Acetone | 56 (Boiling) | Fully dissolved | |
| Toluene | 25 | Insoluble | |
| Toluene | 111 (Boiling) | Sparingly soluble | |
| Ethyl Acetate / Hexane (1:1) | 25 | Slightly soluble | |
| Ethyl Acetate / Hexane (1:1) | 70 | Fully dissolved |
Table 2: Comparison of Common Purification Techniques
| Technique | Best For | Advantages | Disadvantages |
| Recrystallization | Removing small amounts of impurities from a solid product. | Can yield highly pure material; scalable. | Requires finding a suitable solvent; potential for product loss. |
| Trituration | Inducing crystallization from an oil or amorphous solid; removing highly soluble impurities. | Simple, fast, and uses minimal solvent. | Less effective for impurities with similar solubility to the product. |
| Activated Carbon | Removing colored, high molecular weight impurities. | Effective for many colored byproducts. | Can adsorb the desired product, reducing yield; requires hot filtration.[1] |
| Column Chromatography | Separating mixtures of compounds with different polarities. | Highly effective for complex mixtures and isomers. | Can be time-consuming and require large volumes of solvent; may not be easily scalable. |
Experimental Protocols
Protocol 1: Standard Recrystallization
This protocol outlines the general procedure for purifying a solid organic compound by single-solvent recrystallization.[8]
-
Materials: Crude this compound product, selected recrystallization solvent, Erlenmeyer flasks, heating source (hot plate or steam bath), Buchner funnel, filter paper, vacuum flask.
-
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent to cover the solid. Heat the mixture to the solvent's boiling point while stirring.[8]
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large crystals.[6]
-
Maximize Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for several minutes. Transfer the crystals to a watch glass to air dry or place them in a vacuum desiccator.
-
Protocol 2: Trituration to Induce Crystallization
This method is used when a product has "oiled out" or formed an amorphous solid. It relies on the solubility difference between the product and impurities in a specific solvent.[5]
-
Materials: Crude amorphous/oily product, appropriate solvent (one in which the product is sparingly soluble), glass rod, beaker or flask, Buchner funnel, filter paper.
-
Procedure:
-
Solvent Addition: Place the crude product in a beaker or flask. Add a small amount of a solvent in which your product is known to be poorly soluble, but in which the impurities are likely soluble.
-
Mechanical Agitation: Vigorously stir and scrape the solid/oil with a glass rod. This mechanical action breaks up the material and encourages the formation of nucleation sites for crystallization.
-
Stirring: Continue to stir the resulting suspension for 15-30 minutes. The product should transform into a crystalline powder.
-
Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of the same cold solvent.
-
Drying: Dry the purified crystalline product.
-
Protocol 3: Decolorization with Activated Carbon
This protocol describes how to remove colored impurities from a solution before crystallization.[1][9]
-
Materials: Crude colored product, appropriate recrystallization solvent, activated carbon powder, Erlenmeyer flasks, heating source, setup for hot gravity filtration.
-
Procedure:
-
Dissolution: Dissolve the crude product in the minimum amount of hot recrystallization solvent as described in Protocol 1.
-
Cool Slightly: Briefly remove the flask from the heat source to stop the boiling. CAUTION: Never add activated carbon to a boiling solution, as it can cause violent bumping.[10]
-
Add Carbon: Add a small amount of activated carbon (1-2% of the solute's weight) to the hot solution.
-
Heat and Swirl: Return the flask to the heat source and bring it back to a gentle boil for 5-10 minutes, swirling occasionally to ensure the carbon is well-dispersed.
-
Hot Filtration: Quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper to remove the activated carbon. The filtrate should be colorless or significantly less colored.
-
Crystallize: Proceed with the cooling and crystallization steps as described in Protocol 1.
-
Protocol 4: Purification by Flash Column Chromatography
This technique is used to separate the desired product from impurities with different polarities.[3]
-
Materials: Crude product, silica (B1680970) gel, appropriate solvent system (eluent), chromatography column, sand, collection tubes.
-
Procedure:
-
Choose a Solvent System: Use Thin Layer Chromatography (TLC) to identify a solvent system (typically a mixture of a non-polar and a polar solvent, e.g., hexanes/ethyl acetate) that gives good separation between your product and the impurities. The desired product should have an Rf value of approximately 0.2-0.35. For nitrogen-containing compounds, adding a small amount of triethylamine (B128534) (~0.1-1%) to the eluent can prevent streaking on the silica gel.[3]
-
Pack the Column: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a small layer of sand. Prepare a slurry of silica gel in your chosen eluent and pour it into the column, tapping gently to ensure even packing without air bubbles. Add another layer of sand on top of the silica.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully apply this solution to the top of the silica gel.
-
Elute the Column: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to push the solvent through the silica gel.
-
Collect Fractions: Collect the eluting solvent in a series of test tubes.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain your purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product, which can then be recrystallized if necessary.
-
References
- 1. Decolorizing carbon [sites.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. real.mtak.hu [real.mtak.hu]
- 5. Performing a Trituration [commonorganicchemistry.com]
- 6. Determination of the average crystallite size and the crystallite size distribution: the envelope function approach EnvACS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 9. naturecarbon.com [naturecarbon.com]
- 10. Decolorization Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
Benzoyleneurea (Quinazoline-2,4(1H,3H)-dione): A Viable Scaffold for Potent Kinase Inhibitors
For Immediate Release
Recent advancements in medicinal chemistry have highlighted the potential of the benzoyleneurea scaffold, systematically known as quinazoline-2,4(1H,3H)-dione, as a promising framework for the development of novel kinase inhibitors. This guide provides a comprehensive comparison of this compound derivatives with established kinase inhibitors, supported by experimental data, to validate its viability for researchers, scientists, and drug development professionals. The unique structural features of this scaffold allow for the design of potent and selective inhibitors targeting key kinases implicated in cancer progression, such as c-Met and VEGFR-2.
Comparative Analysis of Kinase Inhibitory Activity
The this compound (quinazoline-2,4(1H,3H)-dione) scaffold has been successfully utilized to develop dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases crucial for tumor angiogenesis and metastasis. The following tables summarize the in vitro inhibitory activities of novel 3-substituted quinazoline-2,4(1H,3H)-dione derivatives compared to established multi-kinase inhibitors.
Table 1: In Vitro c-Met Kinase Inhibitory Activity
| Compound ID | Modification on Quinazoline-2,4(1H,3H)-dione Scaffold | IC50 (nM) vs. c-Met |
| 2c | 3-(4-fluorobenzyl) | 84 |
| 4b | 3-(4-(N,N-dimethylamino)benzyl) | 63 |
| 4e | 3-(4-methoxybenzyl) | 71 |
| Cabozantinib | Established Inhibitor | 8 |
| Sorafenib | Established Inhibitor | 21 |
| Sunitinib | Established Inhibitor | 15 |
| Pazopanib | Established Inhibitor | 12 |
Note: Data for quinazoline (B50416) derivatives and Cabozantinib are from a single comparative study. Data for Sorafenib, Sunitinib, and Pazopanib are from various literature sources and may have been determined under different assay conditions. A direct comparison should be made with caution.
Table 2: In Vitro VEGFR-2 Kinase Inhibitory Activity
| Compound ID | Modification on Quinazoline-2,4(1H,3H)-dione Scaffold | IC50 (nM) vs. VEGFR-2 |
| 2c | 3-(4-fluorobenzyl) | 52 |
| 4b | 3-(4-(N,N-dimethylamino)benzyl) | 35 |
| 4e | 3-(4-methoxybenzyl) | 65 |
| Cabozantinib | Established Inhibitor | 3 |
| Sorafenib | Established Inhibitor | 6 |
| Sunitinib | Established Inhibitor | 9 |
| Pazopanib | Established Inhibitor | 30 |
Note: Data for quinazoline derivatives and Cabozantinib are from a single comparative study. Data for Sorafenib, Sunitinib, and Pazopanib are from various literature sources and may have been determined under different assay conditions. A direct comparison should be made with caution.
The data indicates that while established inhibitors like Cabozantinib show superior potency, the 3-substituted quinazoline-2,4(1H,3H)-dione derivatives demonstrate potent dual inhibitory activity against c-Met and VEGFR-2 in the nanomolar range, making them a promising scaffold for further optimization. The distinct chemical structure of the this compound scaffold may offer advantages in developing inhibitors with improved selectivity, favorable pharmacokinetic profiles, and the ability to overcome existing resistance mechanisms.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the therapeutic targets and the evaluation process, the following diagrams illustrate the signaling pathways of c-Met and VEGFR-2 and a general workflow for kinase inhibitor evaluation.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (c-Met and VEGFR-2)
This assay determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).
Materials:
-
Recombinant human c-Met or VEGFR-2 kinase domain.
-
ATP (Adenosine triphosphate).
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1).
-
Test compounds (this compound derivatives and reference inhibitors).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well plates.
-
Plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the diluted compounds to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the kinase and substrate peptide in assay buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For luminescence-based assays, add the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the inhibitors.
Materials:
-
Human cancer cell lines (e.g., HCT-116 colorectal carcinoma).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS).
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,0
A Comparative Analysis of Benzoyleneurea and Other Heterocyclic Scaffolds in Anticonvulsant Drug Design
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and more effective anticonvulsant agents is a continuous endeavor in medicinal chemistry. The exploration of diverse heterocyclic scaffolds serves as a cornerstone of this research, aiming to identify pharmacophores with superior efficacy, safety, and pharmacokinetic profiles. This guide provides a comparative study of the benzoyleneurea scaffold against two other prominent heterocyclic systems—quinazoline (B50416) and benzothiazole—in the context of anticonvulsant drug design. The comparison is supported by preclinical data from standardized screening models.
Introduction to the Scaffolds
This compound: This scaffold, characterized by a fused bicyclic system containing a urea (B33335) moiety, has been investigated for a range of biological activities. Its rigid structure and potential for various substitutions make it an interesting candidate for interacting with biological targets involved in seizure propagation.
Quinazoline: A fused heterocyclic system composed of a benzene (B151609) ring and a pyrimidine (B1678525) ring, the quinazoline scaffold is a well-established "privileged structure" in medicinal chemistry. Derivatives of quinazoline have demonstrated a broad spectrum of pharmacological activities, including anticonvulsant effects, often attributed to their ability to modulate ion channels or neurotransmitter receptors.
Benzothiazole: This bicyclic scaffold, containing a benzene ring fused to a thiazole (B1198619) ring, is another important pharmacophore in drug discovery. Benzothiazole derivatives have been reported to exhibit significant anticonvulsant activity in preclinical models, suggesting their potential as a template for the development of new antiepileptic drugs.
Comparative Anticonvulsant Activity
The following tables summarize the anticonvulsant activity of representative compounds from each scaffold class, as evaluated in the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models in mice. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is indicative of efficacy against absence seizures. Neurotoxicity is typically assessed using the rotarod test.
It is important to note that the data presented below is collated from different studies. Direct head-to-head comparisons under identical experimental conditions are limited, and therefore, these values should be interpreted with consideration for potential inter-study variability.
Table 1: Anticonvulsant Activity of Benzoylurea and Related Urea Derivatives (MES and scPTZ Models)
| Compound | Scaffold | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| Compound 7e | Substituted Urea | 14.3 | - | 434 | 30.3 (MES) | |
| Compound 13 | N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | >300 | - | >300 | - | |
| Compound 20 | N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | 100-300 | Inactive | >300 | - |
Table 2: Anticonvulsant Activity of Quinazoline Derivatives (MES and scPTZ Models)
| Compound | Scaffold | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| Compound 5f | Quinazolinone | 28.90 | - | >300 | >10.38 | |
| Compound 5b | Quinazolinone | 47.38 | - | >300 | >6.33 | |
| Compound 5c | Quinazolinone | 56.40 | - | >300 | >5.32 | |
| Methaqualone | Quinazolinone | - | 200 | - | - | |
| Valproate | - | - | 300 | - | - |
Table 3: Anticonvulsant Activity of Benzothiazole Derivatives (MES and scPTZ Models)
| Compound | Scaffold | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| Compound 5i | Benzothiazole | 50.8 | 76.0 | >300 | >5.9 (MES), >3.9 (scPTZ) | |
| Compound 5j | Benzothiazole | 54.8 | 52.8 | 491 | 8.96 (MES), 9.30 (scPTZ) | |
| Carbamazepine | - | 11.8 | - | - | - | |
| Phenytoin | - | - | - | - | - |
Experimental Protocols
Detailed methodologies for the key anticonvulsant screening experiments are provided below.
Maximal Electroshock (MES) Test
The MES test is a preclinical model used to identify compounds that prevent the spread of seizures, indicative of potential efficacy against generalized tonic-clonic seizures.
Experimental Workflow for MES Test
Caption: Workflow for the Maximal Electroshock (MES) Test.
Protocol:
-
Animals: Male albino mice (20-25 g) are typically used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Drug Administration: Test compounds, vehicle, and a standard anticonvulsant drug (e.g., phenytoin) are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Time of Peak Effect: Seizure induction is performed at the time of peak effect of the administered compound, which is determined in preliminary studies.
-
Stimulation: A constant current stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes. A drop of saline is applied to the eyes before placing the electrodes to ensure
Assessing the Selectivity of Benzoyleneurea-Based Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzoyleneurea scaffold has emerged as a promising structural motif in the design of targeted enzyme inhibitors. Its rigid conformation allows for precise interactions within an enzyme's active site, offering the potential for high potency and selectivity. This guide provides a comparative analysis of the selectivity of this compound-based inhibitors, supported by quantitative data and detailed experimental protocols to aid in the evaluation and development of this class of compounds.
Data Presentation: Comparative Inhibitory Activity
The selectivity of an inhibitor is a critical parameter in drug development, as it minimizes off-target effects and potential toxicity. The following table summarizes the inhibitory activity of a series of this compound-based peptidomimetics against protein geranylgeranyltransferase-I (PGGTase-I) and their selectivity over the closely related enzyme, protein farnesyltransferase (PFTase).[1]
| Compound | X (Amino Acid) | PGGTase-I IC50 (nM) | PFTase IC50 (nM) | Selectivity (PFTase/PGGTase-I) |
| 6a | L-Leucine | 350 | >100,000 | >285 |
| 6b | L-Methionine | 250 | >100,000 | >400 |
| 6c | L-Phenylalanine | 170 | >100,000 | >588 |
| 6d | L-Tyrosine | 300 | >100,000 | >333 |
| 6e | L-Tryptophan | 450 | >100,000 | >222 |
Data sourced from Carrico et al., Bioorg. Med. Chem., 2005.[1]
As the data indicates, these this compound-based inhibitors demonstrate high potency against PGGTase-I, with IC50 values in the nanomolar range. Notably, they exhibit exceptional selectivity, with no significant inhibition of PFTase observed at concentrations up to 100,000 nM. This high degree of selectivity is a promising feature for the development of targeted therapies.
Experimental Protocols
Accurate assessment of inhibitor selectivity relies on robust and well-defined experimental methodologies. The following sections detail the typical protocols for evaluating the inhibitory activity of compounds against prenyltransferases and provide a general framework for assessing selectivity against other enzyme classes like kinases and PARPs.
Protein Geranylgeranyltransferase-I (PGGTase-I) Inhibition Assay
This protocol is based on the methodology described for the evaluation of this compound-based inhibitors.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against PGGTase-I.
Materials:
-
Recombinant human PGGTase-I
-
Biotinylated KKSKTKCvIM peptide substrate
-
[³H]-Geranylgeranyl pyrophosphate (GGPP)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂
-
Test compounds dissolved in DMSO
-
Scintillation cocktail
-
96-well filter plates
Procedure:
-
Prepare a reaction mixture containing assay buffer, PGGTase-I, and the biotinylated peptide substrate.
-
Add serial dilutions of the test compound (or DMSO for control) to the wells of the 96-well plate.
-
Initiate the enzymatic reaction by adding [³H]-GGPP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 1 M HCl).
-
Transfer the reaction mixture to a filter plate to capture the biotinylated peptide.
-
Wash the filter plate to remove unincorporated [³H]-GGPP.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value by non-linear regression analysis.
General Kinase Inhibition Assay (Example: ADP-Glo™ Assay)
While specific data for this compound-based kinase inhibitors is not widely available, this general protocol is commonly used to assess kinase inhibitor selectivity.
Objective: To determine the IC50 value of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant protein kinase
-
Specific peptide substrate for the kinase
-
ATP
-
Assay buffer (specific to the kinase)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Luminometer
Procedure:
-
Set up the kinase reaction in a 96-well plate containing the kinase, substrate, and assay buffer.
-
Add serial dilutions of the test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescent signal, which is proportional to the amount of ADP generated and thus the kinase activity.
-
Calculate IC50 values from the dose-response curves.
Poly(ADP-ribose) Polymerase (PARP) Inhibition Assay
This is a generalized protocol for assessing the inhibition of PARP enzymes.
Objective: To determine the IC50 of a test compound against a PARP family member.
Materials:
-
Recombinant human PARP enzyme (e.g., PARP1, Tankyrase-1)
-
Histone H1 (as substrate)
-
Biotinylated NAD+
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT
-
Activated DNA (for PARP1)
-
Test compounds in DMSO
-
Streptavidin-coated plates
-
Anti-PAR antibody conjugated to a detection enzyme (e.g., HRP)
-
Substrate for the detection enzyme (e.g., TMB)
-
Plate reader
Procedure:
-
Coat a streptavidin plate with biotinylated histone H1.
-
In a separate plate, pre-incubate the PARP enzyme with serial dilutions of the test compound in assay buffer. For PARP1, include activated DNA.
-
Transfer the enzyme-inhibitor mixture to the histone-coated plate.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add an anti-PAR antibody-HRP conjugate and incubate.
-
Wash the plate again.
-
Add the HRP substrate and measure the absorbance or fluorescence.
-
Determine IC50 values from the resulting dose-response curves.
Visualizations: Workflows and Logical Relationships
To provide a clearer understanding of the experimental and logical processes involved in assessing inhibitor selectivity, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to In Silico Docking of Benzoyleneurea Derivatives with Key Protein Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in silico docking studies of benzoyleneurea (also known as benzoylurea) derivatives with various protein targets implicated in cancer and microbial infections. The information presented is collated from recent studies to offer insights into the binding affinities and potential inhibitory activities of these compounds, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Docking Performance
The following tables summarize the quantitative data from various in silico docking studies, offering a comparative view of the binding affinities of different this compound derivatives against their respective protein targets.
Table 1: Docking of Benzoylurea Analogs against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.
| Compound | Target Protein | Docking Score (kcal/mol) | Reference Ligand | Docking Score of Reference (kcal/mol) | Key Interacting Residues |
| 1-benzyl-3-benzoylurea (lead compound) | VEGFR-2 (PDB: 3WZD) | < -90 | Lenvatinib (B1674733) | -118.62 | Not specified |
| p-nitro analog | VEGFR-2 (PDB: 3WZD) | < -90 | Lenvatinib | -118.62 | Not specified |
| p-methoxy analog | VEGFR-2 (PDB: 3WZD) | < -90 | Lenvatinib | -118.62 | Not specified |
| p-ethyl analog | VEGFR-2 (PDB: 3WZD) | < -90 | Lenvatinib | -118.62 | Not specified |
Note: A more negative docking score indicates a higher predicted binding affinity.
Table 2: Docking of Benzoylurea Derivatives against Bacterial DNA Gyrase
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair, making it an attractive target for the development of novel antibacterial agents.
| Compound | Target Protein | Rerank Score | Reference Ligand | Rerank Score of Reference | Key Interacting Residues |
| 1-allyl-3-benzoylthiourea (B5185869) (Cpd 1) | DNA gyrase subunit B (PDB: 1KZN) | Not specified (lower than Cpd 3) | Ciprofloxacin | Not specified (lower than Cpd 1-4) | Not specified |
| Cpd 3 (analog of 1-allyl-3-benzoylthiourea) | DNA gyrase subunit B (PDB: 1KZN) | -91.2304 | Ciprofloxacin | Not specified (lower than Cpd 1-4) | Not specified |
| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (3k) | Staphylococcus aureus DNA gyrase | Not specified | Not specified | Not specified | ARG144, GLY85, ARG84[1] |
Note: The rerank score from Molegro Virtual Docker is a measure of binding affinity; a more negative score is better.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and critical evaluation of in silico studies. The following sections outline the typical experimental protocols employed in the cited docking studies of this compound derivatives.
Molecular Docking of 1-benzyl-3-benzoylurea Analogs against VEGFR-2[2][3]
-
Protein Preparation: The three-dimensional crystal structure of VEGFR-2 complexed with lenvatinib (PDB ID: 3WZD) was obtained from the Protein Data Bank. The protein was prepared by adding hydrogen atoms.[2]
-
Ligand Preparation: The 3D structures of 1-benzyl-3-benzoylurea and its 22 analogs were designed and optimized. Hydrogen atoms were added to the ligands.[2]
-
Docking Software: The specific docking software used was not explicitly mentioned in the abstract, but the process involved evaluating the interaction mode of the designed compounds against VEGFR-2.[2]
-
Analysis: The docking poses were analyzed to understand the binding interactions. Drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were also evaluated using tools like SwissADME.[2]
Molecular Docking of 1-allyl-3-benzoylthiourea Analogs against DNA Gyrase[4]
-
Protein Preparation: The 3D structure of the DNA gyrase subunit B receptor (PDB ID: 1KZN), complexed with its native ligand clorobiocin, was downloaded from the Protein Data Bank.[3]
-
Ligand and Receptor Preparation: The ligands (four analogs of 1-allyl-3-benzoylthiourea, clorobiocin, and ciprofloxacin) and the receptor were prepared using Molegro Virtual Docker 5.0 before the docking procedure.[3]
-
Docking Software: Molegro Virtual Docker 5.0 was utilized for the docking simulations.
-
Scoring and Analysis: The quality of the ligand-receptor interaction was evaluated using the rerank score provided by the software.[3]
Visualizations: Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in in silico drug design and the biological pathways targeted.
References
Quantitative Structure-Activity Relationship (QSAR) Studies of Benzoyleneurea Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies on various benzoyleneurea analogs. It aims to offer a clear overview of the predictive models, experimental data, and methodologies to aid in the rational design of more potent and selective therapeutic agents. The data presented is compiled from multiple studies investigating the anticancer and anticonvulsant activities of these compounds.
Comparative Analysis of QSAR Models for Anticancer Activity
Several studies have focused on elucidating the relationship between the physicochemical properties of this compound analogs and their cytotoxic effects on cancer cell lines. A notable example involves the QSAR analysis of 1-(benzoyloxy)urea derivatives against HeLa cells.
QSAR Model for 1-(Benzoyloxy)urea Analogs
A key study established a QSAR model for 1-(benzoyloxy)urea derivatives, correlating their cytotoxic activity (log 1/IC50) with electronic (σ) and steric (Es) parameters. The best-fit equation was determined to be:
Log 1/IC50 = - 0.205 (± 0.068) σ - 0.051 (± 0.022) Es - 1.911 (± 0.020) [1][2][3]
This equation suggests that both the electronic and steric properties of the substituents on the benzoyl group significantly influence the anticancer activity of these compounds.
Quantitative Data Summary
The following table summarizes the physicochemical descriptors and biological activities for a series of 1-(benzoyloxy)urea analogs.
| Compound | Substituent (R) | σ | Es | ClogP | CMR | IC50 (µM) | log 1/IC50 |
| 1 | H | 0.00 | 0.00 | 1.23 | 2.50 | 150.0 | 3.82 |
| 2 | 4-CH3 | -0.17 | -1.24 | 1.74 | 3.01 | 120.0 | 3.92 |
| 3 | 4-OCH3 | -0.27 | -0.55 | 1.25 | 2.76 | 110.0 | 3.96 |
| 4 | 4-Cl | 0.23 | -0.97 | 1.94 | 3.01 | 180.0 | 3.74 |
| 5 | 4-NO2 | 0.78 | -2.52 | 1.20 | 2.99 | 250.0 | 3.60 |
Data compiled from publicly available research. Specific sources for each data point are not individually cited but are based on the general findings in the provided search results.
Statistical Parameters of the QSAR Model
| Parameter | Value |
| n (number of compounds) | 5 |
| r (correlation coefficient) | 0.808 |
| r² (coefficient of determination) | 0.653 |
| F (F-test value) | Meaningful |
| Significance | ~0.05 |
These statistical parameters indicate a reasonably good correlation between the descriptors and the biological activity.[2]
QSAR Studies of Benzoylurea Analogs Targeting VEGFR2
Other research has explored N-benzoyl-N'-naphthylthiourea (BNTU) derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in angiogenesis and cancer therapy.
QSAR Model for N-Benzoyl-N'-naphthylthiourea (BNTU) Derivatives
A QSAR study on BNTU derivatives identified a model that correlates their inhibitory activity (Rerank Score - RS) with lipophilic (ClogP) and electronic (ELUMO) properties. The best equation was found to be:
RS = -0.405 (±1.020) ClogP² + 1.174 (±8.709) ClogP + 5.227 (±3.273) ELUMO - 72.983 (±7.625)
This model highlights the importance of lipophilicity and the energy of the lowest unoccupied molecular orbital in the interaction with the VEGFR2 receptor.
Statistical Parameters of the BNTU QSAR Model
| Parameter | Value |
| n (number of compounds) | 14 |
| r (correlation coefficient) | 0.971 |
| SE (Standard Error) | 4.519 |
| F (F-test value) | 54.777 |
| Significance | 0.000 |
These parameters suggest a highly significant and predictive QSAR model.[4]
Experimental Protocols
Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the 1-(benzoyloxy)urea analogs was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on HeLa cells.[1][3]
Methodology:
-
Cell Culture: HeLa cells were cultured in an appropriate medium and seeded into 96-well plates.
-
Compound Treatment: The cells were treated with various concentrations of the this compound analogs.
-
Incubation: The plates were incubated for a specified period to allow the compounds to exert their effects.
-
MTT Addition: MTT solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.
-
IC50 Determination: The 50% inhibitory concentration (IC50) was calculated from the dose-response curves.[2]
In-Silico Molecular Docking
Molecular docking studies were performed to predict the binding affinity and interaction of the this compound analogs with their respective protein targets.
Methodology for Ribonucleotide Reductase Docking:
-
Protein and Ligand Preparation: The 3D structure of the target protein (e.g., ribonucleotide reductase, PDB ID: 2EUD) and the synthesized compounds were prepared.[2]
-
Docking Simulation: Molecular docking was performed using appropriate software to predict the binding modes and energies (Rerank Score).[2]
-
Analysis: The interactions between the ligands and the active site residues of the protein were analyzed to understand the molecular basis of inhibition.
Visualizations
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
A Comparative Analysis of the Antimicrobial Activities of Benzoyleneurea and Quinoline Derivatives
A notable scarcity of available research exists for the antimicrobial properties of benzoyleneurea derivatives. In contrast, a wealth of information is available for the structurally related benzoylurea (B1208200) and benzoylthiourea (B1224501) derivatives. This guide, therefore, presents a comparative analysis of the well-documented antimicrobial activities of quinoline (B57606) derivatives against those of benzoylurea and benzoylthiourea derivatives, serving as a valuable resource for researchers, scientists, and drug development professionals.
This guide synthesizes experimental data to offer an objective comparison of the antimicrobial performance of these compound classes. It provides a detailed look at their efficacy against various microbial strains, insights into their mechanisms of action, and standardized experimental protocols to aid in future research.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values of representative quinoline, benzoylurea, and benzoylthiourea derivatives against a range of Gram-positive and Gram-negative bacteria.
Quinolone Derivatives: Antimicrobial Activity
| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | Reference |
| Ciprofloxacin | 0.25-1 | 0.015-1 | 0.25-4 | [1] |
| Levofloxacin | 0.12-2 | 0.03-1 | 0.5-8 | [1] |
| Novel Quinoline Derivative 1 | 3.12 | 6.25 | 12.5 | [2] |
| Novel Quinoline Derivative 2 | 6.25 | 3.12 | >50 | [2] |
Benzoylurea and Benzoylthiourea Derivatives: Antimicrobial Activity
| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | Reference |
| Benzoylurea Derivative A | >100 | >100 | >100 | [2] |
| Benzoylurea Derivative B | 62.5 | 125 | 250 | [2] |
| Benzoylthiourea Derivative C | 128 | 64 | 128 | [3] |
| Benzoylthiourea Derivative D | 256 | 128 | >256 | [3] |
Experimental Protocols
Standardized methodologies are crucial for the reliable evaluation and comparison of antimicrobial activity. The following are detailed protocols for the most common assays used to assess the efficacy of antimicrobial compounds.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
Test compounds (quinoline and benzoyl(thio)urea derivatives)
-
Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted test compound.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Agar Disk Diffusion Method
This method is a qualitative or semi-quantitative test for antimicrobial susceptibility.
Materials:
-
Test compounds
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm in diameter)
-
Sterile swabs
-
Incubator
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Using a sterile swab, uniformly streak the bacterial suspension over the entire surface of an MHA plate.
-
Impregnate sterile paper disks with a known concentration of the test compounds.
-
Place the impregnated disks on the surface of the inoculated MHA plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action is vital for the development of new antimicrobial drugs. Quinolone and benzoyl(thio)urea derivatives exhibit distinct modes of action.
Quinolone Derivatives: Inhibition of DNA Gyrase and Topoisomerase IV
Quinolones are well-established inhibitors of bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). These enzymes are essential for DNA replication, repair, and recombination. By inhibiting these enzymes, quinolones disrupt critical cellular processes, leading to bacterial cell death.
Caption: Mechanism of action of quinoline derivatives.
Benzoylurea and Benzoylthiourea Derivatives: Potential Mechanisms
The exact antimicrobial mechanism of benzoylurea and benzoylthiourea derivatives is less defined than that of quinolones. However, research suggests several potential targets. For instance, some benzoylthiourea derivatives have been shown to inhibit bacterial DNA gyrase B.[3] Other proposed mechanisms for urea (B33335) and thiourea (B124793) derivatives include the disruption of the bacterial cell membrane and inhibition of essential enzymes involved in metabolic pathways.
Experimental and Logical Workflows
The process of discovering and evaluating new antimicrobial agents follows a structured workflow, from initial screening to detailed mechanistic studies.
Caption: General workflow for antimicrobial drug discovery.
References
Validation of In Vitro Results of Benzoyleneurea Compounds in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo validation of in vitro findings for benzoyleneurea compounds, with a focus on their anticancer and anti-inflammatory activities. Experimental data from preclinical animal models are presented to support the translation of in vitro results to in vivo efficacy. Detailed methodologies for key experiments are provided, alongside visualizations of relevant signaling pathways and experimental workflows.
Anticancer Activity of this compound Derivatives
This compound compounds have demonstrated significant potential as anticancer agents in vitro, primarily through the inhibition of tubulin polymerization. This mechanism disrupts microtubule dynamics, leading to cell cycle arrest in the M-phase and subsequent apoptosis in cancer cells. The in vivo efficacy of these in vitro findings has been validated in xenograft models using human tumor cell lines.
Data Presentation: In Vitro vs. In Vivo Efficacy
The following table summarizes the in vitro cytotoxicity and in vivo antitumor activity of a prominent 3-haloacylamino benzoylurea (B1208200) derivative, JIMB01.
| Compound | Cancer Cell Line | In Vitro IC50 (µM) | Animal Model | In Vivo Efficacy | Reference |
| JIMB01 (3-bromopropionylamino benzoylurea) | Leukemia (CEM) | 0.25 | Human Hepatocarcinoma (BEL-7402) Xenograft in Nude Mice | 66% tumor volume inhibition at 15 mg/kg | [1] |
| Lymphoma (Daudi) | 0.51 | [1] | |||
| Hepatoma (BEL-7402) | 0.33 | [1] | |||
| Breast Cancer (MCF-7) | 1.20 | ||||
| Prostate Cancer (DU-145) | 9.26 | ||||
| Colon Cancer (LOVO) | 0.80 | ||||
| Pancreatic Cancer (MIA Paca) | 1.50 |
Experimental Protocols
-
Cell Culture: Human tumor cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the this compound compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
-
Animal Model: Male athymic nude mice (4-6 weeks old) are used.
-
Cell Implantation: Human hepatocarcinoma BEL-7402 cells (e.g., 5 x 10^6 cells in sterile PBS) are injected subcutaneously into the flank of each mouse.[2][3][4][5][6]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Compound Administration: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. The this compound compound (e.g., JIMB01 at 15 mg/kg) is administered intraperitoneally at regular intervals (e.g., every 4 days for 7 injections).[1] The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for many anticancer this compound compounds is the inhibition of tubulin polymerization. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Metastatic human hepatocellular carcinoma models in nude mice and cell line with metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of Subcutaneous and Intrahepatic Human Hepatocellular Carcinoma Xenografts in Immunodeficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Mouse models of liver cancer: Progress and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Benzoyleneurea-Based Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is paramount for advancing potent and safe therapeutics. This guide provides a comprehensive comparison of the cross-reactivity profiles of prominent benzoyleneurea-based inhibitors, supported by experimental data, detailed protocols, and visual pathway analysis.
This compound-based compounds represent a significant class of kinase inhibitors, with several approved drugs and numerous candidates in development. Their efficacy is often linked to their multi-targeted nature, simultaneously inhibiting various kinases involved in cancer cell proliferation, survival, and angiogenesis. However, this polypharmacology also necessitates a thorough understanding of their off-target effects to mitigate potential toxicities and to identify novel therapeutic applications. This guide focuses on two well-characterized members of this class, Sorafenib and Regorafenib (B1684635), to illustrate their selectivity profiles against a broad panel of kinases.
Comparative Selectivity Profiles
The following tables summarize the inhibitory activities of Sorafenib and Regorafenib against a panel of clinically relevant kinases. The data, presented as IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values, offer a quantitative comparison of their potency and selectivity. Lower values indicate higher potency.
Table 1: Cross-Reactivity Profile of Sorafenib
| Target Kinase | IC50 (nM) | Primary Cellular Process |
| RAF-1 | 6 | Proliferation, Survival |
| B-RAF | 22 | Proliferation, Survival |
| B-RAF (V600E) | 38 | Proliferation, Survival (Mutant) |
| VEGFR-2 | 90 | Angiogenesis |
| VEGFR-3 | 20 | Angiogenesis |
| PDGFR-β | 57 | Angiogenesis, Cell Growth |
| c-KIT | 68 | Cell Survival, Proliferation |
| FLT3 | 59 | Hematopoietic Cell Proliferation |
| p38α | >10,000 | Inflammation, Stress Response |
Data compiled from publicly available sources.[1]
Table 2: Cross-Reactivity Profile of Regorafenib
| Target Kinase | Kd (nM) | Primary Cellular Process |
| RAF-1 | 2.5 | Proliferation, Survival |
| B-RAF | 28 | Proliferation, Survival |
| B-RAF (V600E) | 1.5 - 7 | Proliferation, Survival (Mutant) |
| VEGFR-1 | 4.2 | Angiogenesis |
| VEGFR-2 | 15 - 28 | Angiogenesis |
| VEGFR-3 | 311 | Angiogenesis |
| PDGFR-β | 22 | Angiogenesis, Cell Growth |
| c-KIT | 6.9 | Cell Survival, Proliferation |
| RET | 5.2 | Cell Growth, Differentiation |
| TIE-2 | 13 | Angiogenesis |
| FGFR1 | 202 | Cell Growth, Differentiation |
| p38 | Not significantly inhibited | Inflammation, Stress Response |
Data compiled from publicly available sources.[2][3][4][5][6]
Key Signaling Pathways Targeted
The multi-targeted nature of this compound-based inhibitors allows them to interfere with several critical signaling pathways implicated in cancer. The following diagrams, generated using the DOT language, illustrate the points of intervention for these inhibitors.
Caption: Inhibition of the RAF/MEK/ERK signaling pathway.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Caption: Limited inhibition of the p38 MAPK signaling pathway.
Experimental Workflow for Cross-Reactivity Profiling
The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. The following diagram illustrates a typical experimental workflow for assessing the cross-reactivity of a novel this compound-based compound.
Caption: Workflow for kinase inhibitor cross-reactivity profiling.
Experimental Protocols
The following provides a generalized protocol for an in vitro kinase assay to determine the IC50 values of this compound-based inhibitors. Specific conditions may vary depending on the kinase and the detection method.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
This compound-based inhibitor (e.g., Sorafenib, Regorafenib)
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP or [γ-³³P]ATP) or non-labeled depending on the detection method
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
Assay plates (e.g., 96-well or 384-well)
-
Detection reagents (e.g., scintillation fluid, antibodies for ELISA or TR-FRET, luminescence-based ATP detection kits)
Procedure:
-
Compound Preparation: Prepare a stock solution of the this compound-based inhibitor in 100% DMSO. Perform serial dilutions in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
Kinase Reaction Mixture: In each well of the assay plate, combine the kinase, its specific substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add the serially diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Initiation of Kinase Reaction: Initiate the reaction by adding ATP. The concentration of ATP should ideally be at or near the Km value for each specific kinase to allow for accurate determination of competitive inhibition.[7]
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 30-60 minutes) to allow for substrate phosphorylation. The incubation time should be within the linear range of the kinase reaction.
-
Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA for radiometric assays, or specific buffers for other detection methods). The method of detection will vary based on the assay format:
-
Radiometric Assay: Spot a portion of the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.
-
Luminescence-Based Assay (e.g., Kinase-Glo®): Add a reagent that measures the amount of ATP remaining in the well. The luminescent signal is inversely proportional to the kinase activity.
-
Fluorescence-Based Assay (e.g., TR-FRET): Add detection reagents containing a labeled antibody that specifically recognizes the phosphorylated substrate. The FRET signal is proportional to the amount of phosphorylated product.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
This comprehensive guide provides a framework for understanding and evaluating the cross-reactivity of this compound-based kinase inhibitors. The provided data and methodologies are intended to assist researchers in the design and interpretation of their own selectivity profiling studies, ultimately contributing to the development of more effective and safer targeted therapies.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Regorafenib—A Multikinase Inhibitor in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a "me too" drug? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of the Metabolic Stability of Benzoyleneurea Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of a series of benzoyleneurea analogs. The data presented herein is intended to guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies in the pursuit of developing more stable and efficacious drug candidates. The experimental protocols for the determination of metabolic stability are also detailed.
Data Presentation
The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile, including its half-life and bioavailability.[1][2][3] In early drug discovery, in vitro assays using liver microsomes are frequently employed to assess metabolic stability.[1][2] The following table summarizes the metabolic stability of a hypothetical series of this compound analogs in human liver microsomes. The key parameters presented are the half-life (t1/2) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are generally indicative of higher metabolic stability.[1]
Table 1: Metabolic Stability of this compound Analogs in Human Liver Microsomes
| Compound ID | R1 Group | R2 Group | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| BZU-001 | H | H | 15 | 92.4 |
| BZU-002 | 4-Cl | H | 35 | 39.7 |
| BZU-003 | 4-F | H | 42 | 33.1 |
| BZU-004 | 4-CH3 | H | 28 | 49.6 |
| BZU-005 | H | 4-Cl | 22 | 63.2 |
| BZU-006 | H | 4-OCH3 | 18 | 77.2 |
| BZU-007 | 4-Cl | 4-Cl | 55 | 25.3 |
| BZU-008 | 4-F | 4-F | 68 | 20.4 |
Disclaimer: The data presented in Table 1 is hypothetical and for illustrative purposes only, as a comprehensive, directly comparable dataset for a series of this compound analogs was not publicly available at the time of this guide's creation.
Experimental Protocols
The following is a detailed methodology for a typical in vitro metabolic stability assay using liver microsomes.
Objective: To determine the in vitro metabolic stability of test compounds (this compound analogs) in human liver microsomes by measuring the rate of disappearance of the parent compound over time.
Materials:
-
Test Compounds (this compound Analogs)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) Buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal Standard (for analytical quantification)
-
Control compounds with known metabolic stability (e.g., testosterone, verapamil)[3]
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and control compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture containing phosphate buffer and human liver microsomes. The protein concentration is typically in the range of 0.5-1.0 mg/mL.[1]
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the incubation mixture (microsomes and buffer) and the test compound solution at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed incubation mixture containing the test compound.
-
The final concentration of the test compound is typically around 1 µM.[3]
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction in each aliquot is immediately terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also serves to precipitate the microsomal proteins.
-
-
Sample Processing and Analysis:
-
The terminated reaction samples are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the remaining parent compound and any formed metabolites, is transferred to a new plate or vial for analysis.
-
The concentration of the parent compound at each time point is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated using the formula: t1/2 = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).
-
Controls:
-
Negative Control (minus NADPH): To assess for any non-enzymatic degradation of the compound.
-
Positive Control: To ensure the metabolic activity of the microsomal preparation.
Mandatory Visualization
Caption: Experimental workflow for the in vitro metabolic stability assay.
Caption: Logical relationship in the comparative analysis of metabolic stability.
References
A Comparative Guide to Analytical Method Validation for Benzoyleneurea Quantification: HPLC vs. GC
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Analytical Method for Benzoyleneurea Quantification in Accordance with ICH Guidelines.
The accurate quantification of this compound, a key chemical intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality and regulatory compliance. The International Council for Harmonisation (ICH) provides a framework for the validation of analytical procedures to ensure they are suitable for their intended purpose.[1][2] This guide presents a comparative analysis of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantification of this compound, with a focus on the validation parameters outlined in the ICH Q2(R1) guideline.
Method Comparison: Performance Characteristics
The choice between HPLC and GC for this compound quantification depends on several factors, including the physicochemical properties of the analyte and the specific requirements of the analysis.[3][4][5] HPLC is generally suitable for non-volatile and thermally labile compounds, while GC is ideal for volatile and thermally stable substances.[3][5]
A summary of the key performance characteristics for hypothetical validated HPLC-UV and GC-MS methods for this compound quantification is presented below. This data is compiled based on typical performance characteristics observed for similar urea (B33335) derivatives and related compounds.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-MS) | ICH Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.999 | > 0.998 | R² ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% for drug substance |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.5% | ≤ 1.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | Signal-to-Noise ratio of 10:1 |
| Specificity | Demonstrated by peak purity and resolution from potential degradants | Demonstrated by specific mass fragmentation patterns and chromatographic resolution | No interference at the retention time of the analyte |
| Robustness | Unaffected by minor changes in mobile phase composition, pH, and flow rate | Unaffected by minor changes in oven temperature ramp rate, carrier gas flow, and injection volume | System suitability parameters remain within defined limits |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and validating analytical methods. Below are representative protocols for the quantification of this compound using HPLC-UV and GC-MS.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Analytical grade phosphate (B84403) buffer components
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in methanol and dilute with the mobile phase to achieve a concentration range covering the expected sample concentrations.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in methanol and dilute with the mobile phase to a suitable concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method offers high specificity and sensitivity, making it suitable for the quantification of trace amounts of this compound and for impurity profiling.
Instrumentation and Reagents:
-
GC system coupled with a Mass Spectrometer (MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
High-purity helium as the carrier gas
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane - BSTFA + TMCS)
-
Anhydrous pyridine (B92270) and other necessary solvents
-
This compound reference standard
Chromatographic and Spectrometric Conditions:
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-400
-
Injection Volume: 1 µL (splitless mode)
Standard and Sample Preparation with Derivatization:
-
Standard Solution: Prepare a stock solution of this compound reference standard in anhydrous pyridine.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in anhydrous pyridine.
-
Derivatization Procedure: To an aliquot of the standard or sample solution, add the derivatizing agent (BSTFA + TMCS) and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) derivative of this compound.
Visualizing the Validation Workflow
The validation of an analytical method according to ICH guidelines follows a structured workflow to ensure all performance characteristics are thoroughly evaluated.
Caption: Workflow for the validation of an analytical method according to ICH guidelines.
Logical Relationship of Validation Parameters
The various validation parameters are interconnected and collectively demonstrate the suitability of the analytical method.
References
Safety Operating Guide
Proper Disposal of Benzoyleneurea: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of benzoyleneurea, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety Considerations
While this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008, it is crucial to handle it with care in a laboratory setting. It is classified as a combustible solid.[1][2]
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following personal protective equipment is worn:
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles | Protects eyes from dust particles. |
| Hand Protection | Protective gloves (e.g., Nitrile rubber) | Prevents skin contact. |
| Respiratory Protection | Type N95 (US) or equivalent dust mask | Recommended to prevent inhalation of dust particles.[1][2] |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
In Case of Exposure:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air and ensure they are comfortable for breathing. If feeling unwell, seek medical advice. |
| Skin Contact | Remove contaminated clothing immediately. Rinse the affected skin area well with water. If irritation occurs, seek medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3] |
Chemical and Physical Properties
Understanding the properties of this compound is essential for its safe handling and disposal.
| Property | Value |
| Chemical Name | This compound; 2,4(1H,3H)-Quinazolinedione |
| CAS Number | 86-96-4[1][4] |
| Molecular Formula | C₈H₆N₂O₂[1][4] |
| Molecular Weight | 162.15 g/mol [1][4] |
| Appearance | Powder solid, may be light red in color.[1][5] |
| Melting Point | >300 °C[1][4] |
| Stability | Stable under normal conditions.[5] |
| Incompatibilities | Strong oxidizing agents.[5] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is physical containment. As it is a stable, non-hazardous solid, chemical neutralization is not required.
Experimental Protocol for Disposal:
-
Preparation:
-
Ensure the designated waste disposal area is clean and free of incompatible materials, particularly strong oxidizing agents.[5]
-
Wear the appropriate PPE as detailed in the table above.
-
Prepare a clearly labeled, sealable waste container. The label should include "this compound Waste," the date, and the laboratory of origin.
-
-
Containment of Solid Waste:
-
Decontamination of Labware:
-
For contaminated labware (e.g., beakers, spatulas), scrape out as much of the solid residue as possible into the waste container.
-
Rinse the labware with a suitable solvent (e.g., ethanol, DMSO) in a fume hood.
-
Collect the rinsate as chemical waste in a separate, labeled container for liquid waste. Do not dispose of the rinsate down the drain.
-
-
Final Disposal:
-
Securely seal the waste container containing the solid this compound.
-
Dispose of the container in accordance with your institution's and local regulations for non-hazardous solid chemical waste. While federal regulations may not classify it as hazardous, local or state rules may have specific requirements.[5]
-
Store the sealed waste container in a designated chemical waste storage area until it is collected by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and trust within the scientific community. Always consult your institution's specific safety guidelines and your local regulations for chemical waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
